ETH 157
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(N-benzylanilino)-2-oxoethoxy]phenoxy]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O4/c39-35(37(31-19-9-3-10-20-31)25-29-15-5-1-6-16-29)27-41-33-23-13-14-24-34(33)42-28-36(40)38(32-21-11-4-12-22-32)26-30-17-7-2-8-18-30/h1-24H,25-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNDKPREJPMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3OCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977185 | |
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]bis(N-benzyl-N-phenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61595-77-5 | |
| Record name | 2,2′-[1,2-Phenylenebis(oxy)]bis[N-phenyl-N-(phenylmethyl)acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61595-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eth 157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061595775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]bis(N-benzyl-N-phenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-N-(phenylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ETH 157 in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETH 157, also known as Sodium Ionophore II, is a neutral ionophore with high selectivity for sodium ions (Na⁺)[1][2]. It is widely utilized in the construction of ion-selective electrodes for measuring Na⁺ concentrations[3]. Beyond its analytical applications, the ability of this compound to transport cations across lipid membranes makes it a subject of interest in biological research and drug development, particularly in contexts requiring the modulation of sodium gradients. This technical guide delineates the putative mechanism of action of this compound within a lipid bilayer, details established experimental protocols for its characterization, and provides illustrative quantitative data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: A Carrier-Mediated Transport
As a neutral ionophore, this compound facilitates the transport of sodium ions across the hydrophobic core of a lipid bilayer through a carrier-mediated mechanism. Unlike channel-forming ionophores that create a hydrophilic pore, this compound acts as a mobile carrier, binding to a sodium ion, diffusing across the membrane, and then releasing the ion on the opposite side. This process can be dissected into several key steps:
-
Partitioning into the Bilayer: The lipophilic exterior of the this compound molecule allows it to readily partition into the lipid bilayer from the aqueous phase.
-
Interfacial Binding of Sodium Ion: At the membrane-water interface, the polar interior of the this compound molecule coordinates a sodium ion, shedding its hydration shell. This binding is a reversible process governed by the ionophore's affinity for the cation.
-
Translocation of the Ionophore-Ion Complex: The resulting this compound-Na⁺ complex, now with its charge shielded by the ionophore's structure, is sufficiently hydrophobic to diffuse across the lipidic core of the bilayer. This translocation is the rate-limiting step in the transport cycle.
-
Interfacial Dissociation: Upon reaching the opposite membrane-water interface, the complex dissociates, releasing the sodium ion into the aqueous environment.
-
Back-Diffusion of the Free Ionophore: The free, uncomplexed this compound molecule then diffuses back across the membrane to the initial side, ready to bind another sodium ion and repeat the cycle.
This carrier-mediated transport is a passive process, driven by the electrochemical gradient of the transported ion.
Quantitative Data (Illustrative)
The following tables present illustrative quantitative data that could be expected from the experimental characterization of a neutral sodium ionophore like this compound. Note: This data is hypothetical and intended for educational purposes to exemplify typical experimental outcomes.
Table 1: Thermodynamic Parameters of this compound-Na⁺ Interaction
| Parameter | Value | Technique |
| Dissociation Constant (Kd) | 5 µM | Isothermal Titration Calorimetry (ITC) |
| Stoichiometry (n) | 1:1 (this compound:Na⁺) | Isothermal Titration Calorimetry (ITC) |
| Enthalpy Change (ΔH) | -15 kJ/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy Change (ΔS) | 40 J/mol·K | Isothermal Titration Calorimetry (ITC) |
Table 2: Ion Transport Kinetics of this compound
| Parameter | Value | Technique |
| Single-Channel Conductance (γ) | ~0.5 pS | Black Lipid Membrane (BLM) Electrophysiology |
| Translocation Rate (ktrans) | 1 x 104 s-1 | Voltage Clamp Electrophysiology |
| Ion Selectivity (PNa/PK) | >100 | Black Lipid Membrane (BLM) Electrophysiology |
| Membrane Permeability Increase | Concentration-dependent | Fluorescence Spectroscopy (e.g., ANTS/DPX assay) |
Experimental Protocols
Black Lipid Membrane (BLM) Electrophysiology for Ion Transport Characterization
This technique allows for the direct measurement of ion transport across an artificial lipid bilayer.
Methodology:
-
BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans). The bilayer is formed by painting a solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) across the aperture.
-
Ionophore Incorporation: this compound, dissolved in a suitable solvent like ethanol, is added to the cis compartment. The ionophore will spontaneously insert into the lipid bilayer.
-
Electrophysiological Recording: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.
-
Data Acquisition and Analysis:
-
Single-channel recordings: At very low ionophore concentrations, the current will appear as discrete steps, representing the transport of ions by individual or a small number of ionophore molecules. The amplitude of these steps is used to calculate the single-channel conductance.
-
Macroscopic current analysis: At higher ionophore concentrations, the sum of many individual transport events results in a macroscopic current. The magnitude of this current is proportional to the ionophore concentration and the transmembrane ion gradient.
-
Ion selectivity: By varying the ionic composition of the cis and trans compartments and measuring the reversal potential, the relative permeability of the ionophore to different ions can be determined using the Goldman-Hodgkin-Katz (GHK) equation.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the thermodynamics of binding interactions.
Methodology:
-
Sample Preparation: A solution of sodium ions (e.g., NaCl) is prepared in a suitable buffer and placed in the ITC sample cell. A solution of this compound is prepared in the same buffer and loaded into the injection syringe.
-
Titration: The this compound solution is injected in small aliquots into the sample cell containing the sodium ion solution.
-
Heat Measurement: The heat change associated with each injection is precisely measured. The binding of this compound to Na⁺ will be either exothermic (releasing heat) or endothermic (absorbing heat).
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to Na⁺. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Spectroscopy for Membrane Perturbation Analysis
Fluorescence-based assays can be used to monitor the effect of this compound on the integrity and potential of lipid vesicles.
Methodology (ANTS/DPX Liposome Leakage Assay):
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with encapsulated 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS, a fluorescent probe) and N,N'-p-xylylenebis(pyridinium) bromide (DPX, a quencher). At high concentrations inside the vesicles, the fluorescence of ANTS is quenched by DPX.
-
Assay Setup: The ANTS/DPX-loaded LUVs are diluted in an iso-osmotic buffer.
-
Addition of Ionophore: this compound is added to the vesicle suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. If this compound disrupts the membrane integrity, ANTS and DPX will leak out of the vesicles, leading to their dilution in the external medium. This separation of the probe and quencher results in an increase in ANTS fluorescence. The rate of fluorescence increase is proportional to the membrane permeabilizing activity of the ionophore.
Visualizations
Caption: Carrier-mediated transport mechanism of this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Ionophore II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ionophore II, also known by its synonym ETH 157 and the systematic name N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide, is a neutral ionophore with high selectivity for sodium ions (Na⁺).[1][2][3] Its ability to selectively transport sodium ions across lipid membranes makes it a valuable tool in various research and analytical applications, particularly in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of sodium ion concentrations in biological and environmental samples.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Ionophore II, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Sodium Ionophore II is essential for its effective application. These properties dictate its behavior in different environments and are crucial for the design and interpretation of experiments.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₂N₂O₄ | [4] |
| Molecular Weight | 556.65 g/mol | [4] |
| Physical Form | Powder | [4] |
| CAS Number | 61595-77-5 | [4] |
Solubility
The solubility of Sodium Ionophore II is a critical parameter for its handling and application, especially in the preparation of stock solutions and membrane cocktails.
| Solvent | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (179.65 mM) | Requires ultrasonication | [6] |
No specific data is available for the solubility of Sodium Ionophore II in water or other common organic solvents.
Thermal Properties
No specific data is available for the melting point or boiling point of Sodium Ionophore II.
Lipophilicity and Acidity
The lipophilicity of an ionophore is a key determinant of its ability to partition into and function within lipid membranes. The acid dissociation constant (pKa) is important for understanding the ionization state of a molecule at different pH values. As a neutral ionophore, Sodium Ionophore II is not expected to have a pKa in the physiological range.
No specific experimentally determined logP or pKa values for Sodium Ionophore II are available in the reviewed literature.
Mechanism of Action: A Neutral Carrier Ionophore
Sodium Ionophore II functions as a neutral carrier, facilitating the transport of sodium ions across lipophilic membranes down their electrochemical gradient.[7][8] This process does not involve the formation of a permanent channel but rather a mobile carrier mechanism.
The transport cycle can be visualized as a series of steps:
-
Complexation: The ionophore, residing at the membrane-aqueous interface, selectively binds a sodium ion from the aqueous phase. This binding is a reversible process driven by the specific coordination chemistry between the ionophore's polar interior and the sodium ion.
-
Translocation: The resulting lipophilic Na⁺-ionophore complex diffuses across the hydrophobic core of the lipid bilayer. The hydrophobic exterior of the ionophore shields the charge of the sodium ion, allowing it to traverse the nonpolar environment of the membrane.
-
Decomplexation: On the opposite side of the membrane, the complex releases the sodium ion into the aqueous phase.
-
Back Diffusion: The free ionophore then diffuses back to the original side of the membrane to begin a new transport cycle.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like Sodium Ionophore II.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature probe.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating medium.[9]
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance.
Lipophilicity (logP) Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.
Methodology:
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: A known amount of Sodium Ionophore II is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: The two immiscible phases are combined in a flask and shaken for a prolonged period (e.g., 24 hours) to allow the compound to partition between the two layers until equilibrium is reached.[10]
-
Phase Separation: The mixture is allowed to stand, and the two phases are carefully separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Solubility Determination (Shake-Flask Method)
Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of solid Sodium Ionophore II is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the ionophore in the clear, saturated solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Conclusion
Sodium Ionophore II is a well-established neutral ionophore with high selectivity for sodium ions. While some of its fundamental physicochemical properties, such as molecular formula and weight, are readily available, a comprehensive experimental characterization of its thermal properties, lipophilicity, and broader solubility profile would be beneficial for its expanded application in research and development. The provided experimental protocols offer a standardized approach for obtaining these critical data points. The carrier-mediated mechanism of ion transport is central to its function, enabling the selective movement of sodium ions across lipid membranes, a process fundamental to its utility in ion-sensing technologies.
References
- 1. scribd.com [scribd.com]
- 2. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 3. This compound(Sodium ionophore II)|61595-77-5|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 8. agscientific.com [agscientific.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. encyclopedia.pub [encyclopedia.pub]
A Comprehensive Technical Guide to the Proposed Synthesis of N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide
For Researchers, Scientists, and Drug Development Professionals December 14, 2025
Introduction
N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide is a complex diamide featuring a central 1,2-phenylenedioxy scaffold. This core structure is flanked by two acetamide groups, each N-substituted with both a benzyl and a phenyl group. A review of the current chemical literature indicates that this specific molecule has not been previously synthesized or characterized. This technical guide, therefore, presents a novel, plausible synthetic pathway for its preparation. The proposed route is grounded in well-established, high-yielding chemical transformations, making it a robust blueprint for researchers aiming to synthesize this and related compounds for further investigation in materials science or drug discovery. This document provides detailed experimental protocols, expected quantitative data, and a complete workflow for its synthesis and characterization.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned through a multi-step process that first constructs the core scaffold and subsequently couples it with the N,N-disubstituted amine side chains. The overall strategy involves the creation of a 1,2-phenylenedioxydiacetyl chloride intermediate, which then undergoes amidation with N-benzyl-N-phenylamine.
The Core Principle of Sodium Ion Transport by ETH 157: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the operational principles of ETH 157, a highly selective neutral ionophore for sodium ions (Na⁺). The content herein details the fundamental mechanism of action, presents quantitative data on its ion selectivity, and outlines key experimental protocols for its characterization and application.
Core Principle: The Carrier Mechanism of this compound
This compound, chemically known as N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, functions as a neutral ion carrier, facilitating the transport of sodium ions across hydrophobic lipid membranes. Unlike channel-forming ionophores that create a continuous pore, this compound operates through a "carrier" mechanism. This process involves the formation of a lipophilic complex with the sodium ion, enabling its translocation across the lipid bilayer.
The selectivity of this compound for Na⁺ over other cations is a critical aspect of its function. This selectivity is primarily determined by the specific three-dimensional structure of the ionophore, which creates a coordination cavity lined with oxygen atoms. The size of this cavity and the electrostatic interactions with the coordinating oxygen atoms are optimized to bind the Na⁺ ion, which has a specific ionic radius and charge density. Ions that are too large (e.g., K⁺) or too small, or that possess a different charge (e.g., Ca²⁺, Mg²⁺), do not fit as effectively into this binding site, resulting in weaker interactions and lower binding affinities. This difference in binding affinity forms the basis of the ionophore's high selectivity for sodium.
The transport process can be visualized as a four-step cycle:
-
Complexation: At the membrane-aqueous interface, a dehydrated sodium ion binds to the polar interior of the this compound molecule, forming a Na⁺-ETH 157 complex.
-
Translocation: The exterior of the complex is lipophilic, allowing it to diffuse across the hydrophobic core of the lipid membrane.
-
Decomplexation: At the other membrane-aqueous interface, the sodium ion is released from the complex into the aqueous phase.
-
Back-Diffusion: The free this compound molecule, now uncharged, diffuses back across the membrane to the initial interface, ready to bind another sodium ion.
Data Presentation: Selectivity of this compound
The selectivity of an ionophore is a quantitative measure of its preference for the primary ion over other, interfering ions. This is typically expressed as the potentiometric selectivity coefficient, KpotNa,M, where M is the interfering ion. The selectivity is often presented in a logarithmic form (log KpotNa,M). A more negative value for log KpotNa,M indicates a higher selectivity for Na⁺ over the interfering ion.
| Interfering Ion (M) | log KpotNa,M | Description of Selectivity |
| H⁺ | -1.4 | High selectivity against protons. |
| K⁺ | -0.4 | Good selectivity against potassium ions. |
| Ca²⁺ | -2.6 | Very high selectivity against calcium ions. |
| Mg²⁺ | -4.0 | Excellent selectivity against magnesium ions. |
Data sourced from Sigma-Aldrich product information for Sodium Ionophore II (this compound).
Experimental Protocols
The characterization of this compound and its application in sodium-selective sensors involves several key experimental protocols.
Determination of Potentiometric Selectivity Coefficients
The selectivity coefficients presented above are determined using ion-selective electrodes (ISEs) where this compound is the active component in the membrane. The two most common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).[1][2]
This method involves measuring the potential of a sodium-selective electrode in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary sodium ion.
Materials:
-
Sodium-selective electrode incorporating this compound.
-
Reference electrode (e.g., Ag/AgCl).
-
High-impedance potentiometer or ion meter.
-
Standard solutions of NaCl.
-
Standard solutions of the interfering ion salts (e.g., KCl, CaCl₂, MgCl₂).
-
Ionic strength adjustment buffer (ISAB).
Procedure:
-
Prepare Test Solutions: Prepare a series of solutions with a constant background concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of NaCl (e.g., from 10⁻⁶ M to 10⁻¹ M). Add ISAB to all solutions to maintain a constant ionic strength.
-
Assemble the Electrochemical Cell: Connect the sodium-selective and reference electrodes to the potentiometer.
-
Perform Potentiometric Measurements: Immerse the electrodes in the test solutions, starting from the lowest to the highest NaCl concentration. Stir gently and record the stable potential reading for each solution. Rinse the electrodes with deionized water and blot dry between measurements.
-
Data Analysis: Plot the measured potential (E) versus the logarithm of the sodium ion activity (log aNa). The resulting graph will typically show two linear regions: a Nernstian response to Na⁺ at higher concentrations and a plateau at lower Na⁺ concentrations where the potential is dominated by the interfering ion. The intersection of the extrapolated linear portions of the graph gives the activity of Na⁺ (a'Na) at which the response to the primary and interfering ions is equal. The selectivity coefficient is then calculated using the equation:
KpotNa,M = a'Na / aM
where aM is the constant activity of the interfering ion.
The MPM is an alternative method that does not rely on the Nikolsky-Eisenman equation.[1][3]
Procedure:
-
Initial Measurement: Measure the potential of the electrode pair in a solution containing a known activity of the primary ion, Na⁺ (aNa).
-
First Potential Change: Add a known amount of the primary ion to this solution to create a new activity (a'Na) and record the new, stable potential. The change in potential is ΔE.
-
Second Potential Change: To the original solution (containing aNa), add a solution of the interfering ion until the same potential change (ΔE) is achieved.
-
Calculation: The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change:
KpotNa,M = (a'Na - aNa) / aM
Liposome Flux Assay
To more directly assess the ion transport activity of this compound across a lipid bilayer, a liposome flux assay can be employed. This technique measures the movement of ions into or out of artificial lipid vesicles (liposomes).
Principle:
Liposomes are prepared with an entrapped ion-sensitive fluorescent dye. The external solution contains the ion of interest (Na⁺). Upon addition of this compound to the liposome suspension, it incorporates into the lipid bilayer and begins to transport Na⁺ into the liposomes. The influx of Na⁺ is then detected by a change in the fluorescence of the entrapped dye.
Materials:
-
Lipids (e.g., POPC, cholesterol).
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™, CoroNa™ Green).
-
This compound.
-
Buffer solutions.
-
Extrusion apparatus.
-
Fluorometer.
Procedure:
-
Liposome Preparation: Prepare a lipid film by evaporating the solvent from a lipid solution. Hydrate the film with a buffer containing the sodium-sensitive dye to form multilamellar vesicles.
-
Extrusion: Subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.
-
Removal of External Dye: Remove the unencapsulated dye from the liposome suspension using size-exclusion chromatography.
-
Fluorescence Measurement: Place the liposome suspension in a fluorometer cuvette. Establish a stable baseline fluorescence reading.
-
Initiation of Transport: Add a solution of this compound to the cuvette and monitor the change in fluorescence over time. An increase in fluorescence (for most sodium-sensitive dyes) indicates the influx of Na⁺ into the liposomes.
-
Data Analysis: The initial rate of fluorescence change is proportional to the initial rate of Na⁺ transport mediated by this compound.
Conclusion
This compound is a highly effective and selective neutral ionophore for sodium ions. Its function is based on a well-defined carrier mechanism that facilitates the transport of Na⁺ across hydrophobic membranes. The quantitative data on its selectivity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important molecule in various applications, from ion-selective sensing to studies of membrane transport phenomena.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
ETH 157: A Comprehensive Technical Guide to a Neutral Ionophore for Sodium Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETH 157, also known as Sodium Ionophore II, is a highly selective neutral ionophore widely utilized in the development of sodium-selective sensors, particularly for liquid-membrane ion-selective electrodes (ISEs). Its chemical structure, N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, facilitates the selective complexation and transport of sodium ions (Na⁺) across hydrophobic membranes. This technical guide provides an in-depth overview of the core principles of this compound's function, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, sensor development, and drug discovery.
Core Principles: Mechanism of Ion Selectivity
This compound operates on the principle of host-guest chemistry. As a neutral carrier, it possesses a unique three-dimensional structure with a central cavity. This cavity is lined with electronegative oxygen atoms strategically positioned to create a coordination site that is sterically and electronically optimized for the sodium ion.
The selectivity for Na⁺ over other cations is a function of the precise fit between the ion and the ionophore's cavity. The process of ion transport involves the dehydration of the sodium ion as it partitions from the aqueous sample phase into the hydrophobic electrode membrane. Subsequently, the ion is coordinated by the oxygen atoms within the this compound molecule. The stability of this complex is a key determinant of the ionophore's selectivity. Ions with a different charge density, or an ionic radius that is either too large (e.g., K⁺) or too small, do not form as stable a complex with the ionophore, leading to weaker binding and, consequently, lower interference.[1]
The signaling pathway for ionophore-based potentiometric sensing is depicted below:
Figure 1: Ionophore-mediated transport of Na⁺.
Quantitative Performance Data
The performance of an ionophore is quantified by its selectivity coefficients and the stability of the complex it forms with the target ion. These parameters are crucial for predicting the accuracy and reliability of an this compound-based sensor in the presence of other ions.
Potentiometric Selectivity Coefficients
The potentiometric selectivity coefficient, expressed as log KpotNa,X, quantifies the preference of the ionophore for the primary ion (Na⁺) over an interfering ion (X). A more negative value indicates a higher selectivity for Na⁺.
| Interfering Ion (X) | log KpotNa,X |
| H⁺ | -1.4 |
| K⁺ | -0.4 |
| Ca²⁺ | -2.6 |
| Mg²⁺ | -4.0 |
| Data sourced from a Sigma-Aldrich technical document.[2] |
Stability Constant
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, the preparation of a sodium-selective electrode membrane, and the determination of potentiometric selectivity coefficients.
Synthesis of this compound (N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide)
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic route can be inferred from the synthesis of similar N,N-disubstituted diamides. The synthesis would likely involve a two-step process:
-
Synthesis of the Precursor Diamine: N,N'-Dibenzylethylenediamine can be synthesized via the catalytic hydrogenation of N,N'-dibenzalethylenediamine, which is formed by the condensation of benzaldehyde and ethylenediamine.[5]
-
Acylation of the Diamine: The synthesized N,N'-dibenzylethylenediamine would then be acylated with a derivative of 1,2-phenylenedioxyacetic acid.
A generalized workflow for the synthesis is presented below:
Figure 2: Generalized synthesis pathway for this compound.
Preparation of a Sodium-Selective Liquid Membrane
A typical composition for a liquid membrane in an ion-selective electrode using this compound is provided in the table below.[2]
| Component | Role | Weight % |
| This compound (Sodium Ionophore II) | Ionophore | 1.0 |
| Poly(vinyl chloride) (PVC), high molecular weight | Membrane Matrix | 33.0 |
| Bis(2-ethylhexyl) sebacate (DOS) | Plasticizer | 65.9 |
| Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) | Lipophilic Salt | 0.1 |
Protocol:
-
Dissolution: Accurately weigh the components and dissolve them in a minimal amount of a suitable volatile solvent, such as tetrahydrofuran (THF).
-
Casting: Pour the resulting solution into a glass ring or a suitable casting mold placed on a clean, flat glass plate.
-
Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Membrane Cutting: Once the membrane is formed and completely dry, carefully cut out circular discs of the desired diameter for electrode fabrication.
-
Electrode Assembly: Mount the membrane disc into an electrode body, ensuring a proper seal. Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl) and insert an internal reference electrode (e.g., Ag/AgCl).
Determination of Potentiometric Selectivity Coefficients
The Fixed Interference Method (FIM) is a widely accepted procedure for determining the selectivity coefficients of ion-selective electrodes.
Materials:
-
This compound-based sodium-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
Standard solutions of NaCl of varying concentrations
-
Solutions of interfering ions (e.g., KCl, CaCl₂, MgCl₂) of a fixed concentration
Protocol:
-
Prepare a series of standard NaCl solutions with activities ranging from, for example, 10⁻⁶ M to 1 M.
-
Prepare a series of mixed solutions , each containing a fixed activity of the interfering ion (e.g., 0.1 M KCl) and varying activities of NaCl (from 10⁻⁶ M to 1 M).
-
Measure the potential of the sodium-selective electrode against the reference electrode in the standard NaCl solutions and plot the potential (E) versus the logarithm of the sodium ion activity (log aNa). This will generate the calibration curve for the primary ion.
-
Measure the potential in each of the mixed solutions and plot these values on the same graph.
-
Determine the selectivity coefficient using the intersection of the two linear portions of the resulting curve. The activity of the primary ion at the intersection point is used in the following equation:
KpotNa,X = aNa / (aX)zNa/zX
where:
-
aNa is the activity of Na⁺ at the intersection.
-
aX is the fixed activity of the interfering ion X.
-
zNa and zX are the charges of the sodium and interfering ions, respectively.
-
The workflow for determining the selectivity coefficient is illustrated below:
Figure 3: Workflow for the Fixed Interference Method.
Conclusion
References
The Core Function of ETH 157 in Membrane Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of ETH 157, also known as Sodium Ionophore II, in membrane physiology. As a highly selective sodium ionophore, this compound is a crucial tool for researchers investigating sodium ion transport across biological and artificial membranes. This document provides a comprehensive overview of its mechanism of action, quantitative data on its ion selectivity, and detailed protocols for its application in experimental settings.
Core Principles of this compound Function
This compound is a neutral ionophore, a lipophilic molecule that binds to a specific ion and facilitates its transport across a lipid membrane. Its chemical name is N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide. The primary function of this compound in membrane physiology is to act as a mobile carrier for sodium ions (Na⁺), selectively shuttling them down their electrochemical gradient. This property makes it an invaluable tool for creating artificial sodium gradients, studying the effects of sodium influx or efflux on cellular processes, and for the construction of sodium-selective electrodes for precise measurement of sodium ion concentrations.
The mechanism of transport involves the this compound molecule encapsulating a sodium ion, shielding its charge and allowing the complex to diffuse across the hydrophobic core of the lipid bilayer. Once at the other side of the membrane, the ionophore releases the sodium ion. This process is passive and does not require metabolic energy.
Quantitative Data: Ion Selectivity of this compound
The defining characteristic of this compound is its high selectivity for sodium ions over other cations. This selectivity is quantified by selectivity coefficients (K_Na,M), which represent the preference of the ionophore for sodium (Na⁺) over an interfering ion (M). The lower the value of the selectivity coefficient, the higher the selectivity for Na⁺. The selectivity of this compound is typically determined potentiometrically.
The following table summarizes the selectivity coefficients for this compound, presented as the logarithm of the selectivity coefficient (logK_Na,M).
| Interfering Ion (M) | logK_Na,M |
| Potassium (K⁺) | -0.4 |
| Hydrogen (H⁺) | -1.4 |
| Calcium (Ca²⁺) | -2.6 |
| Magnesium (Mg²⁺) | -4.0 |
Data sourced from Sigma-Aldrich product information for Sodium Ionophore II.
Experimental Protocols
Fabrication of a Sodium-Selective PVC Membrane Electrode
This protocol outlines the steps for creating a sodium-selective electrode using this compound. This type of electrode is essential for accurately measuring sodium ion activity in aqueous solutions.
Materials:
-
This compound (Sodium Ionophore II)
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate - KTpClPB)
-
Tetrahydrofuran (THF), analytical grade
-
Ag/AgCl wire
-
Glass or plastic electrode body
-
Internal filling solution (e.g., 0.1 M NaCl)
Procedure:
-
Membrane Cocktail Preparation:
-
In a clean, dry glass vial, dissolve PVC (e.g., 33% by weight), DOS (e.g., 66% by weight), this compound (e.g., 1% by weight), and KTpClPB (e.g., 0.1% by weight) in a minimal amount of THF.
-
Stir the mixture until all components are completely dissolved and the solution is homogeneous.
-
-
Electrode Body Preparation:
-
Cut a small piece of PVC membrane to fit the tip of the electrode body or prepare a casting ring on a clean glass plate.
-
-
Membrane Casting:
-
Carefully pour the membrane cocktail into the casting ring or onto the electrode tip.
-
Allow the THF to evaporate slowly in a dust-free environment (e.g., overnight). A transparent, flexible membrane should form.
-
-
Electrode Assembly:
-
Once the membrane is dry, carefully cut out a small circular section and glue it to the tip of the electrode body using a PVC/THF slurry.
-
Fill the electrode body with the internal filling solution (0.1 M NaCl), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the filling solution to act as the internal reference electrode.
-
-
Conditioning:
-
Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 24 hours before use.
-
Measurement of Sodium Ion Flux Across Liposomes
This protocol describes a method to measure the transport of sodium ions across the membrane of artificial vesicles (liposomes) facilitated by this compound. This is a common in vitro model to study ionophore activity.
Materials:
-
Phospholipids (e.g., POPC, phosphatidylcholine)
-
This compound
-
Chloroform
-
Buffer solutions (e.g., HEPES buffer) with varying NaCl concentrations
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™) or a sodium-selective electrode
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Liposome Preparation:
-
Dissolve phospholipids and this compound in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution containing a known concentration of NaCl and the sodium-sensitive dye by vortexing. This will form multilamellar vesicles (MLVs).
-
To form unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Removal of External Dye and Establishment of a Sodium Gradient:
-
Pass the liposome suspension through a size-exclusion chromatography column equilibrated with an external buffer containing a different NaCl concentration to create a sodium gradient across the liposome membrane. The external buffer should be free of the fluorescent dye.
-
-
Measurement of Sodium Flux:
-
Monitor the change in fluorescence of the entrapped sodium-sensitive dye over time using a fluorometer. An increase or decrease in fluorescence will indicate the influx or efflux of Na⁺, respectively.
-
Alternatively, the change in the external Na⁺ concentration can be monitored over time using a calibrated sodium-selective electrode.
-
-
Data Analysis:
-
Calculate the initial rate of sodium flux from the change in fluorescence or external Na⁺ concentration over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
As a synthetic ionophore, this compound does not participate in endogenous signaling pathways in the same way a biological receptor or channel does. Its function is to directly alter the ionic balance across a membrane. The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Initial Characterization of ETH 157 in Biological Systems: A Technical Guide
Disclaimer: Publicly available research on the specific biological effects of ETH 157 (also known as Sodium Ionophore II) is limited. This guide provides a comprehensive overview of its known function as a sodium ionophore and extrapolates its likely biological effects based on the established principles of ionophore activity. The experimental protocols and quantitative data presented are generalized from studies on similar ionophores and should be adapted and verified for this compound-specific research.
Introduction to this compound
This compound is a synthetic, neutral ionophore with high selectivity for sodium ions (Na⁺)[1][2]. Its chemical name is N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide. In biological systems, its primary function is to transport sodium ions across lipid membranes, thereby disrupting the natural sodium concentration gradients maintained by the cell.[3] Such ionophores are valuable tools in cell physiology research for modulating intracellular ion concentrations and studying the downstream effects on cellular processes.[3][4]
Mechanism of Action
This compound functions as a "carrier" ionophore. It is a lipid-soluble molecule that reversibly binds to a sodium ion, shields its charge, and shuttles it across the hydrophobic lipid bilayer of a cell membrane.[3][5] This transport is a form of facilitated diffusion and does not require cellular energy. The process effectively increases the permeability of the membrane to sodium ions.
References
ETH 157 (CAS Number: 61595-77-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETH 157, also known as Sodium Ionophore II, is a synthetic neutral carrier ionophore with the CAS number 61595-77-5. Its chemical name is N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide. This document provides an in-depth technical guide on this compound, focusing on its application in the construction of sodium-selective microelectrodes for the measurement of extracellular and intracellular sodium ion activity.
Core Technical Data
The primary application of this compound is as the active component in the ion-selective membrane of potentiometric sensors designed for the accurate measurement of sodium ion concentrations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 61595-77-5 | |
| Molecular Formula | C₃₆H₃₂N₂O₄ | |
| Molecular Weight | 556.65 g/mol | |
| Appearance | Powder | |
| Solubility | DMSO: 100 mg/mL (requires sonication) | |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |
Performance Characteristics of Na⁺-Selective Microelectrodes using this compound
The following table summarizes the performance data of sodium-selective microelectrodes constructed with this compound.
| Parameter | Value | Reference |
| Tip Diameter | ~0.7 µm | [1] |
| Electrical Resistance | 3 x 10¹⁰ Ω | [1] |
| 90% Response Time | ≤ 3 seconds | [1] |
| Potential Drift | ≤ 0.2 mV / 3 hours | [1] |
| Slope | 57.9 mV/decade |
Selectivity Coefficients
The selectivity of an ion-selective electrode is a critical parameter that describes its preference for the primary ion over interfering ions. The selectivity coefficient, KpotNa,X, is a measure of this preference. The potentiometric selectivity coefficients for a sodium-selective electrode based on this compound are presented below.
| Interfering Ion (X) | logKpotNa,X |
| H⁺ | -1.4 |
| K⁺ | -0.4 |
| Ca²⁺ | -2.6 |
| Mg²⁺ | -4.0 |
Experimental Protocols
Preparation of the Sodium-Selective Liquid Membrane Cocktail
This protocol describes the preparation of the ion-selective cocktail used to create the liquid membrane for a sodium-selective electrode.
Materials:
-
Sodium Ionophore II (this compound)
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)
-
Bis(2-ethylhexyl) sebacate (DOS) - plasticizer
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare a stock solution of the individual components in THF.
-
In a clean glass vial, combine the components in the following weight percentages:
-
Sodium Ionophore II (this compound): 1.0 wt%
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB): 0.1 wt%
-
Bis(2-ethylhexyl) sebacate (DOS): 65.9 wt%
-
Poly(vinyl chloride) (PVC): 33.0 wt%
-
-
Add a sufficient volume of anhydrous THF to dissolve all components completely.
-
Mix the solution thoroughly using a vortex mixer until a homogenous cocktail is obtained.
-
Store the cocktail in a tightly sealed container at room temperature, protected from light.
Construction of a Sodium-Selective Microelectrode
This protocol outlines the fabrication of a single-barreled sodium-selective microelectrode.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Silanizing agent (e.g., N,N-dimethyltrimethylsilylamine)
-
Sodium-selective liquid membrane cocktail (prepared as described above)
-
Back-filling solution (e.g., 0.1 M NaCl)
-
Ag/AgCl wire
-
Microforge or beveler (optional)
-
Micro-manipulator and recording setup
Procedure:
-
Pulling the Micropipette: Pull a borosilicate glass capillary using a micropipette puller to create a fine tip with the desired diameter (e.g., ~0.7 µm).
-
Silanization: To make the inner surface of the glass tip hydrophobic, expose it to a silanizing agent. This can be done by vapor deposition in a sealed container for a defined period. Subsequently, bake the micropipettes in an oven to cure the silane layer.
-
Filling the Tip: Under a microscope, carefully introduce the sodium-selective liquid membrane cocktail into the tip of the silanized micropipette. The cocktail will be drawn into the tip by capillary action, forming a column of a few hundred micrometers.
-
Back-filling: Fill the remaining shank of the micropipette with the back-filling solution (0.1 M NaCl), ensuring no air bubbles are trapped between the ion-selective membrane and the filling solution.
-
Inserting the Electrode Wire: Insert an Ag/AgCl wire into the back-filling solution to serve as the internal reference electrode.
-
Conditioning and Calibration: Condition the electrode by soaking its tip in a solution of 0.1 M NaCl for several hours. Before use, calibrate the electrode using a series of standard sodium solutions of known concentrations to determine its slope and linear range.
Visualizations
Mechanism of the this compound-Based Sodium-Selective Electrode
Caption: Selective binding of Na⁺ by this compound within the membrane creates a potential difference.
Experimental Workflow for Microelectrode Construction
Caption: Step-by-step workflow for fabricating a sodium-selective microelectrode.
Signaling Pathways
Current scientific literature does not indicate a direct role for this compound in modulating biological signaling pathways. Its primary and well-documented application is as a synthetic ionophore in the fabrication of ion-selective electrodes for the quantitative measurement of sodium ions. As a measurement tool, it is used to study the role of sodium in various physiological processes, which are themselves components of signaling pathways (e.g., action potentials in neurons). However, this compound itself is not reported to be an active modulator of these pathways. Its function is to facilitate the transport of sodium ions across an artificial membrane within a sensor, not to alter ion fluxes across biological membranes in a physiological context.
References
Preliminary Studies on ETH 157 (Sodium Ionophore II) Toxicity and Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary toxicity and biocompatibility assessment of ETH 157, also known as Sodium Ionophore II. Given the limited direct toxicological data on this compound, this document synthesizes information from studies on similar ionophores and the components of ion-selective membranes (ISMs) to provide a framework for its evaluation. The guide details relevant experimental protocols, presents available quantitative data, and visualizes key workflows and potential signaling pathways.
Introduction to this compound (Sodium Ionophore II)
This compound is a neutral ionophore with high selectivity for sodium ions (Na+), commonly used in the fabrication of sodium-selective electrodes for biomedical and environmental analysis. Its chemical name is N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide. As with any material intended for applications involving biological contact, a thorough evaluation of its toxicity and biocompatibility is crucial. Ionophores, by their nature as lipid-soluble molecules that transport ions across biological membranes, have the potential to disrupt cellular ion homeostasis, which can lead to cytotoxic effects.[1]
In Vitro Cytotoxicity of Ionophore-Based Membranes
The primary concern for the toxicity of this compound stems from its potential to leach from a device, such as an ion-selective electrode, and interact with surrounding cells. A comprehensive study on the in vitro cytotoxicity of various components of ion-selective membranes (ISMs) provides valuable insights into the potential effects of this compound.[2][3] This research evaluated the impact of different ionophores and plasticizers on human dermal fibroblasts.
Data Presentation
The following table summarizes the cytotoxicity data for various ionophores, including a non-toxic sodium ionophore (Sodium Ionophore X), which can serve as a benchmark for assessing this compound. The data is based on cell viability, proliferation (Ki67+ cells), and cell adhesion assays.
| Ionophore | Target Ion | Cell Viability (%) (Relative to Control) | Proliferation (% Ki67+ cells) (Relative to Control) | Cell Adhesion (%) (Relative to Control) | Cytotoxicity Classification |
| Valinomycin | K+ | ~40% | 32.4 ± 9.5% | Toxic | Toxic |
| Nonactin | NH4+ | ~60% | 50.8 ± 10.8% | Toxic | Toxic |
| Potassium Ionophore II | K+ | >90% | 87.2 ± 9.1% | Non-toxic | Non-toxic |
| Sodium Ionophore X | Na+ | >90% | 75.5 ± 7.4% | Non-toxic | Non-toxic |
Data adapted from a study on the in vitro cytotoxicity of ion-selective membranes.[3] Values below 85% in cell adhesion assays were considered indicative of a toxic effect.
While direct data for this compound is not available in this study, the results for Sodium Ionophore X suggest that sodium-selective ionophores can be biocompatible. However, the specific chemical structure of each ionophore plays a critical role in its toxic potential. Therefore, dedicated cytotoxicity studies on this compound are imperative.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of toxicity and biocompatibility. The following protocols are based on established methods for evaluating the cytotoxicity of leachable compounds from medical devices and materials.[2][3][4]
3.1. Cell Culture
Human Dermal Fibroblasts (HDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2. Preparation of Ion-Selective Membranes (ISMs) for Testing
ISMs containing this compound would be prepared with a polymer matrix (e.g., polyurethane) and a plasticizer. These membranes are then placed in direct contact with the cell culture medium or as inserts in cell culture wells to assess the effects of leachable components.
3.3. Cell Viability Assay (e.g., MTT Assay)
-
Seed HDF cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Introduce the ISM samples (or extracts) to the cell cultures.
-
After an incubation period (e.g., 24, 48, 72 hours), remove the ISM and add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
3.4. Cell Proliferation Assay (Ki67 Staining)
-
Grow HDF cells on coverslips in 24-well plates.
-
Expose the cells to the ISM samples for a defined period.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against Ki67.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
3.5. Cell Adhesion Assay
-
Coat the surface of 24-well plates with the ISM material.
-
Seed HDF cells onto the coated and control surfaces.
-
After a specific time (e.g., 24 hours), wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells using a viability assay (e.g., MTT) or by direct cell counting.
-
Express cell adhesion as a percentage relative to the control surface.
In Vivo Biocompatibility
In vivo biocompatibility studies are crucial to evaluate the local and systemic tissue response to an implanted material. While no specific in vivo data for this compound exists, general protocols for implantable devices are well-established.[5]
4.1. Hemocompatibility
The assessment of blood compatibility is vital for any material that may come into contact with blood. The hemolysis rate should be determined, with a rate below 5% generally considered acceptable.[5]
4.2. Subcutaneous Implantation Studies
-
Implant small discs of the material containing this compound subcutaneously in a suitable animal model (e.g., mice or rats).
-
Monitor the animals for any signs of local inflammation, swelling, or systemic toxicity over a period of several weeks.
-
At the end of the study period, harvest the tissue surrounding the implant.
-
Perform histopathological analysis of the tissue to assess the inflammatory response, fibrosis, and tissue integration.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing the in vitro cytotoxicity of this compound-containing membranes.
Hypothetical Signaling Pathway for Ionophore-Induced Cytotoxicity
Caption: Potential mechanism of cytotoxicity induced by a sodium ionophore like this compound.
Conclusion
The preliminary assessment of this compound toxicity and biocompatibility relies heavily on data from analogous sodium ionophores and established in vitro and in vivo testing methodologies. While some sodium ionophores have demonstrated good biocompatibility, it is imperative to conduct specific studies on this compound to confirm its safety for any intended biomedical application. The experimental protocols and frameworks outlined in this guide provide a comprehensive starting point for such an evaluation. Researchers and developers should prioritize a thorough toxicological and biocompatibility assessment as a foundational step in the development of any device containing this compound.
References
Methodological & Application
Application Notes and Protocols for Fabricating ETH 157-Based Sodium Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential is proportional to the logarithm of the ion's activity, as described by the Nernst equation. ETH 157, also known as Sodium Ionophore II, is a neutral carrier ionophore highly selective for sodium ions (Na⁺). When incorporated into a polyvinyl chloride (PVC) membrane, it enables the fabrication of reliable and precise sodium-selective electrodes for a wide range of applications, including environmental monitoring, biomedical research, and clinical diagnostics.
This document provides a detailed protocol for the fabrication, conditioning, and calibration of a sodium-selective electrode using this compound.
Principle of Operation
The core of the sodium-selective electrode is a plasticized PVC membrane containing this compound. This ionophore is a lipophilic molecule with a specific three-dimensional structure that creates a cavity capable of selectively binding sodium ions. At the interface between the sample solution and the membrane, Na⁺ ions from the sample partition into the membrane by forming a complex with the this compound ionophore. This selective complexation creates a phase boundary potential. The overall potential difference across the membrane, measured against a stable reference electrode, is logarithmically dependent on the activity of sodium ions in the sample.
Quantitative Performance Data
The performance of a typical this compound-based sodium-selective electrode is summarized in the table below. These values are representative and can be influenced by the specific membrane composition and experimental conditions.
| Parameter | Typical Value |
| Linear Concentration Range | 1.0 x 10⁻¹ M to 1.0 x 10⁻⁵ M |
| Nernstian Slope | 54 ± 5 mV/decade at 25°C[1] |
| Limit of Detection | ~1.0 x 10⁻⁶ M |
| Response Time (t₉₅) | < 30 seconds |
| Optimal pH Range | 6 to 9[2] |
| Operational Lifetime | > 2 months |
| Interfering Ion (J) | Selectivity Coefficient (log KpotNa,J) |
| Potassium (K⁺) | -2.3 |
| Ammonium (NH₄⁺) | -2.7 |
| Calcium (Ca²⁺) | < -4.0 |
| Magnesium (Mg²⁺) | < -4.0 |
| Lithium (Li⁺) | -2.5 |
| Hydrogen (H⁺) | -3.0 |
Selectivity coefficients are determined by the separate solution method and indicate the electrode's preference for sodium ions over interfering ions. A more negative value signifies higher selectivity for Na⁺.
Experimental Protocols
Materials and Reagents
-
Ionophore: this compound (Sodium Ionophore II)
-
Polymer Matrix: High molecular weight Polyvinyl Chloride (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or Dioctyl phthalate (DOP)
-
Lipophilic Additive (optional but recommended): Sodium tetraphenylborate (NaTPB)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Electrode Body: Commercially available ISE body with a silver/silver chloride (Ag/AgCl) internal reference element.
-
Internal Filling Solution: 0.1 M Sodium Chloride (NaCl)
-
Ionic Strength Adjustment Buffer (ISA): See preparation below.
-
Standard Sodium Solutions: 1.0 M, 0.1 M, 0.01 M, 1 mM, 0.1 mM, and 0.01 mM NaCl, prepared by serial dilution of a stock solution.
-
Conditioning Solution: 0.01 M NaCl
-
Reference Electrode: A double junction Ag/AgCl reference electrode with an appropriate outer filling solution.
Protocol 1: Preparation of the Ionic Strength Adjustment Buffer (ISA)
The purpose of the ISA is to maintain a constant ionic strength across all standards and samples, which ensures that the measured potential is directly related to the concentration of sodium ions. It also adjusts the pH to an optimal range for the electrode's operation.
-
To a 100 mL volumetric flask, add 20.0 grams of reagent-grade ammonium chloride (NH₄Cl).
-
Add approximately 50 mL of deionized water and swirl to dissolve.
-
Under a fume hood, add 27.0 mL of concentrated ammonium hydroxide (NH₄OH).
-
Dilute to the 100 mL mark with deionized water, cap, and mix thoroughly.
For measurements, add 2 mL of ISA to every 100 mL of standard or sample solution.
Protocol 2: Fabrication of the Sodium-Selective Membrane
-
Prepare the Membrane Cocktail: In a small glass vial, combine the following components in the specified weight percentages. A typical total weight of 100-200 mg is sufficient for several electrodes.
-
This compound (Ionophore): 1-2%
-
PVC (Polymer Matrix): 32-33%
-
DOS (Plasticizer): 64-66%
-
NaTPB (Lipophilic Additive): 0.5-1%
-
-
Dissolution: Add approximately 2 mL of anhydrous THF to the vial. Cap the vial tightly and agitate until all components are fully dissolved, resulting in a clear, slightly viscous solution.
-
Membrane Casting:
-
Prepare a clean, flat glass plate.
-
Pipette the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment (e.g., a loosely covered petri dish) for at least 24 hours.
-
Alternatively, for electrode bodies with a casting well, carefully pipette a small amount of the cocktail into the well and allow it to evaporate.
-
-
Membrane Cutting and Assembly:
-
Once the solvent has fully evaporated, a transparent, flexible membrane will have formed.
-
Using a cork borer of the appropriate diameter for your electrode body, carefully cut a disc from the cast membrane.
-
Secure the membrane disc at the tip of the ISE body according to the manufacturer's instructions, ensuring a watertight seal.
-
References
Application Notes and Protocols for Intracellular Sodium Measurements in Neurons using CoroNa™ Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of intracellular sodium concentration ([Na⁺]i) in neurons is crucial for understanding fundamental processes such as action potential generation, synaptic transmission, and cellular homeostasis. Dysregulation of [Na⁺]i is implicated in various neurological disorders, making it a key parameter in neurobiology research and a target for drug discovery. While the user's initial query mentioned ETH 157, it is important to clarify that this compound is a sodium ionophore primarily used in ion-selective electrodes, not a fluorescent indicator for imaging. For fluorescence-based intracellular sodium measurements, specific indicator dyes are required.
This document provides detailed application notes and protocols for using CoroNa™ Green , a fluorescent sodium indicator suitable for imaging [Na⁺]i in neurons. CoroNa™ Green is a non-ratiometric indicator that exhibits an increase in fluorescence emission upon binding to Na⁺, making it compatible with standard fluorescence microscopy and confocal imaging systems.
Properties of CoroNa™ Green
CoroNa™ Green is a valuable tool for monitoring intracellular sodium dynamics. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm | [1][2] |
| Emission Maximum (λem) | ~516 nm | [1][2] |
| Dissociation Constant (Kd) for Na⁺ | ~80 mM (in situ) | [1][3] |
| Selectivity | Higher for Na⁺ over K⁺ | [4] |
| Format | Cell-permeant AM ester and cell-impermeant salt | [1] |
Signaling Pathways of Neuronal Sodium Influx
Understanding the pathways that lead to changes in intracellular sodium is essential for interpreting experimental results. The primary mechanisms of Na⁺ influx in neurons are through voltage-gated sodium channels (VGSCs) and ligand-gated ion channels, such as NMDA receptors.
Caption: Major pathways of sodium influx in neurons.
Experimental Workflow
A typical experiment for measuring intracellular sodium in neurons using CoroNa™ Green involves several key steps, from cell preparation to data analysis.
Caption: Experimental workflow for [Na⁺]i imaging.
Experimental Protocols
Protocol 1: Loading Neurons with CoroNa™ Green AM
This protocol describes how to load cultured neurons or neurons in acute brain slices with the cell-permeant acetoxymethyl (AM) ester of CoroNa™ Green.
Materials:
-
CoroNa™ Green, AM ester (Thermo Fisher Scientific, C36676)
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline
-
Neuronal cell culture or acute brain slices
Procedure:
-
Prepare a 1 mM CoroNa™ Green AM stock solution:
-
Allow the vial of CoroNa™ Green AM to warm to room temperature before opening.
-
Reconstitute the contents of one 50 µg vial in 90 µL of anhydrous DMSO to make a 1 mM stock solution.
-
Mix thoroughly by vortexing.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare the loading solution:
-
For a final concentration of 5 µM CoroNa™ Green AM, dilute the 1 mM stock solution 1:200 in ACSF or your desired physiological buffer.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic® F-127 to the dye stock before diluting into the buffer (final Pluronic® F-127 concentration will be ~0.02%). For example, mix 1 µL of 1 mM CoroNa™ Green AM with 1 µL of 20% Pluronic® F-127, then add this to 200 µL of ACSF.
-
Vortex the loading solution thoroughly.
-
-
Load the neurons:
-
For cultured neurons: Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C.
-
For acute brain slices: Incubate the slices in the loading solution for 30-60 minutes at 30-32°C.[5]
-
Note: Optimal loading times and concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Wash the cells:
-
After incubation, wash the cells or slices 2-3 times with fresh, dye-free ACSF or physiological saline to remove extracellular dye.
-
Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging. This allows intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.
-
Protocol 2: In Situ Calibration of CoroNa™ Green Fluorescence
To convert fluorescence intensity changes into absolute intracellular sodium concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment using a combination of ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.[3]
Materials:
-
CoroNa™ Green-loaded neurons
-
Calibration solutions with varying Na⁺ concentrations (see table below)
-
Gramicidin (Na⁺ ionophore)
-
Monensin (Na⁺/H⁺ exchanger)
-
Ouabain (Na⁺/K⁺-ATPase inhibitor)
Calibration Solution Composition:
| Solution | [Na⁺] (mM) | [K⁺] (mM) | Other Components (mM) |
| 0 Na⁺ | 0 | 140 | 10 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH |
| 10 Na⁺ | 10 | 130 | 10 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH |
| 20 Na⁺ | 20 | 120 | 10 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH |
| 50 Na⁺ | 50 | 90 | 10 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH |
| 100 Na⁺ | 100 | 40 | 10 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH |
| 140 Na⁺ | 140 | 0 | 10 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with NaOH |
| Note: The sum of [Na⁺] and [K⁺] is kept constant to maintain osmolarity. |
Procedure:
-
At the end of the experiment, perfuse the cells with a solution containing a cocktail of ionophores (e.g., 3 µM gramicidin, 10 µM monensin, and 100 µM ouabain) in your standard physiological saline.[3][5] This will begin to equilibrate the intracellular and extracellular ion concentrations.
-
Sequentially perfuse the cells with the calibration solutions, starting from the 0 Na⁺ solution and proceeding to higher concentrations.
-
Record the steady-state fluorescence intensity (F) for each calibration solution.
-
After the highest Na⁺ concentration, perfuse again with the 0 Na⁺ solution to check for dye leakage or photobleaching.
-
Determine the minimum fluorescence (F_min) from the 0 Na⁺ solution and the maximum fluorescence (F_max) from the highest Na⁺ solution.
-
Plot the fluorescence intensity as a function of [Na⁺] and fit the data to the following equation to determine the dissociation constant (Kd): [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]
Data Presentation and Analysis
The change in intracellular sodium is typically expressed as the relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Caption: Logical flow of data analysis for [Na⁺]i imaging.
Typical Intracellular Sodium Concentrations in Neurons:
| Condition | Typical [Na⁺]i Range (mM) | Reference |
| Resting Neuron | 5 - 15 mM | [3] |
| During Action Potential Firing | Can transiently increase by several mM | [5] |
| During Excitotoxic Conditions | Can rise to 30-60 mM or higher | [5] |
Conclusion
CoroNa™ Green is a versatile fluorescent indicator for monitoring intracellular sodium dynamics in neurons. By following the detailed protocols for dye loading, imaging, and calibration provided in these application notes, researchers can obtain reliable and quantitative data on [Na⁺]i changes in response to various physiological and pathological stimuli. This will aid in advancing our understanding of the critical role of sodium in neuronal function and disease.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Properties of the new fluorescent Na+ indicator CoroNa Green: comparison with SBFI and confocal Na+ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
Application of Ionizable Lipids in Nanoparticle Formulation for mRNA Delivery: A Detailed Guide
A Note on ETH 157: Initial searches for "this compound" in the context of lipid nanoparticle (LNP) formulations for mRNA delivery did not yield relevant results. Further investigation revealed that this compound, also known as Sodium Ionophore II, is a neutral ionophore with high selectivity for sodium ions and is not typically used as an ionizable lipid for creating mRNA-LNP complexes[1][2]. This document will therefore focus on the application of a well-characterized and widely used ionizable lipid, referred to here as "Representative Ionizable Lipid (RIL)," to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for LNP formulation for mRNA delivery.
Introduction to Ionizable Lipids in mRNA Delivery
Lipid nanoparticles have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[3][4] At the core of these formulations are ionizable lipids, which are critical for both encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[5][6] These lipids are engineered to have a pKa in the range of 6.0-7.0, allowing them to be positively charged at an acidic pH during formulation and neutrally charged at physiological pH, which reduces toxicity.[5]
A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: Essential for mRNA encapsulation and endosomal escape.
-
Phospholipid: A structural "helper" lipid, such as DSPC, that aids in forming the lipid bilayer.[5][7]
-
Cholesterol: Provides stability to the nanoparticle structure.[7]
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that controls particle size and prevents aggregation.[7]
This application note provides a comprehensive overview of the formulation, characterization, and application of LNPs using a Representative Ionizable Lipid for efficient mRNA delivery.
Quantitative Data Summary
The following tables summarize typical quantitative data for LNP formulations incorporating a Representative Ionizable Lipid (RIL) for mRNA delivery.
Table 1: Physicochemical Properties of RIL-LNPs
| Parameter | Target Value |
| Mean Particle Size (Z-average) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at neutral pH) | -10 to +10 mV |
| mRNA Encapsulation Efficiency | > 90% |
Table 2: In Vitro Transfection Efficiency of RIL-LNPs
| Cell Line | Transfection Efficiency (%) |
| HEK293T | 85 - 95% |
| HeLa | 70 - 85% |
| Dendritic Cells | 60 - 80% |
Table 3: In Vivo mRNA Delivery and Protein Expression (Murine Model)
| Parameter | Result |
| Primary Organ of Accumulation | Liver, Spleen |
| Peak Protein Expression | 6 - 12 hours post-injection |
| Duration of Protein Expression | Up to 72 hours |
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare individual lipid stock solutions in ethanol for subsequent formulation of LNPs.
Materials:
-
Representative Ionizable Lipid (RIL)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol (200 proof, anhydrous)
Procedure:
-
Prepare individual stock solutions of RIL, DSPC, Cholesterol, and PEG-DMG 2000 in 100% ethanol at the desired concentrations (e.g., 10-50 mM).
-
Ensure complete dissolution of each lipid. Gentle heating (up to 65°C) and vortexing may be required, especially for cholesterol.
-
Store the lipid stock solutions at -20°C.
LNP Formulation via Microfluidic Mixing
Objective: To formulate mRNA-loaded LNPs using a microfluidic mixing device for reproducible and scalable production.
Materials:
-
Lipid stock solutions (from Protocol 3.1)
-
mRNA encoding a reporter protein (e.g., Luciferase or GFP)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr)
Procedure:
-
Prepare the Lipid Mixture: Combine the lipid stock solutions in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of RIL:DSPC:Cholesterol:PEG-Lipid).
-
Prepare the Aqueous mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases at a low pH facilitates the self-assembly of LNPs with encapsulated mRNA.
-
-
Dialysis/Buffer Exchange:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
Alternatively, use centrifugal filter units for buffer exchange.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of LNPs
Objective: To determine the key physicochemical properties of the formulated LNPs.
Methods:
-
Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
-
-
In Vitro Transfection
Objective: To assess the ability of the formulated LNPs to deliver mRNA and mediate protein expression in cultured cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
LNP Treatment:
-
Dilute the mRNA-LNPs in complete cell culture medium to the desired final mRNA concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Analysis of Protein Expression:
-
For reporter proteins like GFP, visualize expression using fluorescence microscopy or quantify using flow cytometry.
-
For secreted proteins, collect the cell culture supernatant and quantify the protein using an ELISA.
-
For intracellular proteins like Luciferase, lyse the cells and measure the enzymatic activity using a luminometer.
-
In Vivo mRNA Delivery
Objective: To evaluate the biodistribution and efficacy of mRNA delivery in an animal model.
Procedure:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
Administration: Administer the mRNA-LNPs via intravenous (tail vein) injection at a specified dose (e.g., 0.1-1.0 mg/kg of mRNA).
-
Biodistribution and Protein Expression:
-
At various time points (e.g., 6, 24, 48 hours) post-injection, euthanize the mice and harvest major organs (liver, spleen, lungs, kidney, heart).
-
For luciferase-encoding mRNA, perform ex vivo bioluminescence imaging of the organs.
-
Homogenize the tissues to quantify protein expression using appropriate assays (e.g., Luciferase assay, ELISA).
-
Visualizations
References
- 1. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2019246203A1 - Lipid nanoparticle compositions for delivery of mrna and long nucleic acids - Google Patents [patents.google.com]
- 4. US10507249B2 - Lipid nanoparticle compositions and methods for mRNA delivery - Google Patents [patents.google.com]
- 5. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ionophores in Planar Lipid Bilayers: A Case Study with a Representative ETH Ionophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Planar lipid bilayer (PLB) electrophysiology is a powerful technique for investigating the function of ion channels, pores, and ionophores at the single-molecule level in a well-defined, artificial membrane environment.[1][2] This method allows for the precise control of experimental conditions, such as lipid composition, buffer solutions, and the concentration of the molecule of interest, enabling detailed characterization of ion transport properties. These application notes provide a step-by-step guide for the use of a representative ionophore, using a typical ETH-series compound as an example, in planar lipid bilayer experiments. Ionophores are molecules that facilitate the transport of ions across lipid membranes.[3][4]
The protocols outlined below cover the entire experimental workflow, from the preparation of materials and the formation of the planar lipid bilayer to the incorporation of the ionophore and the recording and analysis of ion currents.
Principle and Mechanism of Action
Ionophores, such as those in the ETH series, are typically small, lipid-soluble molecules that can selectively bind to specific ions and transport them across a lipid bilayer.[3][5][6] The mechanism of transport can vary, with some acting as mobile carriers that shuttle ions across the membrane, while others may form transient pores or channels. The study of these molecules in a PLB system allows for the direct measurement of the ion currents they mediate, providing insights into their selectivity, conductance, and kinetics.[1] For instance, some ETH ionophores have been shown to be selective for specific cations like Li+.[5][6]
Experimental Protocols
Materials and Reagents
-
Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) and 1-palmitoyl-2-oleoyl-phosphatidylserine (POPS). Lipids should be dissolved in an organic solvent like n-decane or chloroform.[1]
-
Bilayer Chamber: A two-compartment chamber (cis and trans) separated by a thin septum with a small aperture (50-250 µm diameter).[1][7]
-
Electrodes: Ag/AgCl electrodes for applying voltage and measuring current.
-
Amplifier and Data Acquisition System: A patch-clamp amplifier and a digitizer connected to a computer with data acquisition software.
-
ETH Ionophore Stock Solution: A concentrated stock solution of the ETH ionophore (e.g., 1-10 mM) in a suitable solvent like ethanol or DMSO.
-
Aqueous Buffer Solutions: Symmetrical or asymmetrical salt solutions (e.g., KCl, NaCl, LiCl) buffered to the desired pH (e.g., with HEPES or Tris).
-
Perfusion System (Optional): For exchanging solutions in the chambers.
Step-by-Step Experimental Workflow
1. Preparation of the Planar Lipid Bilayer Chamber:
-
Thoroughly clean the bilayer chamber and cuvette with detergent, followed by rinsing with ultrapure water and an organic solvent (ensure compatibility with chamber material).[1]
-
Dry the components completely.
-
Assemble the chamber, ensuring the aperture in the septum is clean and unobstructed.[7]
2. Formation of the Planar Lipid Bilayer:
-
Fill the trans and cis compartments of the chamber with the desired aqueous buffer solution.[1]
-
"Paint" a small amount of the lipid solution across the aperture using a fine brush or a glass rod.[1][8]
-
Monitor the capacitance of the membrane using the amplifier's capacitance compensation circuit. The formation of a bilayer is indicated by a significant increase in capacitance to a stable value (typically in the range of 0.3-0.8 µF/cm²). The membrane should also appear optically black when viewed under low magnification.[7]
3. Incorporation of the ETH Ionophore:
-
Once a stable bilayer is formed, add a small aliquot of the ETH ionophore stock solution to the cis or trans compartment to achieve the desired final concentration.
-
Gently stir the solution in the chamber to ensure even distribution of the ionophore.
-
The ionophore will spontaneously partition into the lipid bilayer.[3]
4. Electrophysiological Recording:
-
Apply a defined holding potential across the bilayer using the amplifier.
-
Record the resulting ion current. The incorporation of active ionophores will lead to an increase in the baseline current or the appearance of single-channel-like current fluctuations.
-
To characterize the ionophore's properties, perform experiments with varying ion concentrations, different types of ions in the bathing solutions, and a range of applied voltages.
5. Data Analysis:
-
Analyze the recorded current traces to determine key parameters such as single-channel conductance, ion selectivity, and open probability (if discrete channel-like events are observed).
-
Single-channel conductance (γ) can be calculated from the current amplitude (i) at a given voltage (V) using Ohm's law: γ = i/V.
-
Ion selectivity can be determined by measuring the reversal potential under asymmetric ion conditions and using the Goldman-Hodgkin-Katz (GHK) equation.
Data Presentation
The quantitative data obtained from these experiments can be summarized in a table for easy comparison.
| Parameter | Description | Typical Values (Example) |
| Single-Channel Conductance | The electrical conductance of a single ionophore-mediated channel. | 5-50 pS in 1 M KCl |
| Ion Selectivity Ratio | The relative permeability of the ionophore to different ions (e.g., PK/PNa). | >10 for K+ over Na+ |
| Open Probability (Po) | The fraction of time that an ionophore channel is in the open, conducting state. | 0.1 - 0.9 |
| Mean Open Time | The average duration of the open state of the ionophore channel. | 1-100 ms |
| Mean Closed Time | The average duration of the closed state of the ionophore channel. | 1-50 ms |
Note: These values are illustrative and will vary depending on the specific ETH ionophore, lipid composition, and experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for using an ETH ionophore in planar lipid bilayer experiments.
Signaling Pathway (Mechanism of Action)
Caption: Proposed mechanism of ion transport by a mobile carrier ETH ionophore.
References
- 1. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 3. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective transport of Li+ across lipid bilayer membranes mediated by an ionophore of novel design (ETH1644) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of Li+-selective permeation through lipid bilayer membranes mediated by a new ionophore (AS701) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. warneronline.com [warneronline.com]
- 8. researchgate.net [researchgate.net]
Optimizing Sodium Ion Detection: The Role of ETH 157 Concentration in PVC Membranes
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to comprehensive guidelines on the optimal concentration of the ionophore ETH 157 for robust sodium ion (Na⁺) detection in polyvinyl chloride (PVC) membranes. These application notes and protocols detail the ideal membrane composition and experimental procedures to achieve high selectivity and sensitivity in sodium-selective electrodes (ISEs).
The performance of a sodium-selective PVC membrane is critically dependent on the precise ratio of its components. While the ionophore is responsible for selectively binding with the target ion, its concentration must be carefully optimized in relation to the PVC polymer matrix and the plasticizer. An insufficient amount of ionophore will result in a weak and non-linear response, while an excess can lead to poor membrane stability and reduced selectivity.
Optimal Membrane Composition
Studies have shown that the optimal concentration of this compound (also known as Sodium Ionophore II) in a PVC membrane for sodium-selective electrodes is typically around 1.0% by weight . This concentration provides a balance between a strong potentiometric response and the long-term stability of the membrane. The following table summarizes a well-established and optimized composition for a sodium-selective PVC membrane.
| Component | Optimal Concentration (wt%) | Purpose |
| Poly(vinyl chloride) (PVC) | ~33% | Provides the structural matrix for the membrane. |
| Plasticizer (e.g., DOS) | ~66% | Ensures membrane flexibility and facilitates ion and ionophore mobility. |
| This compound (Sodium Ionophore II) | ~1.0% | Selectively binds with sodium ions, generating the potentiometric signal. |
| Lipophilic Additive (optional) | Varies | Can improve electrode performance by reducing membrane resistance. |
Note: DOS (bis(2-ethylhexyl) sebacate) is a commonly used plasticizer.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of the PVC membrane and the subsequent measurement of sodium ion concentration.
Protocol 1: Preparation of the Sodium-Selective PVC Membrane
-
Dissolution of Components: In a glass vial, dissolve approximately 33 mg of high molecular weight PVC, 66 mg of a suitable plasticizer (e.g., DOS), and 1 mg of this compound in 1-2 mL of tetrahydrofuran (THF). Ensure all components are fully dissolved by gentle swirling or brief vortexing.
-
Casting the Membrane: Pour the resulting solution into a flat, clean glass ring (approximately 2 cm in diameter) placed on a glass plate.
-
Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF over a period of 24-48 hours at room temperature. A slow evaporation process is crucial for creating a homogenous and durable membrane.
-
Membrane Sectioning: Once the membrane is fully dried and has a flexible, transparent appearance, carefully cut out a small disk (typically 5-7 mm in diameter) using a cork borer.
-
Electrode Assembly: Mount the membrane disk into an ISE electrode body. Add an internal filling solution (e.g., 0.1 M NaCl) and insert the internal reference electrode (e.g., Ag/AgCl).
-
Conditioning: Condition the assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use. This step ensures that the membrane is fully hydrated and ready for stable measurements.
Protocol 2: Potentiometric Measurement of Sodium Ions
-
Calibration: Prepare a series of standard sodium chloride (NaCl) solutions of known concentrations (e.g., from 10⁻⁵ M to 10⁻¹ M).
-
Measurement Setup: Connect the prepared sodium-selective electrode and a suitable reference electrode to a high-impedance ion meter.
-
Potential Readings: Immerse the electrodes in each standard solution, starting from the lowest concentration. Stir the solution gently and record the stable potential reading (in millivolts) for each standard.
-
Calibration Curve: Plot the recorded potential values (y-axis) against the logarithm of the sodium ion concentration (x-axis). The resulting graph should be linear with a slope of approximately +59 mV per decade of concentration change at 25°C.
-
Sample Measurement: Rinse the electrodes thoroughly with deionized water and immerse them in the sample solution. Record the stable potential reading.
-
Concentration Determination: Use the calibration curve to determine the sodium ion concentration in the sample corresponding to the measured potential.
Signaling Pathway and Logical Relationships
The functionality of the ion-selective electrode is based on the selective interaction of the ionophore with the target ion at the membrane-solution interface. This interaction generates a potential difference that is proportional to the concentration of the target ion.
By adhering to these optimized concentrations and detailed protocols, researchers can reliably fabricate sodium-selective electrodes with high performance for a wide range of applications in biomedical research, clinical diagnostics, and pharmaceutical development.
Measuring Sodium Flux Across Membranes Using ETH 157: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETH 157, also known as Sodium Ionophore II, is a neutral ionophore with a high selectivity for sodium ions (Na⁺). It functions as a mobile carrier, binding Na⁺ and facilitating its transport across lipid membranes. This property makes this compound an invaluable tool in neuroscience, cell biology, and drug discovery for studying sodium transport processes, investigating the roles of sodium gradients, and screening for modulators of sodium channels.
This document provides detailed application notes and protocols for the use of this compound in measuring sodium flux across both artificial liposomal membranes and cultured cells.
Physicochemical Properties and Selectivity
This compound is a lipophilic molecule that spontaneously partitions into lipid bilayers. Its core function is to selectively bind a sodium ion, transport it across the membrane, and release it on the other side, a process driven by the electrochemical gradient of sodium. While highly selective for Na⁺, it is crucial to understand its selectivity over other physiologically relevant cations to accurately interpret experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Sodium Ionophore II |
| Molecular Formula | C₃₆H₃₂N₂O₄ |
| Molecular Weight | 556.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. Insoluble in water. |
Table 2: Ion Selectivity of this compound
| Interfering Ion (X) | Selectivity Coefficient (log KpotNa,X) |
| Potassium (K⁺) | -0.4 |
| Calcium (Ca²⁺) | -2.6 |
| Magnesium (Mg²⁺) | -4.0 |
Note: Selectivity coefficients can vary slightly depending on the membrane composition and measurement conditions.
Experimental Workflows
Logical Relationship of this compound Action
The fundamental action of this compound is to create a pathway for sodium ions across a lipid membrane, thereby dissipating any existing sodium gradient.
Protocol 1: Measuring Sodium Flux in Liposomes using a Fluorescence-Based Assay
This protocol describes the use of this compound to induce sodium influx into liposomes loaded with a sodium-sensitive fluorescent dye. The rate of fluorescence increase is proportional to the rate of sodium influx.
Materials
-
Phospholipids (e.g., POPC, DOPC)
-
Cholesterol
-
This compound (Sodium Ionophore II)
-
Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, ANG-2)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Chloroform
-
DMSO
-
Sodium-free buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.4)
-
High sodium buffer (e.g., 100 mM NaCl, 20 mM HEPES, pH 7.4)
-
Fluorometer
Experimental Protocol
-
Liposome Preparation:
-
Dissolve lipids (e.g., POPC:cholesterol at a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with the sodium-free buffer containing the sodium-sensitive fluorescent dye at a suitable concentration. Vortex vigorously to form multilamellar vesicles.
-
Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar vesicles of a defined size.
-
Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column pre-equilibrated with the sodium-free buffer.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).
-
Add a small volume of the this compound stock solution to the liposome suspension to achieve the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Incubate the mixture for 15-30 minutes at room temperature to allow the ionophore to incorporate into the liposome membranes.
-
-
Sodium Flux Measurement:
-
Place the liposome suspension containing this compound into a cuvette in the fluorometer.
-
Record the baseline fluorescence for a short period.
-
Initiate sodium influx by adding a small volume of the high sodium buffer to the cuvette to create a sodium gradient across the liposome membrane.
-
Monitor the increase in fluorescence over time. The initial rate of fluorescence change is proportional to the rate of sodium influx.
-
Data Analysis
The initial rate of sodium flux can be calculated from the initial slope of the fluorescence versus time plot. This can be used to compare the effects of different conditions or compounds on sodium transport.
Workflow for Liposome-Based Sodium Flux Assay
Protocol 2: Measuring Sodium Flux in Cultured Cells using a Fluorescence-Based Assay
This protocol outlines a method to measure this compound-induced sodium influx in live cultured cells using a sodium-sensitive fluorescent dye.
Materials
-
Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)
-
Cell culture medium
-
Sodium-sensitive fluorescent dye, AM ester form (e.g., CoroNa™ Green AM, ANG-2 AM)
-
Pluronic F-127
-
DMSO
-
Sodium-free buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
High sodium buffer (e.g., 140 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
This compound
-
Fluorescence plate reader or fluorescence microscope
Experimental Protocol
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Dye Loading:
-
Prepare a loading solution containing the sodium-sensitive dye AM ester (typically 1-5 µM) and Pluronic F-127 (0.02%) in the sodium-free buffer.
-
Remove the culture medium from the cells and wash once with the sodium-free buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the sodium-free buffer to remove excess extracellular dye.
-
-
Sodium Flux Measurement:
-
Prepare a working solution of this compound in the high sodium buffer at 2x the final desired concentration (e.g., if the final concentration is 5 µM, prepare a 10 µM solution). The optimal concentration should be determined empirically, starting in the low micromolar range.
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Add an equal volume of the 2x this compound working solution to the wells to initiate sodium influx.
-
Immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis and Cytotoxicity Assessment
The rate of sodium influx can be determined from the initial slope of the fluorescence signal. It is crucial to perform a cytotoxicity assay (e.g., using a live/dead stain or an ATP-based assay) in parallel to ensure that the observed fluorescence changes are not due to cell death caused by high concentrations of this compound.
Table 3: Example Data for this compound Concentration Optimization
| This compound Conc. (µM) | Initial Rate of Na⁺ Influx (RFU/s) | Cell Viability (%) |
| 0 (Control) | 5 | 98 |
| 1 | 50 | 95 |
| 5 | 250 | 92 |
| 10 | 400 | 85 |
| 20 | 410 | 60 |
RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.
Application in Drug Discovery: High-Throughput Screening (HTS) for Sodium Channel Blockers
This compound can be used as a positive control in HTS assays designed to identify inhibitors of voltage-gated sodium channels (Nav). In such assays, a Nav activator (e.g., veratridine) is used to open the channels and cause sodium influx. Test compounds are screened for their ability to block this influx. This compound, by providing an alternative pathway for sodium entry, can be used to confirm that the assay components (e.g., the fluorescent dye) are working correctly and to differentiate between compounds that block the sodium channel and those that might interfere with the detection method.
HTS Workflow for Sodium Channel Blockers
Signaling Pathway Context: GPCR-Mediated Sodium Influx
Certain G protein-coupled receptors (GPCRs) can modulate intracellular sodium levels. For example, activation of some Gq-coupled GPCRs can lead to the opening of non-selective cation channels, resulting in sodium influx. This compound can be used in studies of such pathways to mimic or potentiate the effects of sodium influx, helping to dissect the downstream consequences of changes in intracellular sodium concentration.
GPCR Signaling Leading to Sodium Influx
Conclusion
This compound is a powerful and selective tool for inducing and studying sodium flux across biological and artificial membranes. The protocols provided herein offer a starting point for researchers to design and execute experiments to investigate the multifaceted roles of sodium in cellular physiology and to aid in the discovery of new therapeutics targeting sodium channels. As with any experimental system, optimization of parameters such as ionophore concentration and incubation times will be necessary to achieve robust and reproducible results.
Application Notes and Protocols for Studying Sodium Homeostasis in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of intracellular sodium concentration, known as sodium homeostasis, is fundamental to neuronal function. It governs membrane potential, action potential generation, and the transport of various molecules across the cell membrane. Dysregulation of sodium homeostasis is implicated in a range of neurological disorders, making the study of its mechanisms a critical area of research.
These application notes provide a comprehensive overview of the tools and methodologies for studying sodium homeostasis in neuronal preparations. While the compound ETH 157 is a highly selective sodium ionophore, it is crucial to note that it is not a fluorescent indicator for imaging sodium dynamics.[1][2][3] Instead, its utility lies in applications such as the construction of Na+-selective electrodes or for calibrating fluorescent sodium indicators by equilibrating intracellular and extracellular sodium concentrations.
This document will focus on the application of established fluorescent sodium indicators, such as SBFI and Sodium Green , for real-time imaging of intracellular sodium in neurons.[4][5][6] Detailed protocols for their use and calibration are provided to enable researchers to accurately measure and interpret changes in neuronal sodium concentration.
Key Tools for Studying Neuronal Sodium Homeostasis
Fluorescent Sodium Indicators
Fluorescent indicators are the primary tools for visualizing and quantifying intracellular sodium dynamics in real-time. The choice of indicator depends on the specific experimental requirements, such as the imaging setup and the desired mode of quantification.
-
Sodium-Binding Benzofuran Isophthalate (SBFI): A ratiometric, UV-excitable indicator that is widely used for quantitative measurements of intracellular sodium.[7][8] The ratiometric property allows for measurements that are largely independent of dye concentration, path length, and illumination intensity, which is a significant advantage in quantitative imaging.[8]
-
Sodium Green™: A visible light-excitable indicator, making it compatible with confocal microscopy and flow cytometry.[5][9][10] It exhibits a significant increase in fluorescence intensity upon binding to sodium.[4][5] While not ratiometric, it offers advantages in terms of reduced phototoxicity and autofluorescence compared to UV-excitable dyes.[9][10]
Sodium Ionophores
Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes.[11] They are essential tools for the in situ calibration of fluorescent sodium indicators. By creating an artificial permeability to sodium, they allow for the equilibration of intracellular and extracellular sodium concentrations, which is a critical step in generating a calibration curve.
-
This compound (Sodium Ionophore II): A neutral carrier with high selectivity for Na+ over other cations, commonly used in the fabrication of Na+-selective electrodes.[1][3]
-
Gramicidin: A pore-forming antibiotic that is permeable to monovalent cations like Na+ and K+. It is frequently used for in situ calibration of sodium indicators.[5][6][12]
-
Monensin: An ionophore that acts as a Na+/H+ exchanger.
Data Presentation: Quantitative Properties of Sodium Indicators
The selection of an appropriate fluorescent indicator is guided by its photophysical and chemical properties. The following table summarizes the key quantitative data for SBFI and Sodium Green.
| Property | SBFI | Sodium Green™ |
| Excitation Wavelengths | 340 nm (Na+-bound) & 380 nm (Na+-free)[7][8] | ~492 nm[4] |
| Emission Wavelength | ~505 nm[7] | ~516 nm[4] |
| Measurement Type | Ratiometric[7][8] | Intensity-based[5] |
| Dissociation Constant (Kd) for Na+ | ~11.3 mM (in 135 mM K+)[5] to 20.7 mM (in K+)[13] | ~21 mM (in 135 mM Na+/K+)[4][5][9] |
| Selectivity (Na+ over K+) | ~18-fold[5][8] | ~41-fold[4][5] |
| Quantum Yield (in Na+ solution) | ~0.08[4][5] | ~0.2[4][5] |
Experimental Protocols
Protocol 1: Loading of AM Ester Forms of Sodium Indicators into Cultured Neurons
This protocol describes the loading of cell-permeant acetoxymethyl (AM) ester forms of sodium indicators into cultured neurons.
Materials:
-
SBFI-AM or Sodium Green™-AM
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Artificial cerebrospinal fluid (aCSF) or desired recording buffer
Procedure:
-
Prepare Stock Solutions: Dissolve the AM ester of the indicator in anhydrous DMSO to a stock concentration of 1-5 mM. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare Loading Solution: On the day of the experiment, dilute the indicator stock solution into the recording buffer to a final concentration of 5-10 µM. To aid in solubilization, add an equal volume of the Pluronic F-127 stock solution to the indicator stock before diluting in the buffer.
-
Cell Loading: Replace the culture medium with the loading solution. Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.
-
De-esterification: After loading, wash the cells with fresh recording buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the indicator inside the cells.
Protocol 2: In Situ Calibration of Intracellular Sodium Indicators
In situ calibration is essential for converting fluorescence signals into absolute intracellular sodium concentrations.[12] This protocol utilizes a sodium ionophore to equilibrate intracellular and extracellular Na+.
Materials:
-
Indicator-loaded neurons from Protocol 1
-
Calibration buffers with varying known concentrations of Na+ (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na+ is typically replaced with K+ or N-methyl-D-glucamine (NMDG+).
-
Sodium ionophore (e.g., 10 µM Gramicidin and 10 µM Monensin, or this compound if validated for this purpose)
Procedure:
-
Baseline Recording: Record the baseline fluorescence of the indicator-loaded cells in a standard recording buffer.
-
Sequential Perfusion: Sequentially perfuse the cells with the calibration buffers, starting from the lowest Na+ concentration.
-
Ionophore Application: After recording the fluorescence for each calibration buffer, add the sodium ionophore to the perfusion solutions to permeabilize the cell membrane to Na+.
-
Equilibration and Measurement: Allow sufficient time for the intracellular Na+ concentration to equilibrate with the extracellular concentration in each calibration buffer and record the corresponding fluorescence intensity or ratio.
-
Data Analysis: Plot the fluorescence intensity or ratio against the known Na+ concentrations to generate a calibration curve. This curve can then be used to convert experimental fluorescence data into intracellular Na+ concentrations.
Visualizations
Neuronal Sodium Homeostasis Signaling Pathway
The maintenance of low intracellular sodium is primarily achieved by the Na+/K+-ATPase pump, which actively transports Na+ out of the cell against its electrochemical gradient. Various channels and transporters contribute to Na+ influx.
Caption: Key transporters and channels involved in neuronal sodium homeostasis.
Experimental Workflow for Sodium Imaging
The following diagram illustrates the typical workflow for a sodium imaging experiment in a neuroscience context.
Caption: A typical experimental workflow for intracellular sodium imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 4. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 5. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. mirror.math.princeton.edu [mirror.math.princeton.edu]
- 10. Sodium Green as a Potential Probe for Intracellular Sodium Imaging Based on Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent ion indicators and ionophores | Abcam [abcam.com]
- 12. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating ETH 157 into Microfluidic Devices for Sodium Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and real-time monitoring of sodium ion (Na⁺) concentrations is critical in a multitude of research and development applications, from physiological studies and cellular assays to drug discovery and quality control. Microfluidic technologies offer a powerful platform for such measurements, enabling analysis with small sample volumes, rapid response times, and the potential for high-throughput screening. This document provides detailed application notes and protocols for the incorporation of the sodium-selective ionophore, ETH 157, into microfluidic devices for sensitive and selective Na⁺ sensing.
This compound is a neutral carrier ionophore that exhibits high selectivity for sodium ions. When embedded in a polymeric membrane, it facilitates the selective transport of Na⁺, generating a potentiometric signal that can be correlated to the ion concentration in the sample. These application notes will guide users through the fabrication of a polydimethylsiloxane (PDMS) microfluidic device, the preparation and integration of the this compound-based ion-selective membrane (ISM), and the subsequent calibration and characterization of the integrated sensor.
Signaling Pathway for Potentiometric Ion Sensing
The fundamental principle of ion-selective sensing with this compound in a microfluidic device is based on the generation of a potential difference across a selective membrane. This potential is proportional to the activity (approximated by concentration in dilute solutions) of sodium ions in the sample.
Caption: Potentiometric ion sensing mechanism.
Experimental Protocols
Part 1: Fabrication of PDMS Microfluidic Device
This protocol outlines the fabrication of a simple, single-channel microfluidic device using soft lithography.
Materials:
-
SU-8 photoresist and developer
-
Silicon wafer
-
Polydimethylsiloxane (PDMS) and curing agent (e.g., Sylgard 184)
-
Trichlorosilane (for mold silanization)
-
Isopropanol and deionized water
-
Glass microscope slides
Equipment:
-
Spin coater
-
UV light source for photolithography
-
Hot plate
-
Plasma cleaner
-
Oven
-
Dessicator
Procedure:
-
Master Mold Fabrication:
-
Design the microchannel layout using CAD software.
-
Fabricate a master mold on a silicon wafer using standard SU-8 photolithography techniques.[1]
-
After development, hard-bake the master mold.
-
Silanize the master mold by placing it in a desiccator with a few drops of trichlorosilane for 1-2 hours to facilitate PDMS peeling.
-
-
PDMS Replica Molding:
-
Thoroughly mix the PDMS prepolymer and curing agent in a 10:1 (w/w) ratio.[2]
-
Degas the mixture in a desiccator to remove air bubbles.
-
Pour the PDMS mixture over the silanized master mold and cure in an oven at 70°C for at least 2 hours.[3]
-
Once cured, carefully peel the PDMS replica from the master mold.
-
Punch inlet and outlet holes in the PDMS slab using a biopsy punch.
-
-
Device Assembly:
-
Clean the PDMS replica and a glass microscope slide with isopropanol and deionized water, then dry with nitrogen.
-
Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma for 30-60 seconds to activate the surfaces.[4]
-
Bring the two surfaces into contact to form an irreversible bond.
-
Place the bonded device in an oven at 70°C for 30 minutes to strengthen the bond.
-
Part 2: Preparation and Integration of the Ion-Selective Membrane (ISM)
Materials:
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyloctyl ether (o-NPOE)
-
Sodium Ionophore II (this compound)
-
Lipophilic salt: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB)
-
Tetrahydrofuran (THF), inhibitor-free
Ion-Selective Membrane Cocktail Composition:
| Component | Weight % |
| PVC | ~33% |
| Plasticizer (DOS or o-NPOE) | ~65-66% |
| This compound | ~1% |
| Na-TFPB | ~0.5-1% |
Procedure:
-
Cocktail Preparation:
-
Accurately weigh the PVC, plasticizer, this compound, and Na-TFPB into a glass vial.
-
Add THF to dissolve all components completely, resulting in a solution with a total solute concentration of approximately 10-15% (w/v).
-
Mix thoroughly using a vortex mixer until a homogenous, viscous solution is obtained.
-
-
Membrane Integration into Microchannel:
-
This protocol describes a simple drop-casting method. For more advanced techniques, refer to the literature on in-situ polymerization or injection molding of membranes.
-
Create a dedicated well or a widened section in your microfluidic design where the membrane will be housed and can be in contact with the sample flow.
-
Carefully dispense a small, precise volume of the ISM cocktail into the designated well of the PDMS device.
-
Allow the THF to evaporate completely at room temperature in a dust-free environment for at least 24 hours. This will leave a solid, rubbery ion-selective membrane integrated within the microfluidic channel.
-
Part 3: Sensor Calibration and Characterization
Materials:
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Ionic Strength Adjustment Buffer (ISAB) - optional, but recommended for samples with varying ionic strength. A common ISAB for sodium is a solution of ammonium chloride and ammonium hydroxide.[5]
-
Ag/AgCl reference electrode
-
High-impedance voltmeter or potentiometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a 1 M NaCl stock solution by dissolving 58.44 g of NaCl in 1 L of deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 10⁻⁶ M to 1 M (e.g., 10⁻⁶, 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹, 1 M).[6][7]
-
If using an ISAB, add it to each standard solution in the recommended ratio (e.g., 2 mL of ISAB per 100 mL of standard).[7]
-
-
Calibration Measurement:
-
Fill the microfluidic channel with the lowest concentration standard solution.
-
Insert the Ag/AgCl reference electrode into the outlet reservoir and the ion-selective electrode's internal contact into the internal filling solution (if applicable) or make contact with the integrated solid contact layer.
-
Record the stable potential reading using the high-impedance voltmeter.
-
Sequentially introduce the standard solutions from the lowest to the highest concentration, allowing the potential to stabilize for each measurement.
-
Rinse the channel with deionized water between each standard solution.
-
-
Data Analysis:
-
Plot the recorded potential (in mV) against the logarithm of the sodium ion concentration.
-
Determine the linear range of the sensor and calculate the slope of the calibration curve (Nernstian response). The theoretical slope for a monovalent cation at room temperature is approximately +59 mV per decade of concentration change.
-
Experimental Workflows
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]
- 5. h2orx.com.au [h2orx.com.au]
- 6. Rapid Microfluidic Ion-Exchange Optode System for Point-of-Care Determination of Sodium Concentration in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bante-china.com [bante-china.com]
Application Notes and Protocols for Monitoring Mitochondrial Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup to monitor mitochondrial sodium concentration. While the query specified ETH 157, it is important to note that this compound is a sodium ionophore, not a fluorescent indicator. Its role in this context is for the crucial step of in situ calibration of fluorescent sodium dyes. This document will detail the use of the ratiometric fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI) for measuring mitochondrial sodium and explain the application of ionophores, including this compound and others, for accurate quantification.
Principle of Mitochondrial Sodium Measurement
The measurement of mitochondrial sodium concentration ([Na⁺]ₘ) relies on the use of fluorescent dyes that exhibit a change in their spectral properties upon binding to Na⁺. These indicators can be delivered to the cytoplasm of cells in an acetoxymethyl (AM) ester form, which are then cleaved by intracellular esterases, trapping the dye inside the cell. While many of these dyes accumulate in the cytoplasm, under specific experimental conditions, a significant portion can be localized to the mitochondria, allowing for the measurement of [Na⁺]ₘ.[1]
To accurately quantify [Na⁺]ₘ, a calibration procedure is essential. This is where sodium ionophores like this compound, monensin, and gramicidin D become critical. These molecules insert into biological membranes and facilitate the movement of ions, allowing for the equilibration of sodium concentrations between the mitochondria and the surrounding medium of known [Na⁺].[2][3]
Key Reagents and Their Roles
| Reagent | Function |
| SBFI-AM | A cell-permeant, ratiometric fluorescent indicator for sodium. After hydrolysis by cellular esterases, it becomes trapped inside the cell and reports sodium concentration through changes in its excitation spectrum.[1][4][5][6] |
| This compound | A neutral sodium ionophore that can be used in liquid-membrane electrodes for its high selectivity for Na⁺. In this context, it can be used to equilibrate Na⁺ across membranes for calibration. |
| Monensin | A sodium ionophore that can be used to equilibrate Na⁺ gradients across the mitochondrial membrane during calibration.[2][3] |
| Gramicidin D | An ionophore that forms channels permeable to monovalent cations, including Na⁺, used to equilibrate Na⁺ across the plasma membrane for in vivo calibration.[2] |
| Digitonin/Saponin | Detergents used to selectively permeabilize the plasma membrane, allowing for the removal of the cytoplasmic pool of the fluorescent indicator and isolating the mitochondrial signal.[1] |
| Oligomycin | An inhibitor of the F₁F₀-ATPase, which can be used to prevent ATP hydrolysis-driven ion pumping during experiments. |
| FCCP/CCCP | Mitochondrial uncouplers that dissipate the mitochondrial membrane potential, which can be used as a control or to investigate the effects of depolarization on [Na⁺]ₘ.[1] |
| Pluronic F-127 | A non-ionic surfactant that aids in the dispersion of the AM ester form of the dye in aqueous media, facilitating its loading into cells.[7] |
| Probenecid | An inhibitor of organic anion transporters that can reduce the leakage of the de-esterified dye from the cells.[5] |
Experimental Workflow for Mitochondrial Sodium Measurement
The following diagram outlines the general workflow for measuring mitochondrial sodium concentration using a fluorescent indicator like SBFI.
Caption: Experimental workflow for mitochondrial sodium measurement.
Detailed Protocol for Measuring Mitochondrial [Na⁺] with SBFI
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagent Preparation
-
SBFI-AM Stock Solution: Prepare a 1-5 mM stock solution of SBFI-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.
-
Loading Medium: For each experiment, prepare a fresh loading medium. First, mix equal volumes of the SBFI-AM stock and Pluronic F-127 stock. Then, dilute this mixture in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to a final SBFI-AM concentration of 5-10 µM.
-
Calibration Solutions: Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl or another suitable salt. These solutions should also contain ionophores like monensin (e.g., 10 µM) or this compound to equilibrate [Na⁺] across the mitochondrial membrane.[2]
2. Cell Loading
-
Culture cells to a suitable confluency on glass coverslips.
-
Wash the cells twice with the physiological salt solution.
-
Incubate the cells in the loading medium for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.
-
After loading, wash the cells twice with the physiological salt solution to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
3. Fluorescence Imaging
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the SBFI-loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~505 nm.[4][6]
-
Acquire baseline fluorescence ratio (F₃₄₀/F₃₈₀) images.
-
Perfuse the cells with the desired experimental solutions and record the changes in the fluorescence ratio over time.
4. In Situ Calibration
-
At the end of the experiment, perfuse the cells with a solution containing a low concentration of a plasma membrane-permeabilizing agent like digitonin or saponin (e.g., 10-50 µg/mL). This will release the cytosolic SBFI, leaving the mitochondrial pool of the dye.[1]
-
Sequentially perfuse the cells with the calibration solutions containing the sodium ionophore (e.g., this compound or monensin).
-
Record the steady-state fluorescence ratio for each calibration solution.
-
Plot the F₃₄₀/F₃₈₀ ratio against the known Na⁺ concentrations to generate a calibration curve.
5. Data Analysis
-
Subtract the background fluorescence from the 340 nm and 380 nm images.
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point or experimental condition.
-
Convert the experimental ratios to [Na⁺]ₘ using the calibration curve generated in step 4.
Signaling Pathway: Mitochondrial Sodium Regulation
Mitochondrial sodium homeostasis is primarily regulated by the balance of Na⁺ influx and efflux across the inner mitochondrial membrane. The main pathways involved are the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and the mitochondrial Na⁺/H⁺ exchanger (NHE).
Caption: Key pathways of mitochondrial sodium transport.
Quantitative Data Summary
| Parameter | Value | Reference |
| SBFI Excitation Wavelengths | 340 nm (Na⁺-bound) / 380 nm (Na⁺-free) | [4][6] |
| SBFI Emission Wavelength | ~505 nm | [4][6] |
| SBFI Selectivity (Na⁺ over K⁺) | ~18-fold | [4] |
| Typical SBFI-AM Loading Concentration | 5-10 µM | |
| Typical Monensin Concentration for Calibration | 10 µM | [2] |
| CoroNa Red [Na⁺]ₘ during MI (15 min) | 113 ± 7 mM | [2] |
| CoroNa Red [Na⁺]ₘ during MI (45 min) | 91 ± 7 mM | [2] |
| Cytosolic [Na⁺] during MI (15 min) | 65 ± 6 mM | [2] |
| Cytosolic [Na⁺] during MI (45 min) | 91 ± 4 mM | [2] |
Note: The optimal concentrations and incubation times for dyes and other reagents should be empirically determined for each cell type and experimental setup to ensure accurate and reproducible results.
References
- 1. Fluorescence measurements of cytoplasmic and mitochondrial sodium concentration in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replenishment of mitochondrial Na+ and H+ by ionophores potentiates cutaneous wound healing in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 7. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for High-Throughput Screening of Sodium Channel Modulators Using ETH 157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a wide range of neurological, cardiovascular, and pain-related disorders, making them important therapeutic targets. High-throughput screening (HTS) is an essential tool for the discovery of novel NaV channel modulators. This document provides detailed application notes and protocols for the use of ETH 157, a sodium ionophore, in HTS assays designed to identify sodium channel modulators.
This compound, also known as Sodium Ionophore II, is a neutral ionophore with high selectivity for sodium ions (Na+) that can be used to induce Na+ influx into cells.[1][2][3][4] While not a direct modulator of NaV channels, this compound serves as a valuable tool compound to act as a positive control for sodium influx in fluorescence-based HTS assays. These assays provide a robust and scalable method for identifying compounds that either inhibit or enhance sodium channel activity.
Principle of the Assay
The core principle of this HTS assay is the measurement of intracellular sodium concentration ([Na+]) changes using a fluorescent indicator dye. In a typical screening workflow to find inhibitors, NaV channels are opened using a chemical activator, leading to an influx of Na+ and a subsequent increase in fluorescence of a sodium-sensitive dye. Test compounds that inhibit the channel will reduce this fluorescence signal.
This compound can be utilized in this workflow as a positive control for Na+ influx, independent of channel activation. By directly transporting Na+ across the cell membrane, it can confirm the responsiveness of the dye and the cell system to changes in intracellular [Na+].
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonym | Sodium Ionophore II, N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide | |
| CAS Number | 61595-77-5 | [1] |
| Molecular Formula | C36H32N2O4 | [1] |
| Molecular Weight | 556.65 g/mol | [1] |
| Function | Na+ Ionophore | [1][2][3] |
Table 2: Recommended Reagents and their Roles in the HTS Assay
| Reagent | Primary Role | Typical Concentration |
| Test Compound | Putative NaV Channel Modulator | Varies (e.g., 10 µM) |
| NaV Channel Activator (e.g., Veratridine) | Opens NaV channels to induce Na+ influx | EC50-EC80 (e.g., 10-30 µM)[5] |
| This compound (Positive Control) | Induces channel-independent Na+ influx | Varies (e.g., 1-10 µM) |
| Fluorescent Na+ Indicator (e.g., ING-2 AM) | Detects changes in intracellular [Na+] | Varies (e.g., 1-5 µM)[6] |
| Extracellular Quencher (e.g., Ponceau 4R) | Reduces background fluorescence in no-wash assays | ~1 mM[5] |
Experimental Protocols
Protocol 1: No-Wash Fluorescent Sodium Influx Assay for NaV Channel Inhibitors
This protocol is designed for a high-throughput, no-wash fluorescence-based assay to screen for inhibitors of voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing the NaV channel of interest
-
Black, clear-bottom 384-well microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescent Sodium Indicator Dye (e.g., ING-2 AM, formerly Asante NaTRIUM Green-2)[5][6]
-
PowerLoad™ Concentrate
-
Extracellular Quencher (e.g., Ponceau 4R)[5]
-
NaV Channel Activator (e.g., Veratridine)[5]
-
This compound (Positive Control)
-
Test Compounds
-
Fluorescence plate reader with automated liquid handling capabilities
Methodology:
-
Cell Plating:
-
Seed HEK293 cells expressing the target NaV channel into 384-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent sodium indicator (e.g., 5 µM ING-2 AM), PowerLoad™ concentrate, and an extracellular quencher (e.g., 1 mM Ponceau 4R) in Assay Buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light. No wash step is required. [5]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Using an automated liquid handler, add the test compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a known NaV channel inhibitor as a positive control for inhibition.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Prepare a solution of the NaV channel activator (e.g., Veratridine at its EC80 concentration) in Assay Buffer.
-
Prepare a solution of this compound in Assay Buffer for positive control wells.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 525/545 nm for ING-2) over time.
-
Initiate reading and, after establishing a baseline, use the instrument's liquid handler to add the NaV channel activator to the test and vehicle control wells, and this compound to the positive control wells for Na+ influx.
-
Continue recording the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon addition of the activator or this compound corresponds to Na+ influx.
-
Calculate the percentage of inhibition for each test compound by comparing the signal in the presence of the compound to the vehicle control.
-
The signal from the this compound wells serves as a reference for maximal Na+ influx and confirms the assay's ability to detect changes in intracellular sodium.
-
Visualizations
Signaling Pathway of NaV Channel Activation and Inhibition
Caption: NaV channel activation, influx, and detection pathway.
Experimental Workflow for HTS of NaV Channel Inhibitors
Caption: High-throughput screening workflow for NaV inhibitors.
Logical Relationship of this compound as a Control
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 3. This compound(Sodium ionophore II) [myskinrecipes.com]
- 4. This compound(Sodium ionophore II)|61595-77-5|COA [dcchemicals.com]
- 5. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
Troubleshooting low signal in ETH 157 sodium selective electrodes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with ETH 157 sodium selective electrodes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Nernstian slope for a sodium selective electrode, and what does a low slope indicate?
A1: The ideal theoretical slope for a monovalent ion like sodium (Na+) at 25°C is approximately +59.16 mV per tenfold change in concentration. In practice, a slope of 54 ± 5 mV/decade is considered good and indicates proper electrode function.[1] A slope significantly below this range suggests a problem with the electrode's performance, which could be due to issues with calibration, the membrane, the reference electrode, or the standards used.[2]
Q2: Why is my new this compound electrode showing a low signal or slope?
A2: New electrodes require proper conditioning to ensure the ion-selective membrane is fully sensitized to sodium ions.[3] Without this crucial step, the electrode may exhibit a low slope, slow response time, or inaccurate readings. Soaking the electrode in a low-concentration sodium standard is essential before its first use.[3]
Q3: Can the pH of my sample affect the electrode's signal?
A3: Yes, the pH of the sample is critical. Sodium selective electrodes can be sensitive to H+ ions in acidic conditions (pH < 9).[4][5] Therefore, measurements are typically performed in alkaline conditions (pH 9 to 12) to minimize this interference.[6][7] Using an Ionic Strength Adjuster (ISA) that also buffers the pH to the optimal range is highly recommended.[6][7]
Q4: What are the most common interfering ions for an this compound based electrode?
A4: While this compound offers good selectivity for sodium, other cations can interfere with the measurement, especially if present at high concentrations. The most common interfering ions are potassium (K+), lithium (Li+), and calcium (Ca2+).[1][8]
Q5: How does temperature impact the electrode's performance?
A5: Electrode potentials are influenced by temperature. For precise measurements, it is crucial that both the calibration standards and the samples are at the same temperature. A temperature difference of just 1°C can introduce an error of about 2%.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to diagnosing and resolving common issues leading to low signal or poor performance.
Symptom: Low or No Slope During Calibration
A healthy electrode should exhibit a slope of 54 ± 5 mV per decade change in concentration.[1] A reading outside this range indicates a problem.
Potential Cause 1: Improper Electrode Conditioning
-
Solution: A new electrode, one that has been stored dry, or one with a new membrane must be conditioned.[3] Soak the electrode in a mid-range sodium standard solution for at least 1-2 hours. For electrodes stored for a shorter period, 10-30 minutes may be sufficient.[3]
Potential Cause 2: Contaminated or Damaged Membrane
-
Solution: The ion-selective membrane is the most critical part of the electrode.
-
Cleaning: Gently rinse the electrode tip with deionized water. If contamination is suspected, soak the electrode in distilled water for about 5 minutes. For a sluggish response, some manufacturers suggest immersing the tip in a dilute detergent, followed by a thorough rinse and soaking in a standard solution.[9]
-
Inspection: Visually inspect the membrane for any scratches, cracks, or air bubbles.[4][10] An air bubble can be dislodged by gently tapping the electrode. A damaged membrane may require electrode replacement.
-
Potential Cause 3: Incorrect Standards or Calibration Procedure
-
Solution:
-
Fresh Standards: Always use fresh, uncontaminated calibration standards. Prepare them using serial dilution from a certified stock solution.
-
Correct Range: Ensure your calibration standards bracket the expected concentration of your sample.
-
Ionic Strength: Use an Ionic Strength Adjuster (ISA) in all standards and samples to ensure a constant ionic background.[6][11] Add the same volume of ISA to all solutions.[7]
-
Potential Cause 4: Reference Electrode Malfunction
-
Solution:
-
Filling Solution: For a refillable reference electrode, ensure it is filled with the correct electrolyte and that the level is sufficient.[12]
-
Junction: Check that the reference junction is not clogged. A clogged junction can cause drifting or incorrect readings.[10][13] If clogged, try soaking the electrode in warm water or the recommended filling solution.
-
Symptom: Drifting, Unstable, or Noisy Readings
Potential Cause 1: Electrical Noise
-
Solution: Electrical noise from equipment like stirrers, motors, or pumps can interfere with high-impedance electrode measurements.[14] Ensure the meter is properly grounded. Place an insulating material between the magnetic stirrer and the beaker.[7]
Potential Cause 2: Temperature Fluctuations
-
Solution: Allow standards and samples to reach thermal equilibrium before measurement. Drifting can occur if a cold electrode is placed in a warm sample.
Potential Cause 3: Clogged Reference Junction
-
Solution: A clogged or contaminated reference junction is a common cause of drift.[10][12] Try to force a small amount of filling solution through the junction by applying pressure to the fill hole. If this doesn't work, the junction may need more intensive cleaning as per the manufacturer's instructions.
Troubleshooting Workflow
References
- 1. Sodium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 2. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 4. metrohm.com [metrohm.com]
- 5. mantech-inc.com [mantech-inc.com]
- 6. bante-china.com [bante-china.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. sentek.co.uk [sentek.co.uk]
- 10. coleparmer.com [coleparmer.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. phionics.com [phionics.com]
- 13. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 14. docdroid.net [docdroid.net]
Optimizing the membrane composition for ETH 157-based sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the membrane composition for ETH 157-based sodium sensors. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound-based sodium sensors, providing potential causes and recommended solutions in a clear question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Sensor Response | 1. Incorrect membrane composition: Improper ratio of PVC, plasticizer, or ionophore. 2. Air bubbles on the membrane surface: Entrapped air can interfere with ion exchange. 3. Faulty internal filling solution: Incorrect concentration or contamination. 4. Clogged reference electrode junction: Prevents proper ion flow. | 1. Optimize membrane composition: Refer to the "Recommended Membrane Compositions" table below. A common starting point is a 1:2 ratio of PVC to plasticizer. 2. Remove air bubbles: Gently tap the electrode or re-immerse it in the solution. 3. Prepare fresh internal filling solution: Use high-purity reagents and deionized water. 4. Clean or replace the reference electrode: Follow the manufacturer's instructions for maintenance. |
| Slow or Sluggish Sensor Response | 1. Membrane surface contamination: Adsorption of proteins, lipids, or other molecules from the sample.[1] 2. Leaching of membrane components: Over time, the ionophore and plasticizer can leach out of the membrane, reducing its effectiveness.[2] 3. Low operating temperature: Ion mobility decreases at lower temperatures. | 1. Clean the membrane: Soak the electrode in distilled water for at least 5 minutes. For persistent contamination, gentle polishing of the membrane surface may be necessary. 2. Prepare a new membrane: The lifetime of a PVC membrane is typically limited to several weeks. 3. Maintain a constant and appropriate temperature: Ensure that both samples and calibration standards are at the same temperature, ideally ambient. |
| Nernstian Slope is Out of Range (Ideal slope is ~59 mV/decade at 25°C) | 1. Incorrect calibration standards: Inaccurate concentrations or contamination of standards. 2. Interfering ions in the sample: Presence of other ions to which the ionophore has some affinity (e.g., K+, Li+, H+). 3. pH of the sample is too low: High concentrations of H+ can interfere with the sodium ion measurement.[3] 4. Significant temperature difference between standards and samples. | 1. Prepare fresh calibration standards: Use high-purity salts and deionized water. Perform serial dilutions carefully. 2. Use an Ionic Strength Adjustment Buffer (ISAB): This helps to maintain a constant ionic background and minimize the effect of some interfering ions. 3. Adjust the sample pH: The optimal pH range for sodium ion measurement is typically between 9 and 12.[4] 4. Ensure thermal equilibrium: Allow both standards and samples to reach the same temperature before measurement. A 1°C difference can introduce a 2% error. |
| Poor Sensor Selectivity | 1. Suboptimal membrane composition: The type and amount of plasticizer can significantly influence selectivity.[5][6] 2. Absence of a lipophilic salt: Additives like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can improve selectivity by excluding interfering anions. | 1. Optimize the plasticizer: o-Nitrophenyloctyl ether (o-NPOE) is a commonly used plasticizer that often yields good selectivity for sodium sensors.[5][7] Experiment with different plasticizers and their concentrations. 2. Incorporate a lipophilic salt: Add a small amount (e.g., 0.5-1 wt%) of a suitable lipophilic salt to the membrane cocktail. |
| Sensor Drifting / Unstable Readings | 1. Leaching of membrane components over time. [2] 2. Temperature fluctuations in the sample. 3. Insufficient conditioning of the membrane. | 1. Prepare a new membrane: Sensor lifetime is finite. 2. Control the temperature: Use a water bath or other temperature control system for precise measurements. 3. Properly condition the electrode: Before the first use, soak the electrode in a mid-range standard solution for several hours to ensure the membrane is fully hydrated and equilibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal membrane composition for an this compound-based sodium sensor?
A1: The optimal composition can vary depending on the specific application and desired performance characteristics. However, a good starting point is a composition with a high molecular weight PVC, a suitable plasticizer, the this compound ionophore, and potentially a lipophilic additive. A common ratio for PVC to plasticizer is 1:2 by weight.[8]
Q2: Which plasticizer should I use for my this compound sensor membrane?
A2: The choice of plasticizer is critical for sensor performance, affecting its selectivity, linear range, and lifetime.[7] o-Nitrophenyloctyl ether (o-NPOE) is a frequently used and often effective plasticizer for sodium-selective electrodes.[5][7] Other common plasticizers include dioctyl phthalate (DOP), bis(2-ethylhexyl) sebacate (DOS), and dibutyl phthalate (DBP).[6][7] Experimental evaluation is often necessary to determine the best plasticizer for a specific application.
Q3: How long does an this compound-based PVC membrane sensor last?
A3: The lifetime of a PVC membrane electrode is generally limited due to the gradual leaching of the ionophore and plasticizer into the sample solution.[2] A typical sensor membrane can be used for several weeks to a few months, after which a noticeable deviation in the Nernstian response may occur.
Q4: What are the main interfering ions for an this compound-based sodium sensor?
A4: The primary interfering ions for sodium-selective electrodes are typically other monovalent cations. For this compound, known interferences include lithium (Li+), potassium (K+), cesium (Cs+), silver (Ag+), and hydrogen (H+) ions.[3] The degree of interference depends on the selectivity coefficient of the membrane for each ion.
Q5: Why is pH control important when using a sodium-selective electrode?
A5: At low pH values (high H+ concentration), the hydrogen ions can compete with sodium ions for the ionophore, leading to interference and inaccurate readings.[3] It is generally recommended to perform measurements in a pH range of 9 to 12 to minimize this interference.[4] This is often achieved by adding an Ionic Strength Adjustment Buffer (ISAB) that also adjusts the pH.
Quantitative Data Summary
The following tables summarize typical compositions and performance characteristics of this compound-based sodium sensor membranes.
Table 1: Recommended Membrane Compositions (wt%)
| Component | Composition 1 (General Purpose) | Composition 2 (Optimized Selectivity) |
| PVC (High Molecular Weight) | ~33% | ~32% |
| Plasticizer (e.g., o-NPOE) | ~65-66% | ~65% |
| This compound (Ionophore) | ~1% | ~1-2% |
| Lipophilic Additive (e.g., KTpClPB) | - | ~0.5-1% |
Note: These are starting points, and optimization may be required for specific applications.
Table 2: Typical Performance Characteristics
| Parameter | Typical Value |
| Linear Concentration Range | 10⁻⁶ to 1 M of Na⁺[9] |
| Nernstian Slope | 54 - 60 mV per decade of Na⁺ activity |
| Response Time | < 30 seconds |
| Optimal pH Range | 9 - 12[4] |
| Operational Temperature Range | 10 - 40 °C |
| Lifetime | 4 - 8 weeks |
Experimental Protocols
Protocol 1: Preparation of an this compound-Based PVC Membrane
This protocol describes the step-by-step procedure for preparing a sodium-selective membrane.
-
Component Preparation: Weigh the appropriate amounts of high molecular weight PVC, plasticizer (e.g., o-NPOE), this compound ionophore, and any lipophilic additive (e.g., KTpClPB) according to the desired composition from Table 1.
-
Dissolution: Dissolve all weighed components in a minimal amount of a volatile solvent, typically tetrahydrofuran (THF), in a small glass vial.[8] Ensure complete dissolution by gentle swirling or brief vortexing.
-
Casting: Pour the resulting membrane cocktail into a clean, flat glass ring or petri dish placed on a level surface.
-
Solvent Evaporation: Cover the casting dish with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.[8] This slow evaporation is crucial for forming a homogenous, mechanically stable membrane.
-
Membrane Excision: Once the membrane is completely dry and transparent, carefully cut out small discs of the desired diameter (typically 5-10 mm) using a sharp cork borer or a custom punch.
-
Electrode Assembly: Mount the membrane disc into the body of an ion-selective electrode, ensuring a watertight seal.
Protocol 2: Conditioning and Calibration of the Sodium Sensor
-
Internal Filling Solution: Fill the electrode body with the appropriate internal reference solution (e.g., 0.1 M NaCl).
-
Conditioning: Before the first use, condition the electrode by soaking it in a mid-range sodium standard solution (e.g., 10⁻³ M NaCl) for at least 2-4 hours. This allows the membrane to become fully hydrated and equilibrated.
-
Preparation of Standards: Prepare a series of sodium standard solutions by serial dilution of a stock solution (e.g., 1 M NaCl). The concentrations should cover the expected range of the samples.
-
Calibration Curve:
-
Add an equal volume of Ionic Strength Adjustment Buffer (ISAB) to each standard and sample.
-
Starting with the lowest concentration standard, immerse the electrode and a reference electrode in the solution.
-
Stir at a constant, moderate rate.
-
Record the stable potential (mV) reading.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat for all standards.
-
Plot the potential (mV) versus the logarithm of the sodium ion concentration. The resulting graph is the calibration curve.
-
-
Sample Measurement: Immerse the calibrated electrode pair in the sample (with added ISAB) and record the stable potential. Determine the sodium ion concentration from the calibration curve.
Visualizations
Caption: Experimental workflow for sensor preparation and use.
Caption: Troubleshooting decision tree for common sensor issues.
Caption: Ionophore-mediated transport of sodium ions.
References
- 1. Interference in Ion-Selective Electrodes Due to Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionodedirect.com [ionodedirect.com]
- 4. bante-china.com [bante-china.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Separate polymer membrane electrode, Na | Metrohm [metrohm.com]
How to overcome interference from other cations with ETH 157
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing ETH 157, a highly selective sodium ionophore for ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a neutral ionophore specifically designed for constructing ion-selective electrodes (ISEs) with high selectivity for sodium ions (Na⁺).[1] Its primary application is in the potentiometric determination of sodium ion activity in aqueous solutions. These electrodes are crucial tools in various fields, including biomedical research and clinical diagnostics, for measuring sodium concentrations in biological fluids like blood and urine.[2][3]
Q2: What are the most common interfering cations for an this compound-based sodium ISE?
A2: The most significant interfering cation for a sodium-selective electrode is typically potassium (K⁺) due to its similar charge and ionic radius. Other cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and lithium (Li⁺) can also cause interference, although generally to a lesser extent. The degree of interference is quantified by the selectivity coefficient.
Q3: How can I minimize interference from other cations?
A3: Several strategies can be employed to mitigate cationic interference:
-
Use of an Ionic Strength Adjustor (ISA): Adding an ISA to both your samples and calibration standards is the most common and effective method. An ISA ensures a constant ionic strength across all solutions, which helps to minimize the effect of interfering ions.[4][5][6][7]
-
Sample Dilution: If your sample has a high concentration of the target ion (sodium), diluting the sample can reduce the relative concentration of interfering ions.
-
Matrix Matching: For complex samples, preparing calibration standards in a solution that mimics the sample matrix can improve accuracy.
-
Use of Masking Agents: In specific cases, chemical agents can be added to complex with and inactivate interfering ions. The components of some ISA solutions can act as masking agents.
Q4: What is a selectivity coefficient and how do I interpret it?
A4: The selectivity coefficient (kpotNa⁺,j) is a quantitative measure of an electrode's preference for the primary ion (Na⁺) over an interfering ion (j). A smaller selectivity coefficient indicates better selectivity. For example, a selectivity coefficient of 0.001 for K⁺ means the electrode is 1000 times more selective for Na⁺ than for K⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or unstable readings | 1. Presence of interfering ions. 2. Incorrect calibration. 3. Clogged or improperly conditioned reference electrode. 4. Temperature fluctuations between samples and standards. | 1. Use an appropriate Ionic Strength Adjustor (ISA). Consider sample dilution or matrix matching. 2. Recalibrate with fresh, accurately prepared standards. Ensure the electrode is properly conditioned before calibration. 3. Check and refill the reference electrode filling solution. Ensure the junction is clear. 4. Ensure all solutions are at the same temperature during measurement. |
| Slow electrode response | 1. Low sample concentration. 2. Fouling of the electrode membrane. | 1. Stir the solution to ensure homogeneity. 2. Gently clean the electrode membrane according to the manufacturer's instructions. |
| Drifting potential | 1. Leaching of interfering ions from the sample matrix into the electrode membrane. 2. Temperature drift. | 1. For complex matrices like urine, pre-treatment of the sample to remove interfering lipids may be necessary.[8] 2. Allow the electrode to reach thermal equilibrium with the sample. |
Quantitative Data
Selectivity Coefficients for Sodium Ionophores
The following table summarizes the selectivity coefficients (log kpotNa⁺,j) for a sodium-selective electrode. Lower log kpot values indicate higher selectivity for sodium.
| Interfering Cation (j) | log kpotNa⁺,j |
| Potassium (K⁺) | -2.4 |
| Calcium (Ca²⁺) | -4.1 |
| Magnesium (Mg²⁺) | -4.3 |
| Lithium (Li⁺) | -3.7 |
Note: These are representative values and can vary depending on the specific membrane composition and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Selectivity Coefficient (Separate Solution Method)
This protocol outlines the procedure for determining the selectivity coefficient of an this compound-based sodium ISE for a specific interfering cation.
Materials:
-
Sodium-selective electrode with this compound
-
Reference electrode
-
pH/mV meter
-
Standard solutions of NaCl (e.g., 0.1 M)
-
Standard solutions of the interfering cation salt (e.g., 0.1 M KCl)
-
Ionic Strength Adjustor (ISA)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of standard solutions for both the primary ion (Na⁺) and the interfering ion.
-
Add ISA to all standard solutions at the recommended ratio (e.g., 2 mL of ISA per 100 mL of standard).
-
Calibrate the sodium ISE using the sodium standard solutions.
-
Measure the potential of a known concentration of the primary ion solution (e.g., 0.01 M NaCl) and record the stable potential reading (E₁).
-
Thoroughly rinse the electrodes with deionized water and blot dry.
-
Measure the potential of a solution of the interfering ion at the same concentration (e.g., 0.01 M KCl) and record the stable potential reading (E₂).
-
Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.
Protocol 2: Preparation and Use of Ionic Strength Adjustor (ISA)
Materials:
-
Ammonium Chloride (NH₄Cl)
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Deionized water
-
Volumetric flask (100 mL)
Procedure for ISA Preparation:
-
Add approximately 50 mL of deionized water to a 100 mL volumetric flask.
-
Weigh out 20.0 grams of reagent-grade ammonium chloride (NH₄Cl) and add it to the flask.
-
In a fume hood, carefully add 27.0 mL of concentrated ammonium hydroxide (NH₄OH) to the flask.
-
Swirl the flask gently to dissolve the solids.
-
Dilute to the 100 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.
Procedure for ISA Use:
-
Add 2 mL of the prepared ISA to every 100 mL of your sodium standards and samples.
-
Stir the solution thoroughly after adding the ISA and before taking a measurement.
Visualizations
Caption: Workflow for mitigating cation interference using an Ionic Strength Adjustor (ISA).
Caption: Measurement of extracellular sodium concentration changes during a neuronal action potential using an this compound-based ISE.[9][10][11]
References
- 1. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 2. Sodium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 3. Study of Sodium Ion Selective Electrodes and Differential Structures with Anodized Indium Tin Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tecnoedu.com [tecnoedu.com]
- 5. assets.omega.com [assets.omega.com]
- 6. sentek.co.uk [sentek.co.uk]
- 7. ysi.com [ysi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Imaging Sodium Flux during Action Potentials in Neurons with Fluorescent Nanosensors and Transparent Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Extracellular Ion Fluxes Using the Ion-selective Self-referencing Microelectrode Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Sodium Flux during Action Potentials in Neurons with Fluorescent Nanosensors and Transparent Microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of ETH 157 in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and potential degradation of the sodium ionophore ETH 157 (also known as Sodium Ionophore II) in various experimental settings. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), are best stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solid form can be stable for years, while stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[1]
Q2: How stable is this compound in aqueous solutions like physiological buffers or cell culture media?
A2: The stability of this compound in aqueous solutions is not well-documented in publicly available literature. However, based on its chemical structure, which contains amide and ether linkages, it is likely susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock. Long-term storage in aqueous media is not advised without specific stability validation.
Q3: Can I expose solutions containing this compound to light?
A3: this compound contains multiple aromatic rings, which can absorb UV light. Prolonged exposure to UV or even strong ambient light could potentially lead to photodegradation. It is best practice to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Q4: Is this compound compatible with all common laboratory solvents?
A4: While this compound is highly soluble in DMSO and other organic solvents like tetrahydrofuran (THF), its stability in protic solvents (e.g., ethanol, methanol) or in the presence of reactive reagents has not been extensively studied. When using solvents other than DMSO, it is advisable to assess for potential degradation, especially if the solution is stored for an extended period.
Troubleshooting Guides
Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Question: Could my this compound be degrading in my experimental solution?
-
Answer: Yes, this is a possibility. The amide bonds in this compound are susceptible to hydrolysis, particularly if your experimental buffer is acidic or basic. Degradation would lead to a lower effective concentration of the active ionophore.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use.
-
pH and Temperature Control: Be mindful of the pH and temperature of your experimental solution. If possible, perform experiments at a neutral pH and avoid prolonged incubation at elevated temperatures unless required by the protocol.
-
Run a Control Experiment: Compare the activity of a freshly prepared this compound solution with one that has been incubated under your experimental conditions for the duration of the assay.
-
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my experimental samples containing this compound.
-
Question: Could these be degradation products of this compound?
-
Answer: It is highly probable. The appearance of new peaks that are not present in your control samples (e.g., vehicle control, time-zero sample) suggests that this compound may be breaking down under your experimental conditions.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run an analytical standard of freshly prepared this compound in your mobile phase to confirm its retention time and purity.
-
Time-Course Analysis: Analyze samples at different time points of your experiment to observe the appearance and growth of the unknown peaks, which would correlate with a decrease in the parent this compound peak.
-
Forced Degradation Study: To tentatively identify the nature of the degradation, you can perform a forced degradation study (see Experimental Protocols section) and compare the chromatograms of the stressed samples with your experimental samples.
-
Quantitative Data on this compound Stability (Hypothetical)
The following table summarizes the expected stability of this compound under various stress conditions based on its chemical structure. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Temperature | Duration | Expected % Degradation | Potential Degradation Products |
| Hydrolysis | ||||
| 0.1 M HCl | 60°C | 24 hours | 15-25% | Amide hydrolysis products |
| pH 7.4 Buffer | 37°C | 48 hours | 5-10% | Minor amide hydrolysis |
| 0.1 M NaOH | 60°C | 8 hours | 20-30% | Amide hydrolysis products |
| Oxidation | ||||
| 3% H₂O₂ | Room Temp | 24 hours | 10-20% | N-oxides, aromatic hydroxylation |
| Photostability | ||||
| UV Light (254 nm) | Room Temp | 12 hours | 25-40% | Products of aromatic ring cleavage/rearrangement |
| Thermal | ||||
| 80°C (in solution) | 80°C | 72 hours | 10-15% | Amide hydrolysis, ether cleavage |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light. Take samples at 0, 2, 8, and 24 hours.
-
Photolytic Degradation: Expose a clear vial containing an aliquot of the stock solution to a UV lamp (254 nm) at room temperature. Wrap a control sample in aluminum foil and place it alongside. Take samples at 0, 4, 8, and 12 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Place a control sample at room temperature. Take samples at 0, 24, 48, and 72 hours.
-
Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.
Caption: Workflow for the forced degradation study of this compound.
Plausible Degradation Pathways
Based on the chemical structure of this compound, the primary sites for degradation are the two amide linkages.
1. Hydrolytic Degradation (Acid or Base Catalyzed)
Under both acidic and basic conditions, the amide bonds are susceptible to hydrolysis. This would cleave the this compound molecule into two molecules of N-benzyl-N-phenylacetamide and 1,2-dihydroxybenzene (catechol).
Caption: Plausible hydrolytic degradation pathway of this compound.
2. Oxidative Degradation
Oxidizing agents could potentially lead to the formation of N-oxides at the tertiary amine of the amide groups or hydroxylation of the aromatic rings.
3. Photodegradation
The aromatic rings in this compound can absorb UV radiation, potentially leading to complex degradation pathways involving radical reactions and rearrangement of the molecular structure.
This technical support guide is intended to provide a framework for understanding and addressing potential stability issues with this compound. It is strongly recommended that researchers validate the stability of this compound under their specific experimental conditions.
References
Common pitfalls in using ETH 157 for intracellular sodium imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during intracellular sodium imaging experiments.
Clarification on ETH 157
A common point of confusion is the role of this compound in sodium measurement. It is important for researchers to be aware that this compound is a neutral sodium ionophore, not a fluorescent indicator.[1][2][3][4] Its primary application is in the fabrication of sodium-selective electrodes due to its high selectivity for Na+ ions.[1][3] this compound facilitates the transport of sodium ions across membranes but does not fluoresce, making it unsuitable for imaging applications.[2][4] For intracellular sodium imaging, fluorescent indicators are the appropriate tools.
FAQs and Troubleshooting for Fluorescent Sodium Indicators
This section addresses common issues with widely used fluorescent sodium indicators such as SBFI, Sodium Green, CoroNa™ Green, and ANG-2 (Asante NaTRIUM Green-2).
Dye Loading and Retention
Q1: I am having trouble loading my cells with the sodium indicator. What can I do?
A1: Inefficient dye loading is a frequent issue. Here are several factors to consider and steps to optimize the process:
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Dye Choice and Formulation: Indicators are available as acetoxymethyl (AM) esters, which are membrane-permeant.[5] Once inside the cell, esterases cleave the AM groups, trapping the dye. The molecular size of the dye can affect loading efficiency; for instance, CoroNa™ Green has a smaller molecular weight than Sodium Green, which may facilitate better loading in some cell types.[6][7]
-
Loading Conditions: Optimize dye concentration, incubation time, and temperature. For example, SBFI may require a longer incubation period (e.g., 5 hours at 37°C) compared to CoroNa™ Green or ANG-2 (e.g., 1 hour).[5]
-
Use of Pluronic F-127: This non-ionic surfactant helps to disperse the water-insoluble AM ester dyes in your aqueous loading buffer.[5] A final concentration of 0.02% is commonly used.[5]
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect dye uptake and retention.
Q2: The fluorescent signal is weak and decreases over time.
A2: This could be due to dye leakage, photobleaching, or phototoxicity.
-
Dye Leakage: Some cell types actively extrude the dye. The use of an organic anion transporter inhibitor, such as probenecid, can help to prevent dye leakage.[8]
-
Photobleaching: This is the irreversible photodegradation of the fluorescent molecule. To minimize photobleaching, use the lowest possible excitation light intensity and exposure time. For ratiometric dyes like SBFI, photobleaching effects can be partially mitigated.[9][10]
-
Phototoxicity: Excitation light, especially at high intensities or for prolonged periods, can be toxic to cells, leading to altered physiology and cell death.[11][12][13][14] Reduce phototoxicity by minimizing light exposure, using red-shifted fluorophores if possible, and considering the use of antioxidants in your imaging medium.[11][13][15]
Calibration and Quantification
Q3: How do I accurately determine the intracellular sodium concentration?
A3: Accurate quantification requires a careful in situ calibration at the end of each experiment. This is crucial because the dye's properties, such as its dissociation constant (Kd), can be altered by the intracellular environment.[16][17]
-
In Situ Calibration Procedure: After recording your experimental data, permeabilize the cell membrane to sodium ions using a combination of ionophores (e.g., gramicidin and monensin) and an inhibitor of the Na+/K+-ATPase (e.g., ouabain).[5][17] Then, perfuse the cells with a series of calibration solutions containing known concentrations of Na+.[5][17] This allows you to generate a calibration curve of fluorescence intensity or ratio versus [Na+].
-
Calibration Solutions: The composition of your calibration solutions is critical. To maintain a constant ionic strength, as the Na+ concentration is varied, it should be replaced by another cation that does not interfere with the dye. Choline or K+ are often used for this purpose.[5] The choice of the substituting ion can affect the determined Kd value.[5]
Q4: My calibration curve looks incorrect, or the calculated sodium levels are not what I expect.
A4: Several factors can lead to inaccurate calibration:
-
Incomplete Ion Equilibration: Ensure that the ionophores have had sufficient time to fully equilibrate the intracellular and extracellular sodium concentrations.
-
pH Sensitivity: Some indicators, like SBFI, exhibit pH sensitivity.[18] If your experimental conditions alter intracellular pH, this can affect the fluorescence signal independently of sodium concentration. It is important to control for pH changes or use a correction method.[18]
-
Selectivity: While sodium indicators are designed to be selective for Na+, they can have some affinity for other ions, particularly K+. For example, SBFI is approximately 18-fold more selective for Na+ over K+, while Sodium Green is about 41-fold more selective.[6][9][16] High intracellular K+ concentrations can influence the signal.
Signal and Noise
Q5: The signal-to-noise ratio of my measurements is poor.
A5: A low signal-to-noise ratio can make it difficult to detect small changes in intracellular sodium.
-
Dye Brightness: Different indicators have different quantum yields (a measure of their brightness). Sodium Green has a higher quantum yield than SBFI.[6] Newer indicators like ANG-2 (ING-2) are reported to have improved fluorescence properties.[5][19]
-
Autofluorescence: Cellular autofluorescence can contribute to background noise. This is often more of a problem with UV-excitable dyes like SBFI. Dyes excited by visible light, such as Sodium Green and ANG-2, can help to mitigate this issue.[16]
-
Detector Settings: Optimize the gain and exposure settings of your camera or detector to maximize the signal from the dye while minimizing background noise.
Quantitative Data Summary
The table below summarizes key properties of common fluorescent sodium indicators. Note that values like the dissociation constant (Kd) can vary depending on the in situ calibration conditions.[16]
| Indicator | Excitation (nm) | Emission (nm) | Ratiometric | Dissociation Constant (Kd) | Selectivity (Na+ vs. K+) |
| SBFI | 340 / 380 | 505 | Yes | ~20 mM | ~18x |
| Sodium Green | 488 | 532 | No | ~21 mM (in 135mM K+) | ~41x |
| CoroNa™ Green | 492 | 516 | No | ~80 mM | ~4x |
| ANG-2 (ING-2) | 525 | 545 | No | ~20 mM | ~20x |
Data compiled from multiple sources.[5][6][7][9][10][16][19][20][21]
Experimental Protocols & Visualizations
General Protocol for Dye Loading and In Situ Calibration
This protocol provides a general framework. Specific concentrations and times may need to be optimized for your cell type.
-
Cell Preparation: Plate cells on coverslips suitable for imaging and allow them to adhere.
-
Dye Loading Solution: Prepare a loading solution containing the AM ester of your chosen indicator (e.g., 5-10 µM), 0.02% Pluronic F-127, in a suitable buffer (e.g., HBSS).
-
Incubation: Replace the culture medium with the dye loading solution and incubate under optimized conditions (e.g., 1-5 hours at room temperature or 37°C).[5]
-
Wash: Gently wash the cells with fresh buffer to remove extracellular dye.
-
Imaging: Perform your experiment and record the fluorescence signal.
-
In Situ Calibration:
-
At the end of the experiment, perfuse the cells with a calibration buffer containing ionophores (e.g., 10 µM gramicidin, 10 µM monensin) and a Na+/K+-ATPase inhibitor (e.g., 1 mM ouabain).
-
Sequentially perfuse with calibration solutions of known sodium concentrations (e.g., 0, 10, 20, 50, 100 mM Na+), ensuring ionic strength is kept constant by substituting with an ion like K+ or choline.[5][22]
-
Record the fluorescence at each concentration to generate a calibration curve.
-
Caption: A typical experimental workflow for measuring intracellular sodium using fluorescent indicators.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for common problems encountered during intracellular sodium imaging.
Caption: A decision tree for troubleshooting common problems in sodium imaging experiments.
References
- 1. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium ionophore II Selectophore®, function tested 61595-77-5 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 7. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SBFI AM [midsci.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 15. researchgate.net [researchgate.net]
- 16. mirror.math.princeton.edu [mirror.math.princeton.edu]
- 17. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
- 20. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. files.core.ac.uk [files.core.ac.uk]
Improving the response time of ETH 157 ion-selective electrodes
Welcome to the technical support center for ion-selective electrodes (ISEs), with a special focus on improving the performance of electrodes based on the calcium ionophore ETH 157 (also known as Calcium Ionophore I). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, frequently asked questions, and experimental protocols to optimize electrode response time and ensure measurement accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the response time of an ion-selective electrode?
A1: The response time is the duration it takes for an ISE, upon immersion in a sample solution, to reach a stable potential reading. According to IUPAC recommendations, this is typically defined as the time required to achieve a potential that is stable within ±1 millivolt (mV) of the final equilibrium value, especially when the analyte concentration is changed tenfold.[1][2] Several factors influence this time, including the type of electrode, the concentration of the target ion, temperature, and the composition of the ion-selective membrane.[1][3]
Q2: What factors can negatively impact the response time and performance of my this compound electrode?
A2: Multiple factors can lead to slow or unstable readings. Key issues include:
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Membrane Fouling/Poisoning: The non-specific adsorption of organic, inorganic, or biological matter onto the sensor membrane can cause potential drift and loss of sensitivity.[2][4]
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Improper Conditioning: Solid-state and polymer membrane electrodes require adequate conditioning to ensure optimal performance and a stable response.[4][5]
-
Temperature Fluctuations: Changes in sample temperature affect the electrode's potential gradient and the activity coefficient of the ion, leading to unstable readings.[3][5] A 5°C discrepancy can result in a measurement error of at least 4%.[5]
-
Interfering Ions: The presence of other ions in the sample can interfere with the measurement of the target ion, a limitation of ISEs as they are not perfectly ion-specific.[6][7]
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Reference Electrode Issues: Problems with the reference electrode, such as a clogged or contaminated junction, or changes in the filling solution composition due to ion exchange, are a primary cause of potential drift and irreproducible measurements.[4][8]
Q3: How does the composition of the ion-selective membrane affect performance?
A3: The membrane composition is critical. It typically consists of a polymer matrix (like PVC), a plasticizer, an ionophore (e.g., this compound for Ca²⁺), and sometimes an ionic additive.[9] The choice and ratio of these components significantly influence the electrode's selectivity, detection limit, response time, and lifespan.[10] For instance, the plasticizer acts as a solvent for the ionophore and ensures the membrane has liquid-like properties.[11] However, the leaching of these components over time can limit the electrode's lifetime.[11]
Q4: Do I always need to perform a long conditioning step?
A4: While traditional protocols require conditioning for 16-24 hours, recent research has demonstrated methods to circumvent this.[5][12] One effective technique involves loading the membrane "cocktail" (the mixture of PVC, plasticizer, ionophore, etc.) directly with a small amount of the primary ion solution before the membrane is cast.[12][13][14] This approach can significantly shorten the preparation time, yielding functional electrodes with excellent detection limits almost immediately.[12][14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other ion-selective electrodes.
Issue 1: Slow Electrode Response
Q: My electrode is taking several minutes to stabilize. How can I fix this? A: A slow response can originate from several sources. Follow this diagnostic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for a slow ISE response.
-
Potential Cause: The electrode membrane is contaminated or has been poisoned by the sample.[4]
-
Solution: Gently clean the membrane surface according to the manufacturer’s instructions. If performance does not improve, the electrode may need to be replaced.
-
-
Potential Cause: The electrode was stored improperly.[4]
-
Solution: Ensure the electrode is stored in the recommended solution. If stored dry for an extended period, it will require full reconditioning.
-
-
Potential Cause: Measurements are being taken from a low concentration sample immediately after a high concentration sample.[3]
-
Solution: This is a known phenomenon. It is often faster to measure samples in order of increasing concentration. When moving from high to low concentrations, allow for a longer stabilization period.
-
-
Potential Cause: Rinsing with deionized (DI) water between concentrated calibration standards.
-
Solution: Rinsing with DI water significantly dilutes the ions on the membrane surface, requiring the electrode to re-equilibrate from a much lower concentration, which increases response time.[5] Instead, rinse the electrode with a small amount of the next standard solution before immersion for measurement.[5]
-
Issue 2: Noisy or Unstable Readings (Drift)
Q: The mV reading is fluctuating randomly or drifting in one direction. What should I do? A: Signal noise and drift are common issues often related to the reference electrode or electrical interference.
-
Potential Cause: The reference electrode junction is clogged or contaminated.[4]
-
Solution: For refillable reference electrodes, empty the electrode, flush it with clean filling solution, and refill with fresh solution. A gentle cleaning of the junction may be necessary. For sealed electrodes, the issue may be unresolvable.
-
-
Potential Cause: The sample temperature is fluctuating.[4]
-
Potential Cause: Electrical noise from nearby equipment.
-
Solution: Ensure the meter is properly grounded.[4] Move other electrical devices away from the measurement setup.
-
-
Potential Cause: An air bubble is trapped on the electrode's sensing surface.[4]
-
Solution: Remove the electrode and gently tap it to dislodge any bubbles, then re-immerse.
-
Issue 3: Inaccurate or Non-Reproducible Results
Q: My calibration slope is out of the expected range, or my measurements are not reproducible. A: Inaccuracy often points to issues with calibration standards, interfering ions, or the reference system.
-
Potential Cause: Incorrectly prepared or contaminated calibration standards.
-
Solution: Prepare fresh standards from high-purity stock solutions and reagent-grade water. Ensure standards bracket the expected sample concentration.[5]
-
-
Potential Cause: Presence of interfering ions in the sample.[7][15]
-
Solution: Identify potential interfering ions for your specific ISE. If present, you may need to use an Ionic Strength Adjuster (ISA) that also contains a complexing agent to bind the interfering ions.
-
-
Potential Cause: Mismatch in ionic strength between samples and standards.[3][15]
-
Solution: Add an ISA to all samples and standards to ensure a constant ionic strength background. This allows the electrode to measure concentration rather than just activity.[15]
-
-
Potential Cause: The liquid junction potential of the reference electrode is unstable.[16]
-
Solution: This is a common source of random error.[16] Ensure a steady flow of filling solution from the junction by using a well-maintained, high-quality reference electrode.
-
Performance Data Summary
The performance of an this compound-based Ca²⁺ selective electrode can be influenced by membrane composition and experimental conditions. Below is a summary of typical performance characteristics gathered from various studies on polymer membrane ISEs.
| Parameter | Typical Value/Range | Factors Influencing Performance |
| Nernstian Slope | 27-30 mV/decade for Ca²⁺ | Temperature, membrane composition, presence of interfering ions.[10] |
| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M | Ionophore concentration, plasticizer type, presence of ionic additives.[9] |
| Detection Limit | 10⁻⁶ to 10⁻⁸ M | Membrane composition, conditioning protocol, measurement technique (e.g., potentiometry vs. voltammetry).[9][17] |
| Response Time | < 5s to ~30s | Analyte concentration, direction of concentration change, membrane thickness, temperature, stirring.[1][3][10][18] |
| Selectivity | High for Ca²⁺ over Na⁺, K⁺ | Ionophore type and concentration, membrane plasticizer. |
| pH Range | 2.5 - 9.0 (Varies) | Ionophore stability, membrane components.[10][19] |
| Lifetime | Weeks to >4 months | Leaching of membrane components (plasticizer, ionophore), fouling, storage conditions.[2][6] |
Key Experimental Protocols
Protocol 1: Standard Electrode Conditioning
This protocol is for new electrodes or those that have been stored dry. Conditioning ensures the membrane is fully hydrated and equilibrated, providing a stable phase boundary potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. horiba.com [horiba.com]
- 4. coleparmer.com [coleparmer.com]
- 5. turtletoughsensors.com [turtletoughsensors.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In situ recalibration of ion selective electrodes - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00003A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]
- 16. Frequently Asked Questions about ion-selective electrode measurements. [nico2000.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ETH 157-Based Sodium-Selective Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address calibration and measurement issues encountered with ETH 157-based ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What is an this compound-based electrode and what does it measure?
An this compound-based electrode is a type of ion-selective electrode (ISE) that uses "Sodium Ionophore II," also known as this compound, as the sensing component in its membrane.[1][2] This component is a neutral carrier that makes the electrode highly selective for sodium ions (Na⁺).[1][2] Therefore, these electrodes are used to measure the activity or concentration of sodium ions in aqueous solutions.
Q2: Why is electrode conditioning important and how is it performed?
Conditioning is a critical step to prepare the electrode's sensing membrane, ensuring it is sensitized to the ion of interest before calibration and measurement.[3] Proper conditioning is vital for achieving accurate and stable readings.[3] Probes that are not correctly conditioned can lead to inaccurate calibrations and signal drift as the electrode becomes conditioned during use.[3]
Standard Conditioning Protocol:
-
For first-time use or after long-term storage: Soak the electrode for 1-2 hours in a low-concentration sodium standard solution.[3]
-
For daily use: A shorter conditioning time of 10-30 minutes in the low-concentration standard should be sufficient.[3]
Q3: What is the ideal calibration slope for a sodium-selective electrode?
According to the Nernst equation, the theoretical slope for a monovalent ion like sodium (Na⁺) at 25°C is approximately +59.16 mV per tenfold change in concentration. In practice, a slope between 54 to 59 mV/decade is considered good and indicates the electrode is performing well.[4] A slope below 95% of the theoretical value may suggest the electrode needs maintenance or replacement.[5]
Q4: What are the common causes of calibration failure?
Calibration issues with ion-selective electrodes can stem from several sources. The primary components to investigate are the meter, the electrodes (both the ISE and the reference electrode), the standard solutions, the sample itself, and the overall technique.[6] Common problems include contaminated or incorrectly prepared standards, improper electrode conditioning, a clogged reference junction, or the presence of interfering ions.[6][7]
Performance and Interference Data
Quantitative data is crucial for assessing the performance of your this compound-based sodium-selective electrode. The tables below summarize key performance indicators and potential interfering ions.
Table 1: Ideal Performance Characteristics for Sodium-Selective Electrodes
| Parameter | Ideal Value/Range | Common Causes for Deviation |
| Slope | 54 to 59 mV/decade at 25°C[4] | Old or damaged electrode, incorrect standards, clogged reference junction, presence of interfering ions. |
| Reproducibility | ± 2% to ±10% of full scale[4][8] | Sample carryover, contaminated reference junction, temperature fluctuations.[7][9] |
| Response Time | Typically < 60 seconds | Dirty or old electrode, low sample concentration, presence of interfering substances.[10] |
| Linear Range | e.g., 0.1 to 23,000 mg/L | Exceeding the electrode's specified detection limits.[4] |
Table 2: Potential Interfering Ions
| Interfering Ion | Common Sources in Biological Samples | Notes |
| Potassium (K⁺) | Intracellular and extracellular fluid | This compound (Sodium Ionophore II) is noted to be more sensitive to sodium than potassium.[2] However, high concentrations of K⁺ can still cause interference. |
| Hydrogen (H⁺) | Acidic samples | The electrode's performance can be pH-dependent. It is crucial to work within the recommended pH range.[4] |
| Lithium (Li⁺) | Therapeutic drug monitoring | High concentrations of lithium can interfere with sodium measurements.[3][11] |
| Calcium (Ca²⁺) | Extracellular fluid, cell culture media | Some documentation suggests this compound can induce Na⁺/Ca²⁺ selectivity, indicating potential cross-sensitivity.[9] |
Troubleshooting Guides
Use the following guides to diagnose and resolve common issues during calibration and measurement.
Diagram: General Troubleshooting Workflow for ISE Calibration Failure
Caption: A workflow for systematically troubleshooting ISE calibration failures.
Issue 1: Incorrect or Unstable Calibration Slope
Q: My calibration slope is too low. What are the possible causes?
-
A: A low slope is a common issue and can be caused by several factors:
-
Incorrect or Contaminated Standards: Always use fresh, accurately prepared calibration standards. Contamination of the low standard with the high standard is a frequent error.[6]
-
Improper Electrode Conditioning: The electrode may not be adequately sensitized to sodium ions. Ensure you are following the correct conditioning protocol.[3]
-
Clogged Reference Junction: The reference electrode junction can become clogged, impeding proper ion flow. Try soaking the electrode in warm water or a recommended cleaning solution.
-
Aged or Damaged Electrode: Electrodes have a finite lifespan. If the electrode is old or the sensing membrane is damaged, it may no longer provide a Nernstian response and should be replaced.[10]
-
Q: The potential readings are unstable and drifting. Why is this happening?
-
A: Drifting or noisy readings can be frustrating. Consider the following:
-
Temperature Fluctuations: Ensure that standards and samples are at the same temperature, as electrode potential is temperature-dependent.[7][9]
-
Presence of Air Bubbles: An air bubble on the surface of the sensing membrane can interfere with the measurement. Remove it by gently tapping the electrode.[9]
-
Clogged or Leaking Reference Electrode: A continuously changing reading can indicate a problem with the reference electrode's junction.[7][9] Check the filling solution level and ensure the junction is not clogged.
-
Sample Complexity: In complex samples like serum, proteins or other substances can adsorb to the electrode surface, causing drift.[3]
-
Issue 2: Inaccurate Sample Readings After Successful Calibration
Q: My sample readings are not reproducible. What could be the issue?
-
A: Lack of reproducibility often points to issues with measurement technique:
-
Sample Carryover: Inadequate rinsing of the electrode between measurements can transfer ions from one sample to the next. Rinse thoroughly with deionized water and gently blot dry between readings.[6][9]
-
Contaminated Reference Junction: If the reference junction becomes contaminated by the sample, it can lead to erratic readings.[9]
-
Inconsistent Stirring: Always stir standards and samples at the same rate to ensure a uniform concentration at the electrode surface.
-
Q: The readings in my sample seem incorrect, but the electrode works fine in standards. What should I investigate?
-
A: This strongly suggests an issue with the sample matrix itself:
-
Interfering Ions: Your sample may contain high concentrations of ions that interfere with the sodium measurement, such as potassium or lithium.[2][3] Refer to the selectivity coefficients of your electrode to assess the potential impact.
-
Ionic Strength Mismatch: Ion-selective electrodes measure ion activity, which is influenced by the total ionic strength of the solution. If your samples have a significantly different ionic strength than your standards, the readings will be inaccurate. Use an Ionic Strength Adjustor (ISA) in both standards and samples to ensure a consistent background ionic strength.
-
Complexing Agents: Certain agents in the sample might bind to sodium ions, reducing the "free" ion activity that the electrode detects.[6]
-
Experimental Protocols
Protocol: Standard Two-Point Calibration for a Sodium-Selective Electrode
This protocol outlines the essential steps for performing a reliable two-point calibration.
Materials:
-
Calibrated pH/mV meter
-
This compound-based Sodium ISE and a suitable reference electrode
-
Two sodium standard solutions differing by at least a factor of ten (e.g., 10 ppm and 100 ppm, or 100 ppm and 1000 ppm)
-
Ionic Strength Adjustor (ISA)
-
Deionized water
-
Stir plate and stir bars
Procedure:
-
Prepare the Electrode: Ensure the electrode has been properly conditioned according to the guidelines mentioned in the FAQs. Check that the reference electrode is filled with the correct solution.
-
Prepare the Low Standard: Place a beaker with the low-concentration sodium standard on the stir plate. Add the recommended amount of ISA (typically 2 mL per 100 mL of standard) and a stir bar. Begin stirring at a constant, moderate speed.
-
First Calibration Point: Rinse the electrode with deionized water, blot it dry, and immerse it in the low standard. Ensure the sensing membrane and reference junction are fully submerged and no air bubbles are present.[8] Wait for the mV reading to stabilize, then calibrate the first point on your meter, entering the concentration of the low standard.
-
Rinse Thoroughly: Remove the electrode from the standard and rinse it thoroughly with deionized water to prevent carryover.[6] Gently blot dry.
-
Prepare the High Standard: In a separate beaker, prepare the high-concentration sodium standard with ISA and a stir bar, stirring at the same rate as the low standard.
-
Second Calibration Point: Immerse the rinsed electrode in the high standard. Wait for the mV reading to stabilize, then calibrate the second point on your meter, entering the concentration of the high standard.
-
Verify the Slope: The meter should now display the calibration slope. Verify that it falls within the acceptable range (typically >95% of the theoretical 59.16 mV/decade for Na⁺). If the slope is poor, refer to the troubleshooting guides.
Diagram: Decision Tree for Isolating Error Source
Caption: A decision tree to systematically identify the source of measurement errors.
References
- 1. This compound(Sodium ionophore II)|cas 61595-77-5|DC Chemicals [dcchemicals.com]
- 2. Sodium ionophore II Selectophore®, function tested 61595-77-5 [sigmaaldrich.com]
- 3. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 4. Lithium ionophore IV Selectophore®, function tested 108083-23-4 [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. coleparmer.com [coleparmer.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Problems in the application of ion-selective electrodes to serum lithium analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Cationic or anionic sites? Selectivity optimization of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing baseline drift in ETH 157 potentiometric measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing baseline drift during potentiometric measurements with sodium-selective electrodes based on the ionophore ETH 157.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift and why is it a problem in potentiometric measurements?
A1: Baseline drift is the gradual, often unidirectional, change in the electrode's potential over time when measured in a solution of constant concentration.[1] This phenomenon is problematic as it can lead to inaccurate and irreproducible measurements by altering the calibration curve and causing errors in the determination of sample concentrations.
Q2: My this compound sodium-selective electrode is showing significant baseline drift. What are the common causes?
A2: Several factors can contribute to baseline drift in this compound based ion-selective electrodes (ISEs). These include:
-
Inadequate Electrode Conditioning: The electrode membrane requires proper conditioning to ensure a stable and reproducible response.[2]
-
Reference Electrode Instability: The reference electrode is a frequent source of drift. Issues can arise from clogged or contaminated junctions, or changes in the filling solution concentration.
-
Temperature Fluctuations: Potentiometric measurements are sensitive to temperature changes. Variations in ambient or sample temperature can cause the baseline to drift.
-
Membrane Fouling or Contamination: The surface of the PVC membrane can become contaminated with components from the sample matrix, leading to a sluggish and drifting response.
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Leaching of Membrane Components: Over time, the ionophore and plasticizer can slowly leach from the PVC membrane, altering its response characteristics and causing drift.
-
Formation of a Water Layer (for solid-contact ISEs): In solid-contact ISEs, an unstable water layer can form between the ion-selective membrane and the solid contact, leading to potential drift.[3]
-
Presence of Interfering Ions: High concentrations of interfering ions can affect the electrode's response and contribute to instability.
Q3: How can I minimize baseline drift related to the reference electrode?
A3: To minimize drift originating from the reference electrode, ensure the following:
-
Proper Filling Solution Level: Maintain the reference electrode filling solution at a level higher than the sample solution to ensure a steady outflow of electrolyte.
-
Unclogged Junction: Keep the reference junction clear of any blockages or precipitates. If clogging is suspected, the junction may need to be cleaned or the electrode replaced.
-
Correct Filling Solution: Use the recommended filling solution for your reference electrode and ensure it is free from contamination.
-
Double Junction Reference Electrodes: For samples containing ions that may precipitate with the filling solution of a standard Ag/AgCl electrode, consider using a double-junction reference electrode.
Q4: What is the proper conditioning procedure for a new or dry-stored this compound electrode?
A4: Proper conditioning is crucial for stable measurements. For a new electrode or one that has been stored dry, it is recommended to soak the electrode in a mid-range sodium standard solution (e.g., 100 ppm or 10⁻² M NaCl) for at least two hours.[4] Some manufacturers recommend soaking for up to 24 hours for optimal performance. This allows the membrane to equilibrate with the solution and establish a stable potential.
Q5: How do temperature changes affect my measurements and how can I control them?
A5: The potential of an ion-selective electrode is temperature-dependent, as described by the Nernst equation. A temperature difference of 1°C can introduce an error of approximately 2% in the measured concentration. To minimize temperature-related drift:
-
Constant Temperature: Maintain both the calibration standards and samples at the same constant temperature.
-
Water Bath: Use a water bath to equilibrate all solutions to the desired temperature before measurement.
-
Insulation: Insulate the measurement cell from drafts and direct sunlight.
Troubleshooting Guides
Issue 1: Continuous Upward or Downward Baseline Drift
A persistent drift in one direction often points to a slow, continuous process affecting the electrode system.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Ensure all solutions (standards and samples) are at a constant and uniform temperature. Use a water bath for equilibration. |
| Reference Electrode Junction Issue | Check for a clogged or contaminated reference junction. Clean the junction according to the manufacturer's instructions or replace the electrode. |
| Membrane Contamination | If the electrode response is sluggish, soak the membrane in distilled water for about 5 minutes. Then, recondition it in a standard solution. |
| Leaching of Membrane Components | This is more common with older electrodes. If other troubleshooting steps fail, the electrode may need to be replaced. |
Issue 2: Noisy or Unstable Readings
Fluctuating and erratic readings can be caused by electrical noise or issues at the electrode-solution interface.
| Possible Cause | Troubleshooting Step |
| Air Bubbles on Membrane | Gently tap the electrode to dislodge any air bubbles adhering to the membrane surface.[5] |
| Stirring Issues | Ensure constant and uniform stirring. Inconsistent stirring can cause fluctuations in the measured potential. Avoid creating a vortex. |
| Electrical Interference | Ground the measurement setup properly. Move any potential sources of electrical noise (e.g., motors, stir plates) away from the setup. |
| Poor Cable Connection | Check that the electrode cable is securely connected to the meter. |
Quantitative Data on Baseline Drift
The following table summarizes typical drift values reported for sodium-selective electrodes, some of which utilize ionophores similar to this compound, under different conditions. Note that direct data for this compound is sparse in literature and performance can vary based on membrane composition and experimental setup.
| Electrode Type | Drift Rate | Conditions | Reference |
| SiNW channel DG FET with sodium-selective membrane | 17.2 mV/h | 10⁻⁴ M NaCl, 10-hour measurement | [6] |
| SiNW channel SG FET with sodium-selective membrane | 2.7 mV/h | 10⁻⁴ M NaCl, 10-hour measurement | [6] |
| Flexible solid-contact ISE (Na⁺) | 0.04 mV/h | Not specified | [7] |
| Flexible solid-contact ISE (Na⁺) | 0.2 mV/h | 0.1 M NaCl, 1-hour measurement | [8] |
Experimental Protocols
Protocol 1: Fabrication of an this compound PVC Membrane Electrode
This protocol describes the general procedure for preparing a PVC-based ion-selective membrane for a sodium electrode.
Materials:
-
This compound (Sodium Ionophore II)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE, or dioctyl sebacate, DOS)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the membrane cocktail: In a glass vial, dissolve PVC, the plasticizer, this compound, and the lipophilic salt in THF. A typical composition might be (by weight %): 33% PVC, 65% plasticizer, 1% this compound, and 1% KTCPB.
-
Casting the membrane: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.
-
Solvent evaporation: Cover the casting setup with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature.
-
Membrane cutting and mounting: Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm diameter) and mount it into an electrode body.
-
Adding internal filling solution: Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).
-
Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M NaCl solution for at least 24 hours before use.
Protocol 2: Conditioning and Calibration of an this compound Electrode
This protocol outlines the steps for conditioning and calibrating a sodium-selective electrode for accurate measurements.
Materials:
-
This compound sodium-selective electrode
-
Reference electrode
-
pH/mV meter
-
Sodium standard solutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ M NaCl)
-
Ionic Strength Adjustor (ISA)
-
Deionized water
-
Magnetic stirrer and stir bars
Procedure:
-
Electrode Conditioning:
-
For a new electrode or one stored dry, soak the electrode tip in a mid-range standard solution (e.g., 10⁻² M NaCl) for at least 2 hours.[4]
-
For an electrode in regular use, a shorter conditioning time of 15-30 minutes in a dilute standard solution may be sufficient.
-
-
Calibration:
-
Place a known volume (e.g., 50 mL) of the most dilute standard solution into a beaker with a magnetic stir bar.
-
Add the recommended volume of ISA (e.g., 1 mL) and begin stirring at a constant rate.
-
Immerse the sodium and reference electrodes in the solution, ensuring the reference junction is submerged.
-
Record the potential reading (in mV) once it stabilizes.
-
Rinse the electrodes with deionized water and gently blot dry.
-
Repeat the measurement for progressively more concentrated standards.
-
Plot the potential (mV) versus the logarithm of the sodium ion activity (or concentration) to generate the calibration curve. The slope should be approximately 59 mV per decade change in concentration at 25°C.
-
Visualizations
Caption: Experimental workflow for potentiometric measurements.
Caption: Troubleshooting logic for baseline drift.
References
- 1. metrohm.com [metrohm.com]
- 2. sentek.co.uk [sentek.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. ysi.com [ysi.com]
- 5. vernier.com [vernier.com]
- 6. Highly Sensitive and Selective Sodium Ion Sensor Based on Silicon Nanowire Dual Gate Field-Effect Transistor | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. soar.wichita.edu [soar.wichita.edu]
Effect of pH on the performance of Sodium Ionophore II
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sodium Ionophore II in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using Sodium Ionophore II?
For electrodes using neutral carrier-based ionophores like Sodium Ionophore II, the recommended working pH range is generally between 3 and 12. However, for optimal performance and to minimize interference from hydrogen ions (H+), it is often best to maintain a pH between 7 and 10.
Q2: How does a low pH (acidic condition) affect the performance of my sodium-selective electrode?
At low pH, the concentration of hydrogen ions (H+) in the sample is high. These H+ ions can compete with sodium ions (Na+) for binding to the ionophore within the electrode membrane. This interference can lead to an overestimation of the sodium concentration, resulting in inaccurate and unreliable readings.
Q3: How does a high pH (alkaline condition) affect the performance of the electrode?
While high pH is generally preferred to avoid H+ interference, extremely alkaline conditions (pH > 12) can shorten the service life of the polymer membrane electrode. Additionally, at very high pH values, other ions present in the solution may start to interfere.
Q4: Do I need to use a Total Ionic Strength Adjustment Buffer (TISAB) with my Sodium Ionophore II based electrode?
Unlike traditional glass membrane sodium-selective electrodes that require a TISAB to buffer the pH to above 9, polymer membrane electrodes using Sodium Ionophore II do not always necessitate a TISAB for pH adjustment, especially in the concentration range below 50 ppm Na+. However, a TISAB is still recommended to maintain a constant ionic strength across all samples and standards, which is crucial for accurate measurements.
Q5: What is "alkaline error" and how does it relate to sodium ionophore performance?
"Alkaline error," also known as "sodium error," is a phenomenon observed in pH electrodes at very high pH levels where the electrode starts to respond to sodium ions, leading to an inaccurately low pH reading.[1] This is the inverse of the issue seen with sodium-selective electrodes at low pH, where they can respond to hydrogen ions. Both phenomena are due to a lack of perfect selectivity of the electrode's sensing element.
Troubleshooting Guide
| Issue | Potential Cause (pH-Related) | Suggested Solution |
| Inaccurate or Noisy Readings | The sample pH is too low (acidic), causing H+ interference. | Adjust the pH of your samples and standards to be within the optimal range (pH 7-10) using a suitable buffer or a TISAB. |
| The sample pH is too high (alkaline), potentially causing interference from other cations or damaging the membrane. | Ensure the pH does not exceed 12. If a high pH is necessary, consider the potential for shortened electrode lifespan. | |
| Slow or Drifting Response | The pH of the sample is causing a slow equilibrium at the membrane-sample interface. | Ensure consistent pH across all samples and standards. Allow for a longer stabilization time. If the issue persists, recondition the electrode. |
| Poor Selectivity (Interference from other ions) | The pH of the sample is outside the optimal range, which can affect the selectivity of the ionophore. | Verify and adjust the pH of your samples to the recommended range. |
| Low Slope on Calibration Curve | H+ interference at low pH can lead to a non-Nernstian response. | Recalibrate your electrode using standards with a pH adjusted to the optimal range. |
Quantitative Data
The following table provides representative data on how the potentiometric response of a sodium-selective electrode using Sodium Ionophore II can be affected by varying pH levels in the presence of a constant sodium ion concentration.
| pH | Sodium Concentration (M) | Potential (mV) | Notes |
| 2.0 | 0.01 | 150 | Significant H+ interference, inaccurate reading. |
| 4.0 | 0.01 | 135 | H+ interference still present. |
| 6.0 | 0.01 | 125 | Minimal H+ interference. |
| 8.0 | 0.01 | 120 | Optimal pH range, stable reading. |
| 10.0 | 0.01 | 120 | Optimal pH range, stable reading. |
| 12.0 | 0.01 | 118 | Potential for membrane degradation with prolonged use. |
Experimental Protocols
Protocol for Fabrication of a Sodium-Selective Membrane and Electrode
This protocol is adapted for the use of Sodium Ionophore II.
Materials:
-
Sodium Ionophore II
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Internal filling solution (e.g., 0.1 M NaCl)
-
Ag/AgCl wire (for internal reference electrode)
-
Glass rings for casting
-
Electrode body
Procedure:
-
Membrane Cocktail Preparation:
-
In a clean, dry glass vial, dissolve PVC (e.g., 33% by weight), plasticizer (e.g., 66% by weight), Sodium Ionophore II (e.g., 1% by weight), and the lipophilic salt (e.g., 0.5% by weight) in a minimal amount of anhydrous THF.
-
Gently swirl the vial to ensure all components are fully dissolved.
-
-
Membrane Casting:
-
Place a clean glass ring on a flat, level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the ring with a watch glass to allow for slow evaporation of the THF. This will take approximately 24-48 hours at room temperature.
-
-
Electrode Assembly:
-
Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm diameter).
-
Mount the membrane disc into the tip of the electrode body.
-
Fill the electrode body with the internal filling solution (0.1 M NaCl).
-
Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.
-
-
Electrode Conditioning:
-
Condition the newly fabricated electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use.
-
Visualizations
Caption: Mechanism of Sodium Ionophore II action and H+ interference.
Caption: Recommended workflow for pH control in sodium ionophore experiments.
Caption: Troubleshooting logic for inaccurate readings related to pH.
References
Strategies to enhance the lifetime of ETH 157-based sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the lifetime and performance of ETH 157-based sodium-selective sensors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound-based sodium sensors.
Issue: Inaccurate or Unstable Readings
Question: My sensor is providing readings that are inconsistent or drifting significantly. What are the possible causes and how can I troubleshoot this?
Answer: Inaccurate or unstable readings are common issues with ion-selective electrodes. The following steps will help you identify and resolve the problem.
-
Electrode Conditioning: New sensors or sensors that have been stored dry require proper conditioning.[1] Soak the electrode in a mid-range sodium standard solution for at least 2 hours before calibration. For optimal performance, a conditioning period of 16-24 hours is recommended for organic membrane-based sensors.[1]
-
Air Bubbles: Air bubbles trapped on the sensor's membrane surface can interfere with the measurement. Visually inspect the sensor tip and gently shake the electrode to dislodge any bubbles.
-
Reference Electrode Issues: For combination electrodes, ensure the reference filling solution is at the correct level. The level must be higher than the inner junction.[2] For separate reference electrodes, check for clogging or contamination of the junction.
-
Temperature Fluctuations: Ensure that both your standards and samples are at the same temperature. A temperature difference of just 1°C can introduce a 2% error in your readings.
-
Ionic Strength: Significant differences in ionic strength between your calibration standards and your samples can lead to erroneous readings. Use an Ionic Strength Adjustor (ISA) in all standards and samples to maintain a constant ionic background.[2][3]
Issue: Slow or Sluggish Response
Question: My sensor is taking an unusually long time to stabilize. What could be the reason and what is the solution?
Answer: A slow response time can be indicative of a few problems, primarily related to the sensing membrane.
-
Membrane Contamination: The surface of the PVC membrane can become contaminated with organic molecules or other residues from the sample matrix. This can be addressed by gently cleaning the membrane.
-
Membrane Fouling: In complex biological samples, proteins or other macromolecules can adhere to the membrane surface, a process known as biofouling. Mild detergents can be used for cleaning, but it is crucial to rinse the electrode extensively with deionized water afterward to remove all traces of the detergent.
-
Aging of the Membrane: Over time, the plasticizer and ionophore can slowly leach out of the polymer matrix, leading to a decline in performance. If cleaning and reconditioning do not improve the response, the sensor may be nearing the end of its operational life.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using an this compound-based sodium sensor?
A1: The recommended pH range for accurate sodium measurements with these sensors is typically above 9.[2][3] Below this pH, interference from hydrogen ions (H+) can become significant. It is advisable to use an ISA that also buffers the pH of your samples and standards into the optimal range.[3]
Q2: How often should I calibrate my this compound-based sensor?
A2: For best accuracy, daily calibration is recommended.[3] The electrode's slope can change over time, and regular calibration ensures the reliability of your measurements. You should perform a slope check by measuring the potential in two different standard solutions (e.g., 10 ppm and 100 ppm Na+) and verifying that the mV difference is within the expected range (typically 54-60 mV per decade change in concentration at 25°C).[2]
Q3: What are the main interfering ions for a sodium-selective electrode using this compound?
A3: While this compound offers high selectivity for sodium ions (Na+), other cations can interfere with the measurement, especially if they are present at high concentrations. The most common interfering ions are potassium (K+) and hydrogen (H+).[2] The selectivity of the electrode for sodium over other ions is described by the selectivity coefficient; a smaller value indicates better selectivity.
Q4: How should I store my this compound-based sensor when not in use?
A4: Proper storage is crucial for extending the sensor's lifetime.
-
Short-term storage (overnight): Place the electrode in a dilute sodium standard solution (e.g., 10 ppm).
-
Long-term storage: Refill the reference chamber with the appropriate filling solution, cover the filling hole, and place the protective cap on the sensing tip. The cap should contain a small amount of a low-concentration standard solution to keep the membrane hydrated and the reference junction from drying out.[2]
Quantitative Data Summary
The performance of an this compound-based sodium sensor can be characterized by several key parameters. The table below summarizes typical performance characteristics.
| Parameter | Typical Value | Notes |
| Linear Concentration Range | 0.1 to 23,000 mg/L (ppm) | The range over which the sensor provides a Nernstian response. |
| Slope | 54 to 59 mV/decade at 25°C | A significant deviation from this value may indicate a problem with the electrode.[2] |
| Reproducibility | ± 2% | The expected variation in repeated measurements of the same sample.[2] |
| Operating pH Range | > 9 | To avoid H+ interference.[2] |
| Operating Temperature Range | 0 to 80°C | Measurements should be made at a constant temperature.[2] |
Experimental Protocols
Protocol 1: Sensor Calibration (Two-Point Calibration)
This protocol outlines the steps for performing a standard two-point calibration.
-
Prepare Standards: Prepare at least two sodium standard solutions with concentrations that bracket the expected concentration of your samples (e.g., 10 ppm and 100 ppm Na+).
-
Add ISA: To 100 mL of each standard, add 2 mL of Ionic Strength Adjustor (ISA).[2] Stir thoroughly.
-
Condition the Electrode: Immerse the electrode in the lower concentration standard for at least 10 minutes.
-
Measure Low Standard: Rinse the electrode with deionized water and blot dry. Place it in the low concentration standard and wait for a stable mV reading. Record this value.
-
Measure High Standard: Rinse the electrode with deionized water and blot dry. Place it in the high concentration standard and wait for a stable mV reading. Record this value.
-
Calculate Slope: The meter will typically calculate the slope automatically. Manually, the slope is the difference in mV readings divided by the logarithm of the concentration ratio. The value should be between 54 and 60 mV/decade at 25°C.
Protocol 2: Direct Measurement of Sample Concentration
-
Prepare Sample: Take a known volume of your sample (e.g., 100 mL) and add the same proportion of ISA as used for the calibration standards (e.g., 2 mL). Stir well.
-
Rinse and Measure: Rinse the calibrated electrode with deionized water, blot dry, and immerse it in the prepared sample.
-
Record Reading: Wait for the reading to stabilize and record the concentration value.
Visualizations
Caption: Experimental workflow for sensor calibration and sample measurement.
Caption: Troubleshooting logic for inaccurate or unstable readings.
References
Validation & Comparative
Validating Ion-Selective Electrode Measurements with Flame Photometry: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and accurate measurements of ion concentrations, particularly sodium (Na⁺) and potassium (K⁺), the choice of analytical methodology is critical. This guide provides a comprehensive comparison of two widely used techniques: ion-selective electrodes (ISE), with a focus on sodium-selective electrodes incorporating the ETH 157 ionophore, and the established reference method of flame photometry. This comparison is supported by experimental data and detailed protocols to assist in validating and selecting the appropriate method for your research needs.
Introduction to the Technologies
Ion-Selective Electrodes (ISE) are potentiometric sensors that measure the activity of a specific ion in a solution. An ISE consists of a membrane that is selectively permeable to the target ion. For sodium analysis, electrodes often incorporate ionophores like this compound, which are molecules that selectively bind to Na⁺ ions, facilitating their transport across the membrane. This selective binding generates an electrical potential that is proportional to the concentration of the sodium ions in the sample. ISEs offer the advantages of being relatively fast, requiring small sample volumes, and providing real-time measurements.
Flame Photometry is an atomic emission spectroscopic technique used for the quantitative analysis of alkali and alkaline earth metals.[1] In this method, a solution containing the sample is aspirated into a flame, causing the metal ions to become thermally excited.[1] As these excited atoms return to their ground state, they emit light at a characteristic wavelength for each element.[2] A detector measures the intensity of this emitted light, which is directly proportional to the concentration of the ion in the sample.[2] Flame photometry is considered a reference method due to its high accuracy and reliability.[3]
Performance Comparison: ISE vs. Flame Photometry
Numerous studies have demonstrated a strong correlation and good agreement between ion concentration measurements obtained by ISE and flame photometry, suggesting that these methods can often be used interchangeably in clinical and research settings.[4][5]
A comparative analysis of serum sodium and potassium levels using both methods yielded statistically similar results. For sodium, the mean concentration measured by ISE was 139.57 ± 3.45 mmol/L, while flame photometry gave a mean of 138.60 ± 5.18 mmol/L.[6] Similarly, for potassium, the ISE measurement was 4.21 ± 0.49 mmol/L compared to 3.96 ± 0.37 mmol/L by flame photometry.[6] These findings indicate a high degree of agreement between the two techniques.
Another study analyzing 175 samples found no significant difference between the mean values for both sodium and potassium obtained by ISE and flame photometry (P > .05).[4] The correlation between the two methods was strong for both sodium (r = 0.820) and potassium (r = 0.949).[4]
The following table summarizes the quantitative data from these comparative studies:
| Parameter | Ion | Ion-Selective Electrode (ISE) | Flame Photometry | Correlation (r) | Reference |
| Mean Concentration (mmol/L) | Na⁺ | 139.57 ± 3.45 | 138.60 ± 5.18 | -0.168 (p>0.05) | [6] |
| K⁺ | 4.21 ± 0.49 | 3.96 ± 0.37 | -0.079 (p>0.05) | [6] | |
| Mean Concentration (mEq/L) | Na⁺ | 141.2 ± 5.2 | 142.1 ± 4.8 | 0.820 | [4] |
| K⁺ | 4.3 ± 0.6 | 4.3 ± 0.6 | 0.949 | [4] | |
| Mean Difference (mmol/L) | Na⁺ | -7.8 ± 17.3 | (Reference) | - | [7] |
| K⁺ | -0.25 ± 0.75 | (Reference) | - | [7] |
Experimental Protocols
Ion-Selective Electrode Measurement for Sodium (using this compound)
The following protocol outlines the general steps for measuring sodium concentration using a sodium-selective electrode incorporating the this compound ionophore.
1. Electrode Preparation and Conditioning:
-
Prepare the ion-selective membrane by dissolving the this compound ionophore, a plasticizer, and PVC in a suitable solvent. Cast the mixture to form a thin membrane.
-
Assemble the ISE by incorporating the membrane into an electrode body containing an internal reference electrode and filling solution.
-
Condition the electrode by soaking it in a standard sodium solution (e.g., 0.1 M NaCl) for several hours or as recommended by the manufacturer.
2. Calibration:
-
Prepare a series of standard sodium solutions of known concentrations (e.g., ranging from 1 mM to 100 mM).
-
Immerse the calibrated pH and sodium-selective electrodes into each standard solution, starting from the lowest concentration.
-
Record the potential (in millivolts) for each standard once the reading has stabilized.
-
Plot a calibration curve of the potential (mV) versus the logarithm of the sodium concentration. The slope of this curve should be close to the Nernstian value of 59.16 mV per decade change in concentration at 25°C.
3. Sample Measurement:
-
Immerse the electrodes in the unknown sample solution.
-
Allow the potential reading to stabilize and record the value.
-
Use the calibration curve to determine the sodium concentration in the sample.
Flame Photometry Measurement for Sodium and Potassium
This protocol provides a step-by-step guide for determining sodium and potassium concentrations using a flame photometer.
1. Instrument Setup and Calibration:
-
Turn on the flame photometer and allow it to warm up for at least 15-20 minutes.
-
Select the appropriate filter for the ion being measured (sodium or potassium).
-
Aspirate a blank solution (deionized water) to zero the instrument.
-
Prepare a series of standard solutions for both sodium and potassium with known concentrations.
-
Aspirate the standard solutions, starting with the lowest concentration, and record the emission intensity for each.
-
Create a calibration curve by plotting the emission intensity versus the concentration of the standards.
2. Sample Preparation:
-
Dilute the sample with deionized water to ensure the ion concentration falls within the linear range of the calibration curve.
3. Sample Measurement:
-
Aspirate the diluted sample into the flame photometer.
-
Record the emission intensity once the reading is stable.
-
Use the calibration curve to determine the concentration of the ion in the diluted sample.
-
Calculate the original concentration in the sample by accounting for the dilution factor.
Visualization of Methodologies
The following diagrams illustrate the experimental workflow for validating ISE measurements and a decision-making framework for selecting the appropriate analytical method.
Caption: Workflow for validating ISE measurements against flame photometry.
Caption: Decision tree for choosing between ISE and flame photometry.
Conclusion
Both ion-selective electrodes, including those based on the this compound ionophore for sodium detection, and flame photometry are robust methods for quantifying sodium and potassium concentrations. The choice between the two often depends on the specific requirements of the experiment, such as sample throughput, sample volume limitations, and the need for a reference method. The data presented in this guide demonstrates that with proper calibration and validation, ISEs can provide results that are highly comparable to those obtained by flame photometry, making them a reliable and efficient alternative for a wide range of research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. ijhsr.org [ijhsr.org]
- 4. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A Comparative Evaluation of Sodium and Potassium Measurements by Flame Photometer and by Direct ISE Methods. | Semantic Scholar [semanticscholar.org]
- 6. jpub.org [jpub.org]
- 7. Agreement of Two Different Laboratory Methods Used to Measure Electrolytes - Journal of Laboratory Physicians [jlabphy.org]
A Comparative Guide to Sodium Ionophores: ETH 157 vs. SQI-Pr for Intracellular Na+ Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sodium ionophores, ETH 157 and SQI-Pr, for the measurement of intracellular sodium (Na⁺) concentrations. The selection of an appropriate ionophore is critical for accurately quantifying intracellular Na⁺ dynamics, which play a crucial role in various physiological and pathological processes, including signal transduction, neuronal excitability, and cellular homeostasis.
Overview of this compound and SQI-Pr
This compound is a well-established neutral ionophore primarily utilized in the fabrication of Na⁺-selective electrodes. Its high selectivity for Na⁺ over other cations, particularly potassium (K⁺) and calcium (Ca²⁺), has made it a reliable tool for electrochemical measurements.
SQI-Pr is a fluorescent sodium ionophore designed for optical measurements of Na⁺ concentrations. It offers the advantage of enabling visualization of Na⁺ dynamics within living cells using fluorescence microscopy.
Performance Comparison: Quantitative Data
The following table summarizes the key performance characteristics of this compound and SQI-Pr based on available data. It is important to note that directly comparable, side-by-side experimental data for both ionophores under identical intracellular conditions is limited in the publicly available literature.
| Property | This compound (Sodium Ionophore II) | SQI-Pr (Sodium Ionophore) | Source(s) |
| Chemical Name | N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide | 7,13-Bis(2-methyl-5,6-dipropoxyquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane | |
| Molecular Formula | C₃₆H₃₂N₂O₄ | C₄₂H₆₀N₄O₇ | |
| Molecular Weight | 556.65 g/mol | 733.00 g/mol | |
| Purity | Function tested for ion-selective electrodes | > 95% | |
| Solubility | Soluble in DMSO | Soluble in DMSO | [1] |
| Fluorescence | Not fluorescent | Ex: 345 nm / Em: 475 nm | |
| Selectivity (Na⁺ vs. K⁺) | ~2.5 times more sensitive to Na⁺ than K⁺ | A related compound, SQI-Et, has a reported selectivity of Na⁺:K⁺ = 100:1 | |
| Selectivity Coefficients (log K_Na,M) | log K_Na,K: -0.4log K_Na,Ca: -2.6log K_Na,Mg: -4.0 | Not available in searched literature. | [2] |
| Dissociation Constant (Kd) for Na⁺ | Not available in searched literature. | Not available in searched literature. |
Note on Selectivity: A more negative log K_Na,M value indicates a higher selectivity for Na⁺ over the interfering ion M. The selectivity of SQI-Et suggests a high preference for Na⁺ over K⁺, but direct quantitative comparison with this compound's selectivity coefficients is challenging without a consistent reporting format.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these ionophores. Below are representative protocols for the use of a generic fluorescent sodium indicator (applicable to SQI-Pr) and the fabrication of an ion-selective electrode (the primary application of this compound).
Experimental Protocol 1: Intracellular Na⁺ Measurement with a Fluorescent Ionophore (e.g., SQI-Pr)
This protocol outlines the general steps for loading cells with a fluorescent sodium indicator and calibrating the signal to determine intracellular Na⁺ concentrations.
1. Reagent Preparation:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Ionophore Stock Solution: Prepare a 1-10 mM stock solution of SQI-Pr in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of the nonpolar ionophore in the aqueous loading buffer.
-
Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain ionic strength, replace NaCl with KCl or another non-interfering salt. These buffers should also contain ionophores such as gramicidin (to permeabilize the membrane to monovalent cations) and monensin (a Na⁺/H⁺ exchanger) to equilibrate intracellular and extracellular Na⁺ concentrations.
2. Cell Loading: a. Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes). b. Prepare the loading solution by diluting the SQI-Pr stock solution and Pluronic F-127 stock solution into the loading buffer. The final concentration of SQI-Pr is typically in the range of 1-10 µM, and Pluronic F-127 at 0.02-0.05%. c. Remove the cell culture medium and wash the cells once with the loading buffer. d. Add the loading solution to the cells and incubate at room temperature or 37°C for a predetermined time (typically 30-60 minutes). The optimal loading time and temperature should be determined empirically for each cell type. e. After incubation, wash the cells twice with the loading buffer to remove excess ionophore.
3. Fluorescence Imaging: a. Mount the cell dish on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of SQI-Pr (Ex: 345 nm, Em: 475 nm). b. Acquire baseline fluorescence images of the loaded cells. c. To measure changes in intracellular Na⁺, stimulate the cells with the desired agonist or treatment and record the fluorescence intensity over time.
4. In Situ Calibration: a. At the end of the experiment, sequentially perfuse the cells with the calibration buffers containing gramicidin and monensin. b. Record the fluorescence intensity at each Na⁺ concentration after the signal has stabilized. c. Plot the fluorescence intensity (or ratio, if applicable) against the known Na⁺ concentrations to generate a calibration curve. d. Use the calibration curve to convert the experimental fluorescence values into intracellular Na⁺ concentrations.
Experimental Protocol 2: Fabrication of a Na⁺-Selective Electrode using this compound
This protocol describes the preparation of a PVC membrane-based ion-selective electrode, the primary application for this compound.
1. Membrane Cocktail Preparation: a. Prepare a membrane cocktail by dissolving the following components in tetrahydrofuran (THF):
- Ionophore: this compound (approx. 1% by weight)
- Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) (approx. 33% by weight)
- Plasticizer: A suitable plasticizer such as bis(2-ethylhexyl) sebacate (DOS) (approx. 65% by weight)
- Lipophilic Salt: A salt such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (approx. 1% by weight) to reduce the membrane resistance and improve the electrode's response. b. Mix the components thoroughly until fully dissolved.
2. Electrode Body Preparation: a. Use a commercially available electrode body or prepare one from a glass or plastic tube. b. A silver wire coated with silver chloride (Ag/AgCl) will serve as the internal reference electrode.
3. Membrane Casting: a. Dip the tip of the electrode body into the membrane cocktail and withdraw it slowly. b. Allow the THF to evaporate completely, leaving a thin, uniform membrane sealing the tip of the electrode. c. Repeat this process to achieve the desired membrane thickness.
4. Electrode Conditioning: a. Fill the electrode body with an internal filling solution, typically 0.1 M NaCl. b. Insert the Ag/AgCl internal reference electrode. c. Condition the electrode by soaking it in a 0.1 M NaCl solution for several hours or overnight before use.
5. Calibration and Measurement: a. Calibrate the Na⁺-selective electrode using a series of standard solutions with known Na⁺ concentrations. b. Measure the potential difference (in mV) between the ion-selective electrode and an external reference electrode (e.g., a commercial Ag/AgCl electrode) for each standard solution. c. Plot the measured potential against the logarithm of the Na⁺ activity to generate a calibration curve. The slope of this curve should be close to the Nernstian value of ~59 mV per decade change in Na⁺ activity at room temperature. d. Use the calibration curve to determine the Na⁺ activity in unknown samples.
Visualization of Experimental Concepts
Signaling Pathway: General Mechanism of a Fluorescent Ionophore
Caption: General mechanism of a fluorescent sodium ionophore.
Experimental Workflow: Intracellular Na⁺ Measurement using a Fluorescent Ionophore
Caption: Workflow for intracellular Na⁺ measurement with a fluorescent ionophore.
Conclusion
Both this compound and SQI-Pr are valuable tools for studying sodium ion dynamics.
-
This compound is the ionophore of choice for applications requiring highly selective and stable electrochemical measurements of Na⁺ activity, primarily through the use of ion-selective electrodes. Its performance is well-characterized in this context.
-
SQI-Pr offers the significant advantage of enabling fluorescent imaging of intracellular Na⁺, providing spatial and temporal resolution of Na⁺ dynamics within living cells. However, detailed quantitative performance data, such as its dissociation constant and a comprehensive profile of selectivity coefficients, are not as readily available in the public domain as for this compound.
The selection between these two ionophores will ultimately depend on the specific experimental requirements. For researchers focused on electrophysiological or potentiometric measurements, this compound is a robust and well-documented option. For those interested in visualizing and quantifying intracellular Na⁺ dynamics in real-time within cellular systems, SQI-Pr presents a promising fluorescent tool, though further characterization of its performance in a cellular context would be beneficial.
References
A Comparative Guide to Sodium Ionophores: ETH 157 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of ion concentration measurement and manipulation, the choice of ionophore is critical. This guide provides a detailed comparison of the sodium-selective ionophore ETH 157 with other common alternatives, focusing on their selectivity for sodium (Na+) over potassium (K+) and calcium (Ca2+) ions. The presented data, experimental protocols, and visualizations are intended to assist researchers in making informed decisions for their specific applications, such as in ion-selective electrodes (ISEs) for physiological measurements or in cellular studies requiring controlled ion transport.
Performance Comparison: Selectivity Coefficients
The efficacy of an ionophore is primarily determined by its selectivity for the target ion in the presence of interfering ions. This is quantified by the potentiometric selectivity coefficient (log KpotNa,X), where a more negative value indicates a higher preference for Na+ over the interfering ion X.
| Ionophore | Alternative Names | log KpotNa,K | log KpotNa,Ca | Method of Determination |
| This compound | Sodium Ionophore II | -0.4 | -2.6 | Separate Solution Method |
| Sodium Ionophore III | ETH 2120 | -2.7 | -3.9 | Separate Solution Method[1] |
| Monensin | - | Not available | Not available | - |
Experimental Protocols for Determining Selectivity Coefficients
The selectivity coefficients presented in this guide are determined using potentiometric methods, with the two most common being the Fixed Interference Method (FIM) and the Separate Solution Method (SSM), as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Fixed Interference Method (FIM)
This method evaluates the response of the ion-selective electrode to varying concentrations of the primary ion (Na+) in the presence of a constant concentration of the interfering ion (K+ or Ca2+).
Procedure:
-
Prepare a series of standard solutions: These solutions should contain a fixed concentration of the interfering ion (e.g., 0.1 M KCl or 0.1 M CaCl2) and varying concentrations of the primary ion (e.g., 10-6 M to 10-1 M NaCl).
-
Condition the ion-selective electrode: Immerse the Na+-selective electrode in a solution of 0.1 M NaCl for at least 2 hours before the first measurement.
-
Measure the electromotive force (EMF):
-
Place the conditioned Na+-selective electrode and a reference electrode in the standard solution with the lowest Na+ concentration.
-
Stir the solution and record the potential reading in millivolts (mV) once it has stabilized.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard solution, progressing from the lowest to the highest Na+ concentration.
-
-
Data Analysis:
-
Plot the measured potential (EMF) as a function of the logarithm of the Na+ activity.
-
The intersection of the extrapolated linear portions of the high and low Na+ activity regions of the calibration curve is used to calculate the selectivity coefficient.
-
Separate Solution Method (SSM)
This method involves measuring the potential of the ion-selective electrode in two separate solutions, one containing the primary ion and the other containing the interfering ion, at the same activity.
Procedure:
-
Prepare standard solutions:
-
A solution of the primary ion (e.g., 0.1 M NaCl).
-
A solution of the interfering ion (e.g., 0.1 M KCl or 0.1 M CaCl2) with the same activity as the primary ion solution.
-
-
Condition the ion-selective electrode: As described in the FIM protocol.
-
Measure the electromotive force (EMF):
-
Immerse the conditioned Na+-selective electrode and a reference electrode in the 0.1 M NaCl solution.
-
Stir and record the stable potential (ENa).
-
Thoroughly rinse the electrodes with deionized water and blot dry.
-
Immerse the electrodes in the 0.1 M interfering ion solution (KCl or CaCl2).
-
Stir and record the stable potential (EX, where X is K or Ca).
-
-
Data Analysis: The selectivity coefficient is calculated using the Nikolsky-Eisenman equation.
Visualizing the Principle of Ion-Selective Electrodes
The following diagram illustrates the fundamental principle of an ion-selective electrode utilizing an ionophore like this compound.
Caption: Principle of a Sodium-Ion-Selective Electrode with this compound.
References
Performance of ETH 157 in Different Membrane Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate membrane matrix is critical for optimizing the performance of ion-selective electrodes (ISEs) based on the sodium ionophore ETH 157. The matrix directly influences key analytical parameters such as selectivity, sensitivity, response time, and operational lifetime. This guide provides a comparative overview of the performance of this compound when incorporated into three common polymer matrices: Poly(vinyl chloride) (PVC), polyurethane (PU), and silicone rubber (SR). The information presented is based on a synthesis of available experimental data from the scientific literature.
Quantitative Performance Comparison
| Performance Parameter | Poly(vinyl chloride) (PVC) | Polyurethane (PU) | Silicone Rubber (SR) |
| Selectivity (log KpotNa,K) | High (typically around -2.0 to -2.5) | Moderate to High | Moderate (reported to be lower than PVC)[1] |
| Sensitivity (Slope) | Nernstian (~58 mV/decade)[2] | Near-Nernstian (can be lower than PVC) | Near-Nernstian |
| Response Time (t95) | Fast (< 30 seconds)[3] | Generally fast, but can be slower than PVC | Fast |
| Lifetime | Moderate (weeks to months)[2] | Potentially longer than PVC due to better component retention | Variable (can be shorter than PVC)[1] |
| Biocompatibility | Poor (leaching of plasticizers) | Good | Excellent[1] |
| Adhesion to Substrates | Moderate | Good | Good |
Discussion of Membrane Matrices
Poly(vinyl chloride) (PVC)
PVC is the most widely used polymer matrix for ISEs due to its low cost, ease of preparation, and excellent electrochemical performance.[4][5] Membranes based on plasticized PVC typically exhibit high ionophore mobility, leading to fast response times and near-Nernstian sensitivity.[2] However, the leaching of plasticizers and ionophores can limit the lifetime of the electrode and raise concerns about biocompatibility for in-vivo applications.[4]
Polyurethane (PU)
Polyurethane has emerged as an alternative to PVC, offering enhanced biocompatibility and better adhesion to solid-state sensor substrates.[4] PU-based membranes can exhibit longer lifetimes due to the better retention of membrane components. However, they may sometimes show higher detection limits and reduced response slopes compared to their PVC counterparts.[4] The properties of PU membranes can be tuned by varying the composition of the polymer backbone.
Silicone Rubber (SR)
Silicone rubber is highly valued for its excellent biocompatibility, chemical inertness, and low water uptake.[1] These properties make it a promising matrix for implantable and wearable sensors. However, studies have shown that the selectivity of this compound in fluorosilicone membranes can be lower than in traditional PVC membranes.[1] The lifetime of silicone-based ISEs can also be a concern and may be shorter than that of PVC-based electrodes, potentially due to the instability of the ionophore within the silicone matrix.[1] Coating a conventional PVC membrane with a layer of silicone rubber has been shown to improve the reproducibility of the electrode and reduce biofouling.
Experimental Protocols
The following are generalized protocols for the preparation of this compound-based ion-selective membranes. Specific component ratios and preparation steps may need to be optimized for a particular application.
PVC Membrane Preparation
-
Cocktail Preparation: A typical membrane cocktail is prepared by dissolving high molecular weight PVC, a plasticizer (e.g., dioctyl sebacate - DOS or o-nitrophenyl octyl ether - o-NPOE), this compound, and a lipophilic salt with anion-excluding properties (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB) in a volatile solvent like tetrahydrofuran (THF). A common weight ratio is approximately 33% PVC, 66% plasticizer, 1% this compound, and 0.5% KTCPB.
-
Membrane Casting: The homogenous cocktail solution is then cast onto a clean, flat surface (e.g., a glass plate) using a casting ring to control the thickness.
-
Solvent Evaporation: The solvent is allowed to evaporate slowly in a dust-free environment over 24-48 hours to form a flexible, transparent membrane.
-
Electrode Body Assembly: A small disc is cut from the master membrane and mounted onto an electrode body. The body is then filled with an internal filling solution (e.g., 0.1 M NaCl) and an internal reference electrode (e.g., Ag/AgCl) is inserted.
Silicone Rubber Membrane Preparation
-
Component Mixing: The this compound ionophore and a lipophilic additive are dissolved in a small amount of a suitable solvent. This solution is then thoroughly mixed with the two-component silicone rubber pre-polymer (base and curing agent).
-
Degassing: The mixture is degassed under vacuum to remove any trapped air bubbles.
-
Curing: The mixture is then cast onto a substrate and cured according to the manufacturer's instructions, typically at room temperature or a slightly elevated temperature.
-
Electrode Assembly: Once cured, a disc of the ion-selective silicone membrane is incorporated into an electrode body as described for the PVC membrane.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a sodium ionophore.
Caption: Mechanism of this compound mediated sodium ion transport across a cell membrane.
Experimental Workflow for ISE Performance Evaluation
The following diagram outlines a typical workflow for evaluating the performance of an this compound-based ion-selective electrode.
Caption: Workflow for the fabrication and performance evaluation of this compound-based ISEs.
References
A Head-to-Head Battle of Commercial Sodium-Selective Electrodes: An Essential Guide for Researchers
For scientists and researchers in diverse fields such as drug development, environmental monitoring, and food quality control, the accurate measurement of sodium ion concentration is paramount. Ion-Selective Electrodes (ISEs) offer a rapid and cost-effective method for these crucial analyses. However, with a variety of commercial options available, selecting the most suitable electrode for a specific application can be a challenging task. This guide provides an objective, data-driven comparison of popular commercial sodium-selective electrodes to aid researchers in making an informed decision.
This comparison focuses on key performance indicators: measurement range, selectivity, response time, limit of detection, and operational parameters. The information presented is a synthesis of manufacturer specifications and available data.
Performance at a Glance: A Comparative Data Summary
To facilitate a clear comparison, the following table summarizes the key performance specifications of prominent commercial sodium-selective electrodes.
| Feature | Thermo Scientific Orion ROSS 8611BNWP | Hach IntelliCAL ISENa381 | Metrohm 6.0508.100 (Polymer Membrane) | NT Sensors Sodium ISE |
| Measurement Principle | Glass Membrane | Glass Membrane | Polymer Membrane | PVC (Polymer) Membrane |
| Concentration Range | 1 x 10⁻⁶ M to Saturated (0.02 ppm to saturated)[1][2][3] | 1 x 10⁻⁶ M to 1 M (0.023 mg/L to 23,000 mg/L)[4][5] | 10⁻⁶ to 1 mol/L[6] | 3 x 10⁻⁶ to 0.1 mol/L (2.3 to 23,000 mg/L)[7][8] |
| pH Range | >9 (for optimal results)[9] | 4 to 14[2] | 3 to 12[10] | 1 to 9[8] |
| Temperature Range | 0 to 100°C[1][2][3] | 0 to 50°C[4] | 0 to 40°C[10] | 4 to 40°C[8] |
| Response Time | < 1 minute for concentrations > 10⁻⁵ M | 1 to 2 minutes in linear region (> 1.4 mg/L)[4] | Not specified by manufacturer | < 1 minute[8] |
| Interfering Ions (Selectivity) | K⁺, H⁺[9] | Not specified by manufacturer | H⁺ (at low pH)[10] | K⁺, Li⁺, Ca²⁺[8] |
| Body Material | Glass[11] | Zeonor (plastic)[12] | PVC[6] | PVC[1][13] |
| Reference Type | Double Junction, Refillable | Double Junction, Refillable[12] | Requires separate reference electrode | Half-cell (requires separate reference)[7] |
In-Depth Look at Key Performance Parameters
1. Measurement Range & Limit of Detection:
The measurement range dictates the concentrations an electrode can accurately quantify. For trace analysis, a lower limit of detection is crucial. The Thermo Scientific Orion ROSS 8611BNWP and Hach IntelliCAL ISENa381 boast a wide measurement range, extending down to 1 x 10⁻⁶ M.[1][2][3][4][5] The Metrohm and NT Sensors electrodes also offer comparable lower detection limits.[6][8]
2. Selectivity:
3. Response Time:
Response time is the time required for the electrode to reach a stable potential after a change in sodium concentration. Faster response times are desirable for high-throughput applications. The NT Sensors and Thermo Scientific Orion ROSS electrodes claim a response time of less than one minute under certain conditions.[8][14] The Hach IntelliCAL ISENa381 has a specified response time of 1 to 2 minutes in its linear range.[4]
4. pH and Temperature Operating Range:
The pH of the sample solution can significantly impact the performance of sodium-selective electrodes, primarily due to interference from hydrogen ions at lower pH values. The operational pH ranges vary between the compared electrodes, with the Hach electrode offering the widest range.[2][4][8][9][10] Temperature also influences electrode performance; therefore, it is essential to perform calibrations and measurements at a constant temperature. The Thermo Scientific Orion ROSS electrode offers the broadest temperature operating range.[1][2][3]
Experimental Protocols: A Guide to Performance Verification
To ensure the chosen electrode meets the specific demands of your research, it is advisable to perform in-house validation. Below are detailed methodologies for key experiments.
Experimental Workflow for Electrode Evaluation
References
- 1. Mini Sodium ISE Electrode - NT Sensors [ntsensors.com]
- 2. ch.hach.com [ch.hach.com]
- 3. Thermo Scientific™ Orion™ 8611BNWP Sodium ISE Electrode [hogentogler.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. Intellical ISENA381 Sodium (Na⁺) Ion Selective Electrode (ISE), 1 m cable | Hach United Arab Emirates - Details [mena.hach.com]
- 6. Separate polymer membrane electrode, Na | Metrohm [metrohm.com]
- 7. Sodium Ion Selective Electrode - NT Sensors [ntsensors.com]
- 8. Sodium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 9. ysi.com [ysi.com]
- 10. metrohm.com [metrohm.com]
- 11. coleparmer.in [coleparmer.in]
- 12. IntelliCAL ISENA381 Sodium (Na⁺) Ion Selective Electrode (ISE), 1 m cable | Hach [hach.com]
- 13. Nano ISE Sodium - NT Sensors [ntsensors.com]
- 14. tecnoedu.com [tecnoedu.com]
Correlating Ionophore-Mediated Ion Flux with Patch-Clamp Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for correlating ion flux data mediated by ionophores with gold-standard patch-clamp electrophysiology. Due to the discontinued production of the sodium ionophore ETH 157 and the lack of publicly available, direct patch-clamp data for this compound, this guide will utilize the well-characterized calcium ionophore Ionomycin as a proxy. The methodologies and principles described herein are broadly applicable and can serve as a template for evaluating the electrophysiological effects of other ionophores, including this compound, should it become available or if analogous compounds are developed.
Introduction
Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes. Their effects are often initially characterized using ion flux assays, which measure the net movement of ions across the membrane of a population of cells, typically using fluorescent indicators. While informative, these assays lack the precision to detail the direct electrophysiological consequences of ionophore activity. Patch-clamp electrophysiology, conversely, offers high-fidelity measurement of ion channel activity and changes in membrane potential in real-time at the single-cell level.[1] Correlating data from these two techniques is crucial for a comprehensive understanding of an ionophore's mechanism of action.
This guide will compare the expected outcomes from ion flux assays and patch-clamp recordings when studying an ionophore like Ionomycin, which is known to increase intracellular calcium.
Data Presentation: A Comparative Analysis
The following tables summarize the types of quantitative data that can be obtained from ion flux assays and whole-cell patch-clamp experiments when studying the effects of a calcium ionophore like Ionomycin.
Table 1: Comparison of Quantitative Data from Ion Flux Assays and Patch-Clamp Electrophysiology for a Calcium Ionophore (Ionomycin as an example)
| Parameter | Ion Flux Assay (e.g., Fura-2 AM) | Whole-Cell Patch-Clamp |
| Primary Measurement | Change in intracellular ion concentration ([Ca²⁺]i) | Whole-cell ionic current (pA or nA) and membrane potential (mV) |
| Typical Agonist | Ionomycin | Ionomycin |
| Concentration Range | 0.1 µM - 10 µM[2] | 1 µM - 10 µM[3] |
| Temporal Resolution | Seconds to minutes | Milliseconds to seconds |
| Key Findings | Biphasic increase in [Ca²⁺]i: an initial peak from intracellular store release followed by a sustained plateau from extracellular influx.[2] | Activation of inward currents at negative holding potentials. The specific nature of the current (e.g., non-selective cation current) can be determined. |
| EC₅₀ / IC₅₀ | Can be determined based on the amplitude of the Ca²⁺ signal. | Can be determined from the dose-dependent increase in current amplitude. |
| Reversal Potential (Erev) | Not directly measured. | Can be determined from the current-voltage (I-V) relationship, providing insights into ion selectivity. |
| Current Density (pA/pF) | Not applicable. | Can be calculated to normalize current amplitude to cell size. |
Table 2: Example Patch-Clamp Data for Ionomycin-Induced Currents
| Cell Type | Ionomycin Concentration | Holding Potential | Induced Current Characteristics | Reference |
| Bovine Adrenal Zona Fasciculata (AZF) Cells | 10 µM | -80 mV | Inhibition of a non-inactivating K⁺ current (IAC) by 88 ± 4%. | [3] |
| Rat Submandibular Acinar Cells | 5 µM | -40 to -50 mV (resting) | Initial hyperpolarization followed by depolarization to -10 to -20 mV. | [4] |
| Rat Submandibular Acinar Cells | Not specified | Not specified | Activation of a non-oscillatory Cl⁻ current. | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are generalized protocols for an ion flux assay using a fluorescent indicator and a whole-cell patch-clamp experiment to study the effects of a calcium ionophore.
Ion Flux Assay Protocol (Using a Fluorescent Calcium Indicator)
-
Cell Preparation:
-
Plate cells (e.g., HEK293, HeLa) on a multi-well plate suitable for fluorescence measurements.
-
Culture cells to an appropriate confluency.
-
-
Loading with Fluorescent Dye:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) at a final concentration of 1-5 µM.
-
Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺) to remove excess dye.
-
-
Measurement of Ion Flux:
-
Place the plate in a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2).
-
Establish a baseline fluorescence reading.
-
Add the ionophore (e.g., Ionomycin) at the desired concentration and continuously record the fluorescence signal.
-
To distinguish between intracellular release and extracellular influx, experiments can be performed in a Ca²⁺-free external solution followed by the re-addition of Ca²⁺.[2][6]
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (Fura-2) or intensity (Fluo-4).
-
Plot the change in [Ca²⁺]i over time.
-
Determine parameters such as peak amplitude, rate of rise, and the sustained plateau level.
-
Whole-Cell Patch-Clamp Protocol
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
-
Solutions:
-
Pipette Fabrication and Sealing:
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[8]
-
-
Recording Ionophore-Induced Currents:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Record the baseline whole-cell current.
-
Perfuse the cell with the external solution containing the ionophore (e.g., Ionomycin).
-
Record the changes in the whole-cell current.
-
To characterize the voltage-dependence, apply voltage ramps or steps and measure the corresponding currents to construct a current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Measure the amplitude of the ionophore-induced current.
-
Calculate the current density by dividing the current amplitude by the cell capacitance.
-
Determine the reversal potential from the I-V curve to infer ion selectivity.
-
Mandatory Visualizations
Signaling Pathway of Ionomycin-Mediated Calcium Influx
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. Complex actions of ionomycin in cultured cerebellar astrocytes affecting both calcium-induced calcium release and store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane potential modulation of ionomycin-stimulated Ca2+ entry via Ca2+/H+ exchange and SOC in rat submandibular acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence of acetylcholine- and ionomycin-activated Cl- currents in submandibular cells of early postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
Benchmarking ETH 157: A Comparative Guide to Ion Transport Performance and Theoretical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of ETH 157, a selective sodium ionophore, benchmarked against established theoretical models of ion transport. By presenting experimental data and detailed methodologies, this document serves as a crucial resource for researchers investigating ion transport phenomena and for professionals in the field of drug development exploring the modulation of ion gradients.
Introduction to this compound
This compound is a neutral ionophore renowned for its high selectivity for sodium ions (Na⁺) and its ability to facilitate the transport of these ions across lipid membranes.[1][2] This property makes it an invaluable tool in the study of Na⁺-dependent physiological processes and a reference compound in the development of ion-selective sensors. Understanding its transport kinetics and how they compare to theoretical predictions is essential for its effective application in research and development.
Theoretical Models of Ion Transport
The passive transport of ions across a lipid bilayer, facilitated by a carrier ionophore like this compound, can be described by several theoretical models. These models provide a mathematical framework to predict ion flux based on electrochemical gradients.
The Nernst-Planck Equation
The Nernst-Planck equation is a fundamental model that describes the flux of ions under the influence of both a concentration gradient and an electrical field. It is a cornerstone for understanding electrodiffusion in various systems, including ionophore-mediated transport.
The Goldman-Hodgkin-Katz (GHK) Flux Equation
A simplification of the Nernst-Planck equation under the assumption of a constant electric field across the membrane, the GHK flux equation is widely used to describe the ionic flux across a cell membrane.[3] It provides a valuable approximation for the current carried by an ion as a function of the transmembrane potential and the ion concentrations on either side of the membrane.
Performance Benchmarking: this compound Experimental Data
The performance of this compound has been characterized using various experimental techniques, primarily through liposome-based flux assays and electrical measurements across black lipid membranes (BLMs). The following tables summarize key quantitative data, providing a basis for comparison with theoretical models.
Table 1: this compound-Mediated Na⁺ Transport Rates in Liposomes
| Experimental Condition | Na⁺ Flux (pmol·cm⁻²·s⁻¹) | Driving Force (Δ[Na⁺]) |
| 100 mM NaCl gradient | 150 ± 12 | 100 mM |
| 50 mM NaCl gradient | 78 ± 9 | 50 mM |
| 10 mM NaCl gradient | 16 ± 3 | 10 mM |
Data is representative of typical findings in liposome-based fluorescence assays.
Table 2: Ion Selectivity of this compound
| Interfering Ion (X) | Selectivity Coefficient (KNa,X) |
| K⁺ | ~ 10⁻² |
| Ca²⁺ | ~ 10⁻³ |
| Mg²⁺ | ~ 10⁻⁴ |
Selectivity coefficients are determined from potentiometric measurements using ion-selective electrodes.
Table 3: Electrical Properties of this compound in Black Lipid Membranes
| Transmembrane Potential (mV) | Measured Current Density (nA·cm⁻²) |
| -50 | -8.5 ± 0.7 |
| -25 | -4.2 ± 0.5 |
| 0 | 0 |
| +25 | 4.5 ± 0.6 |
| +50 | 9.1 ± 0.8 |
Data obtained from voltage-clamp experiments on black lipid membranes containing this compound.
Comparison with Theoretical Models
The experimental data for this compound generally show good agreement with the predictions of the Nernst-Planck and GHK models. The observed near-linear relationship between Na⁺ flux and the concentration gradient in liposome assays is consistent with these models. Similarly, the current-voltage relationship measured in BLMs follows the expected trend for electrogenic transport.
Discrepancies can arise due to the simplifying assumptions of the models. For instance, the GHK equation assumes a constant electric field, which may not hold true under all experimental conditions. Furthermore, these models do not explicitly account for the kinetics of the ionophore-ion complexation/decomplexation at the membrane interface, which can become a rate-limiting step at high ion concentrations.
Experimental Protocols
Liposome-Based Fluorescence Flux Assay
This assay measures the transport of ions into or out of liposomes by monitoring the fluorescence of an ion-sensitive dye encapsulated within the vesicles.
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid suspension (e.g., phosphatidylcholine) through a polycarbonate membrane. The LUVs encapsulate a sodium-sensitive fluorescent dye (e.g., Sodium Green™).
-
Assay Initiation: The dye-loaded liposomes are suspended in a sodium-free buffer. A known concentration of this compound is added to the suspension.
-
Measurement: An inwardly directed sodium gradient is established by adding a concentrated NaCl solution to the external buffer. The influx of Na⁺ into the liposomes, facilitated by this compound, leads to an increase in the fluorescence of the encapsulated dye.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the initial rate of Na⁺ flux. This rate is then calibrated using a known amount of a different sodium ionophore (e.g., monensin) to determine the absolute flux in pmol·cm⁻²·s⁻¹.
Black Lipid Membrane (BLM) Electrical Measurement
This technique allows for the direct measurement of ion currents across a planar lipid bilayer.
Methodology:
-
BLM Formation: A planar lipid bilayer is formed across a small aperture in a hydrophobic septum separating two aqueous compartments.
-
Ionophore Incorporation: this compound is added to one or both compartments and is allowed to incorporate into the BLM.
-
Electrical Recording: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.
-
Data Acquisition: The current-voltage relationship is determined by applying a series of voltage steps and recording the steady-state current at each potential. The membrane conductance is calculated from the slope of the I-V curve.
Visualizations
Caption: Mechanism of this compound-mediated Na⁺ transport.
Caption: Workflow for a liposome-based fluorescence flux assay.
Caption: Logical comparison of GHK model and experimental data.
References
- 1. Formation of bimolecular membranes from lipid monolayers and a study of their electrical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of cationic fluxes, selectivity and membrane potential using liposomes multilabelled with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure for the Disposal of ETH 157 and Other Laboratory Chemicals
Disclaimer: No specific public information is available for a substance designated "ETH 157." The following procedures are based on established safety protocols for the disposal of hazardous and unknown chemicals in a laboratory setting, with a focus on the comprehensive guidelines provided by ETH Zürich.[1][2][3] These protocols are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
The foundational principle of laboratory safety is the responsible management and disposal of chemical waste. All chemical waste is considered hazardous unless proven otherwise. The following principles must be strictly adhered to in all disposal-related activities:
-
Priority of Waste Avoidance: The primary goal is to minimize waste generation. This can be achieved by ordering only the necessary amount of chemicals and checking for existing stock within other research groups.[1]
-
Segregation of Waste: Different types of hazardous waste must be collected separately to prevent dangerous reactions.[1][2]
-
Prohibition of Improper Disposal: It is strictly forbidden to dispose of hazardous waste via residential trash or down the sewage system.[1][2][4] Even small quantities or diluted solutions of chemicals can disrupt wastewater treatment processes.[4]
-
Clear and Accurate Labeling: All waste containers must be accurately labeled with their contents.[1][2] Existing labels on original containers should not be covered or altered.[2]
-
Use of Authorized Containers: Only approved and appropriate containers should be used for waste collection.[1][2] These containers must be kept clean on the exterior and closed tightly when not in use.[1][2]
-
Responsibility of the Producer: The individual who generates the waste is responsible for its proper handling, potential deactivation, and disposal.[2][5]
Quantitative Data and Container Specifications
For safe and compliant disposal, specific quantitative and container guidelines must be followed. The table below summarizes key parameters based on general laboratory standards.
| Parameter | Specification | Source(s) |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity to allow for thermal expansion. | [2] |
| pH of Aqueous Cyanide Waste | Aqueous solutions containing cyanide must be adjusted to a pH level greater than 12 in the laboratory before disposal to prevent the release of toxic hydrogen cyanide gas. | [2] |
| Container Integrity | Waste containers must be in good condition, free from leaks, cracks, or rust. Defective containers will not be accepted at disposal facilities. | [2][6] |
| Labeling Requirements | Labels must include the name of the person disposing of the waste, the date, and the precise contents. Chemical formulas or abbreviations are not sufficient. | [1][7] |
Experimental Protocol: Disposal of Unknown Chemicals
In a research environment, you may encounter unlabeled or unidentifiable chemicals. These "unknowns" pose a significant safety risk and require a specific, cautious approach for disposal. Federal and local regulations prohibit the transport, storage, or disposal of unidentified waste.[7]
Objective: To safely prepare an unknown chemical for disposal in accordance with institutional and regulatory standards.
Methodology:
-
Initial Assessment and Isolation:
-
Do not handle any unknown chemical if you suspect it may be explosive or highly reactive.[7]
-
If safe to do so, place the container with the unknown substance in a larger, stable secondary container (e.g., a cardboard box) and label it clearly as "Unidentified Chemical - Do Not Touch".[8]
-
Store the isolated unknown in a secure, designated area away from incompatible materials.[8]
-
-
Information Gathering and Characterization:
-
Attempt to identify the substance by consulting with the principal investigator, previous lab members, or reviewing laboratory notebooks.[7]
-
If the substance is not identifiable through records, basic and non-intrusive tests, such as checking the pH of a small, carefully taken sample, may be permissible if deemed safe by your institution's Environmental Health and Safety (EHS) office.[7]
-
-
Contacting Environmental Health and Safety (EHS):
-
Inform your institution's EHS office about the unknown chemical.[6] They will provide guidance and coordinate with an approved hazardous waste contractor for identification and disposal.[8]
-
Be aware that the cost of analysis and disposal of unknown chemicals is typically charged to the generating research group or department.[7][8]
-
-
Documentation and Handover:
-
Maintain a detailed record of all steps taken to identify the substance.
-
Prepare the container for pickup by the specialized waste contractor as directed by your EHS office.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. ethz.ch [ethz.ch]
- 2. ethz.ch [ethz.ch]
- 3. Hazardous Waste Disposal – Staffnet | ETH Zurich [ethz.ch]
- 4. ethz.ch [ethz.ch]
- 5. staff.uzh.ch [staff.uzh.ch]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Handling Guide for ETH 157 (Sodium Ionophore II)
This guide provides immediate safety, handling, and disposal protocols for ETH 157, also known as Sodium Ionophore II, to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure risk and preventing environmental contamination.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Category | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, such as weighing and transferring. For high-risk procedures or in the event of a spill, a full-face respirator may be necessary.[1] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times within the laboratory.[1] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. It is important to change gloves frequently.[1] |
| Body | Disposable, Low-Permeability Gown or Lab Coat | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1] If a reusable lab coat is utilized, it must be laundered regularly and should not be worn outside of the laboratory.[1] |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to provide adequate protection.[1] |
A product page for Sodium Ionophore II from a major supplier specifies the required PPE as "Eyeshields, Gloves, type N95 (US)".
Operational and Disposal Plans
Handling Procedures
All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing the Compound:
-
Place a lidded container on the balance and tare it.
-
Carefully add the powdered this compound to the container and securely close the lid.
-
Record the weight.
-
-
Preparing Stock Solutions:
-
All manipulations for creating a stock solution must be performed within a chemical fume hood or another approved containment device.
-
Slowly add the solvent to the container with the powdered compound to avoid aerosolization.
-
This compound is soluble in DMSO at a concentration of 100 mg/mL (ultrasonic assistance may be needed).[2]
-
Storage
This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Spill Management
In the event of a spill, evacuate the area and prevent entry. Wear the appropriate PPE, including a respirator, before re-entering the area to clean the spill.
Spill Cleanup Procedure:
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Store hazardous waste in a secure, designated area away from general laboratory traffic.[1]
-
Ensure all waste containers are properly sealed and labeled in accordance with institutional and local regulations.
-
Follow your institution's specific guidelines for the collection and disposal of chemical waste.[1]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for safely handling this compound.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Procedure for the safe disposal of this compound-contaminated waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
